molecular formula C6H8ClNO2S B3424801 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride CAS No. 369403-64-5

2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Cat. No.: B3424801
CAS No.: 369403-64-5
M. Wt: 193.65 g/mol
InChI Key: XDOJUXYYROKWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-thienyl)acetic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 192.9964274 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-thiophen-3-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h1-3,5H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJUXYYROKWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646957
Record name Amino(thiophen-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-50-0, 369403-64-5
Record name Amino(thiophen-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(thiophen-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 2-Amino-2-(3-thienyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical structural motif and building block in medicinal chemistry. Its incorporation into larger molecules can significantly modulate pharmacological properties, making reliable synthetic and analytical methods paramount for drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis of its hydrochloride salt via the Strecker reaction, followed by a multi-faceted analytical approach for rigorous structural confirmation and purity assessment. The causality behind experimental choices is detailed to empower researchers with a robust and reproducible framework.

Introduction and Strategic Importance

2-Amino-2-(3-thienyl)acetic acid belongs to a class of unnatural amino acids that are of high interest to the pharmaceutical industry.[1] Unlike their proteinogenic counterparts, these molecules offer novel side-chain functionalities and stereochemical arrangements. The thiophene ring, in particular, is a bioisostere for the phenyl ring, often used to improve metabolic stability, alter receptor binding affinity, or enhance pharmacokinetic profiles.[2] Derivatives of thienylglycine have been investigated for their potential in modulating metabotropic glutamate receptors, highlighting their relevance in neuroscience research.[3]

The hydrochloride salt form is typically preferred for its improved stability and solubility in aqueous media, facilitating handling and formulation. This guide presents a direct and efficient pathway to this key intermediate, emphasizing the validation system required to ensure its quality for downstream applications in drug development.

Synthesis via Strecker Reaction: A Mechanistic Approach

The Strecker synthesis is a classic, yet highly effective, multi-component reaction for preparing α-amino acids from aldehydes.[4] Its enduring utility stems from the ready availability of starting materials and its operational simplicity. The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.[5][6]

The overall transformation begins with 3-thiophenecarboxaldehyde, which reacts with ammonia and cyanide, followed by acidic hydrolysis to yield the target compound.

Synthesis_Workflow A 3-Thiophenecarboxaldehyde R1 + NH₃, KCN A->R1 B α-Amino-3-thiopheneacetonitrile R2 + HCl (aq), Δ B->R2 C 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride R1->B R2->C

Caption: High-level workflow for the Strecker synthesis of the target compound.
Mechanistic Rationale

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-thiophenecarboxaldehyde. This is followed by dehydration to form the corresponding imine. The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.[5]

  • Cyanide Addition: A cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic imine carbon. This step forms the crucial carbon-carbon bond, resulting in the α-aminonitrile intermediate, α-amino-3-thiopheneacetonitrile.[7]

  • Nitrile Hydrolysis: The final stage involves the vigorous acid-catalyzed hydrolysis of the nitrile group. Under heating in aqueous hydrochloric acid, the nitrile is converted first to an amide and then to a carboxylic acid. The acidic conditions concurrently protonate the α-amino group, yielding the final product as a stable hydrochloride salt, which often aids in its crystallization and purification from the reaction mixture.[4]

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents (potassium cyanide) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 1: Formation of α-Amino-3-thiopheneacetonitrile

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (5.88 g, 110 mmol) and deionized water (40 mL). Stir until dissolved.

  • Add 3-thiophenecarboxaldehyde (11.21 g, 100 mmol) to the solution.

  • In a separate beaker, carefully dissolve potassium cyanide (7.16 g, 110 mmol) in deionized water (25 mL). Caution: Highly toxic.

  • Cool the aldehyde-containing flask in an ice bath to 0-5 °C.

  • Slowly add the potassium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the α-aminonitrile should form.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and air-dry.

Step 2: Hydrolysis to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

  • Place the crude α-aminonitrile from the previous step into a 500 mL round-bottom flask.

  • Add concentrated hydrochloric acid (12 M, 100 mL) to the flask. Caution: Corrosive.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours to promote crystallization of the hydrochloride salt.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold acetone (2 x 15 mL) to remove residual impurities.

  • Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Comprehensive Characterization: A Self-Validating System

No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. A multi-pronged approach, where each method corroborates the others, constitutes a self-validating system essential for regulatory and research integrity.

Characterization_Pyramid cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC Molecule Synthesized Compound: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Molecule->NMR Molecule->IR Molecule->MS Molecule->HPLC

Caption: Interrelation of analytical techniques for comprehensive validation.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum will show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid and the ammonium protons will likely appear as broad singlets. The α-proton will be a singlet, and the three protons on the thiophene ring will appear as multiplets in the aromatic region.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will confirm the carbon skeleton, showing a signal for the carbonyl carbon of the carboxylic acid, the α-carbon, and four distinct signals for the carbons of the thiophene ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8]

  • A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid overlapping with the N-H stretching vibrations of the ammonium salt.

  • A sharp, strong peak around 1720-1740 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

  • Bands in the 1500-1600 cm⁻¹ region are attributable to N-H bending and aromatic C=C stretching of the thiophene ring.

Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the parent amino acid.[9][10]

  • Using Electrospray Ionization (ESI) in positive mode, the expected peak would be for the protonated molecule [M+H]⁺ of the free amino acid (after loss of HCl), with an m/z value of approximately 158.02.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[11][12] A reverse-phase method is typically employed.

  • Method: A C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is effective.

  • Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 230-250 nm) is suitable.

  • Result: The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.

Summary of Expected Analytical Data
Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~8.5-9.0 ppm (br s, 3H, -NH₃⁺), ~7.2-7.8 ppm (m, 3H, thiophene-H), ~5.0 ppm (s, 1H, α-CH), ~13.0-14.0 ppm (br s, 1H, -COOH)
¹³C NMR Chemical Shift (δ)~170-172 ppm (C=O), ~130-140 ppm (thiophene C-S), ~125-130 ppm (thiophene C-H), ~55-57 ppm (α-C)
IR Wavenumber (cm⁻¹)2500-3300 (br, O-H & N-H), 1720-1740 (s, C=O), 1500-1600 (m, N-H bend)
MS (ESI+) m/z158.02 [M+H]⁺ (for the free amino acid C₆H₇NO₂S)
HPLC Purity>98% (by area normalization at ~240 nm)
Molecular Formula -C₆H₈ClNO₂S
Molecular Weight -193.65 g/mol

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. By employing the Strecker synthesis, this valuable building block can be prepared efficiently from commercially available starting materials. The subsequent analytical workflow, integrating NMR, IR, MS, and HPLC, establishes a self-validating system that ensures the structural integrity and purity of the final compound. Adherence to this detailed framework will provide researchers, scientists, and drug development professionals with a high-quality intermediate, thereby accelerating the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical methodologies, offering insights into the compound's behavior and analytical characterization.

Introduction and Strategic Importance

This compound is a non-proteinogenic amino acid derivative featuring a thiophene ring. The thiophene moiety is a critical isostere for the phenyl group in medicinal chemistry, often introduced to modulate metabolic stability, solubility, and target-binding interactions. As a hydrochloride salt, the compound's amino group is protonated, which significantly influences its solubility and handling properties. Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application as a building block in the synthesis of novel therapeutic agents, including antibiotics and cytostatic agents.[1][2][3] This guide serves as a foundational resource for chemists and pharmacologists aiming to incorporate this versatile scaffold into their research and development pipelines.

Below is a diagram illustrating the core chemical structure of the compound.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for this compound.

PropertyValueSignificance in Drug Development
CAS Number 369403-64-5[4][5]Unambiguously identifies the specific hydrochloride salt for regulatory and procurement purposes.
Molecular Formula C₆H₈ClNO₂S[4]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 193.65 g/mol Crucial for all stoichiometric calculations, formulation development, and for assessing compliance with heuristics like Lipinski's Rule of Five.
Appearance White to off-white solid/crystalline powder.[6]Important for material identification, quality control, and assessing purity.
Melting Point Not specified for the hydrochloride salt. The related (R)-enantiomer of the free acid melts at 218 °C.[7]A key indicator of purity. The melting point of the salt is expected to differ from the free acid. Experimental determination is required.
Solubility Expected to be soluble in water and polar organic solvents like methanol.[6]Critical for designing synthetic reaction conditions, preparing solutions for biological assays, and developing aqueous formulations.
pKa Not experimentally determined in available literature. Estimated values would be ~2-3 for the carboxylic acid and ~9-10 for the protonated amine.Governs the ionization state at different pH values, which profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Profile: A Guide to Confirmation

Spectroscopic analysis is essential for verifying the identity, structure, and purity of the compound. While specific spectra for this exact salt are not publicly available, this section outlines the expected characteristic signals based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Thienyl Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the protons on the thiophene ring. Their coupling patterns (doublets, doublet of doublets) will confirm the 3-substitution pattern.

    • Alpha-Proton (1H): A singlet or multiplet around 4.0-4.5 ppm, corresponding to the C-H proton adjacent to the amino and carboxyl groups.

    • Amine Protons (3H): A broad singlet for the -NH₃⁺ group, typically downfield, which may exchange with D₂O.

    • Carboxylic Acid Proton (1H): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

    • N-H Stretch: A series of bands in the 2800-3200 cm⁻¹ region, overlapping with the O-H stretch, corresponding to the protonated amine (-NH₃⁺).

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

    • C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will appear in the 1400-1600 cm⁻¹ region.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy:

    • The thiophene ring is the primary chromophore. An absorption maximum (λ_max) is expected in the range of 230-240 nm, corresponding to π→π* electronic transitions within the aromatic system. This technique is highly useful for quantitative analysis via a Beer-Lambert plot.[8]

Standardized Protocols for Property Determination

Accurate experimental data is the cornerstone of scientific integrity. The following section provides robust, step-by-step protocols for determining two critical physicochemical properties: aqueous solubility and pKa.

Experimental Workflow: Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining intrinsic solubility, providing a direct measure of the thermodynamic equilibrium between the solid-state and a saturated solution.

G start Start: Equilibrate System step1 Add excess 2-Amino-2-(3-thienyl)acetic Acid HCl to a known volume of pH 7.4 buffer. start->step1 step2 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium. step1->step2 step3 Centrifuge or filter the suspension to separate undissolved solid. step2->step3 step4 Carefully extract an aliquot of the clear supernatant. step3->step4 step5 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis or HPLC). step4->step5 end Result: Solubility (mg/mL or µM) step5->end

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Causality Behind the Protocol:

  • Why excess solid? To ensure that the resulting solution is truly saturated, which is the definition of solubility.

  • Why constant temperature and long agitation? Solubility is temperature-dependent. Constant temperature and extended agitation are required to reach thermodynamic equilibrium, preventing underestimation of the solubility value.

  • Why filtration/centrifugation? To ensure that only the dissolved compound is measured, as any suspended solid particles would artificially inflate the concentration reading.

  • Why a validated analytical method? To guarantee that the concentration measurement is accurate, precise, and specific to the compound of interest.

Experimental Workflow: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) by monitoring pH changes during neutralization with a titrant.

G start Start: Prepare Analyte step1 Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 0.01 M). start->step1 step2 Place the solution in a jacketed beaker at constant temperature (25°C) with stirring. step1->step2 step3 Immerse a calibrated pH electrode into the solution. step2->step3 step4 Titrate the solution by adding small, precise aliquots of a standardized NaOH solution. step3->step4 step5 Record the pH after each addition of titrant, generating a titration curve (pH vs. volume of NaOH). step4->step5 step6 Analyze the curve: The pH at the half-equivalence points corresponds to the pKa values for the carboxylic acid and the protonated amine. step5->step6 end Result: pKa₁ and pKa₂ step6->end

Caption: Workflow for pKa determination using potentiometric titration.

Causality Behind the Protocol:

  • Why a calibrated pH electrode? The accuracy of the pKa values is directly dependent on the accuracy of the pH measurements.

  • Why standardized NaOH? The exact concentration of the titrant must be known to accurately determine the equivalence points.

  • Why small aliquots? To generate a high-resolution titration curve, especially around the buffer regions and equivalence points, which is critical for precise pKa determination.

  • Why half-equivalence points? Based on the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is half-neutralized ([A⁻] = [HA]), the pH of the solution is equal to the pKa.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on GHS classifications for related compounds, this compound should be handled with care.

  • Hazard Identification:

    • Causes skin irritation (H315).[9][10]

    • Causes serious eye irritation (H319).[9][10]

    • May cause respiratory irritation (H335).[9][10]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side-shields or chemical goggles.

    • Use a laboratory coat.

    • Handle only in a well-ventilated area or under a chemical fume hood.

  • Handling Procedures:

    • Avoid breathing dust.[11]

    • Do not get in eyes, on skin, or on clothing.[11]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Some suppliers recommend storage at 4°C for long-term stability.[7]

References

An In-depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride (CAS Number 369403-64-5) and the Broader Landscape of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride, identified by CAS number 369403-64-5, is a heterocyclic compound belonging to the thienylglycine subclass of amino acid derivatives. While specific, in-depth research on this particular hydrochloride salt is limited in publicly available literature, its core structure as a 2-aminothiophene derivative places it within a class of compounds of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the known properties of 2-Amino-2-(thiophen-3-yl)acetic acid, contextualized within the broader, well-documented landscape of 2-aminothiophene derivatives. By examining the synthesis, physicochemical properties, and established biological activities of this chemical family, we can infer the potential applications and avenues for future investigation of this specific molecule.

This document is intended to serve as a foundational resource for researchers, offering both a summary of what is known and a roadmap for further inquiry into the therapeutic potential of 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride.

Physicochemical Properties

PropertyValue (for 2-Amino-2-(thiophen-3-yl)acetic acid)Source
Molecular Formula C6H7NO2SPubChem[1]
Molecular Weight 157.19 g/mol PubChem[1][2]
IUPAC Name 2-amino-2-(thiophen-3-yl)acetic acidPubChem[1]
Synonyms 3-Thienylglycine, Amino(thiophen-3-yl)acetic acidChemical-Suppliers[3], MedChemExpress[4][5]
Computed Properties
    XLogP3-2PubChem[2]
    Hydrogen Bond Donor Count2PubChem[1]
    Hydrogen Bond Acceptor Count3PubChem[1]
    Rotatable Bond Count2PubChem[1]

For the hydrochloride salt (CAS 369403-64-5), the molecular formula is C6H8ClNO2S, and the molecular weight is approximately 193.65 g/mol .[3] The hydrochloride form is expected to exhibit increased solubility in aqueous media compared to the free base.

Synthesis of the 2-Aminothiophene Core

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald reaction , a multi-component condensation reaction.[6][7] This versatile method typically involves the reaction of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

A general workflow for the Gewald synthesis of a 2-aminothiophene core is depicted below:

Gewald Synthesis Workflow cluster_reactants Reactants Ketone Ketone/Aldehyde ReactionVessel One-Pot Reaction Ketone->ReactionVessel Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->ReactionVessel Sulfur Elemental Sulfur Sulfur->ReactionVessel Base Base (e.g., Morpholine, Triethylamine) Base->ReactionVessel Catalyst Solvent Solvent (e.g., Ethanol, DMF) Solvent->ReactionVessel Aminothiophene 2-Aminothiophene Derivative ReactionVessel->Aminothiophene Gewald Condensation Potential Signaling Pathways cluster_membrane Cell Membrane GPCR GPCR (e.g., GLP-1R, A1AR) Downstream Downstream Signaling (e.g., Insulin Secretion, Anti-inflammatory Response) GPCR->Downstream Aminothiophene 2-Aminothiophene Derivative Aminothiophene->GPCR Allosteric Modulation InflammatoryPathways Inflammatory Pathways (e.g., COX enzymes) Aminothiophene->InflammatoryPathways Inhibition CancerPathways Cancer Cell Proliferation & Survival Pathways Aminothiophene->CancerPathways Inhibition/Apoptosis Induction

References

An In-Depth Technical Guide to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. The document delves into the molecule's structural and chemical properties, outlines a robust synthetic pathway, provides detailed analytical characterization methods, and explores its applications as a versatile building block in medicinal chemistry. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for the target audience.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of heterocyclic moieties into peptide and small molecule scaffolds is a cornerstone of modern medicinal chemistry.[1][2] These structural modifications can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. Among the various heterocyclic systems, the thiophene ring, a sulfur-containing aromatic heterocycle, has garnered considerable attention for its ability to impart unique electronic and conformational characteristics.[1][3]

2-Amino-2-(3-thienyl)acetic acid, also known as DL-α-(3-Thienyl)glycine, belongs to this important class of unnatural amino acids.[4] Its structure, featuring a glycine backbone attached to a 3-thienyl group, presents a unique combination of a chiral center and an aromatic, bioisosterically relevant heterocycle. This guide focuses on the hydrochloride salt of this compound (CAS 369403-64-5), a stable and readily usable form for synthetic applications.[5] The strategic placement of the thiophene ring at the alpha-carbon of an amino acid creates a valuable building block for the synthesis of novel peptidomimetics and small molecule drug candidates.[1][6]

Molecular Structure and Chemical Formula

A thorough understanding of the molecular architecture is fundamental to appreciating the reactivity and utility of this compound.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of the compound are summarized in the table below:

AttributeValueSource
Chemical FormulaC₆H₇NO₂S·HCl[5]
Molecular Weight of Free Amino Acid157.19 g/mol [7][8]
Molecular Weight of Hydrochloride Salt193.65 g/mol
Structural Elucidation

The structure of this compound is characterized by a central chiral carbon atom bonded to four distinct groups:

  • An amino group (-NH₂), which is protonated to an ammonium group (-NH₃⁺) in the hydrochloride salt.

  • A carboxylic acid group (-COOH).

  • A hydrogen atom (-H).

  • A 3-thienyl group.

The presence of the thiophene ring introduces specific steric and electronic properties that differentiate it from its phenylglycine analogue. The sulfur atom in the thiophene ring can participate in unique interactions with biological targets.

Figure 1. 2D representation of this compound.

Synthesis of this compound

The synthesis of α-amino acids is a well-established field in organic chemistry, with several reliable methods available. For 2-Amino-2-(3-thienyl)acetic Acid, the Strecker synthesis offers a straightforward and efficient approach.[9][10][11] This method involves a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[12][13]

Proposed Synthetic Pathway: The Strecker Reaction

The synthesis can be logically divided into two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis to the amino acid, followed by salt formation.

Synthesis_Pathway Thiophene_3_carbaldehyde Thiophene-3-carbaldehyde Aminonitrile α-Amino-2-(3-thienyl)acetonitrile Thiophene_3_carbaldehyde->Aminonitrile 1. NH4Cl, NaCN 2. H2O Amino_Acid 2-Amino-2-(3-thienyl)acetic Acid Aminonitrile->Amino_Acid Acid or Base Hydrolysis (e.g., HCl, heat) Hydrochloride_Salt 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Amino_Acid->Hydrochloride_Salt HCl in inert solvent (e.g., Ether)

Figure 2. Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of α-Amino-2-(3-thienyl)acetonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: To the flask, add a solution of sodium cyanide (NaCN) in water. In the addition funnel, place a solution of thiophene-3-carbaldehyde and ammonium chloride (NH₄Cl) in aqueous ammonia.

  • Reaction Execution: Cool the flask containing the cyanide solution in an ice bath. Slowly add the aldehyde/ammonium chloride solution dropwise to the cyanide solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. The product, α-amino-2-(3-thienyl)acetonitrile, will often precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Step 2: Hydrolysis to 2-Amino-2-(3-thienyl)acetic Acid

  • Reaction Setup: Place the crude α-aminonitrile in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add a solution of concentrated hydrochloric acid (HCl). Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the hydrolysis is complete, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure. The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Formation of the Hydrochloride Salt

If the hydrolysis is performed with a different acid, or if the free amino acid is isolated, the hydrochloride salt can be prepared by dissolving the free amino acid in a suitable solvent (e.g., anhydrous diethyl ether) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are predicted based on the analysis of similar structures.[14]

  • ¹H NMR:

    • Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be characteristic of a 3-substituted thiophene.

    • α-Proton: The proton on the chiral carbon (Cα) will appear as a singlet or a multiplet depending on the solvent and its exchange with deuterium.

    • Amine Protons: The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. In D₂O, this signal will exchange and disappear.

    • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will also be a broad singlet, and its signal will be absent in D₂O.

  • ¹³C NMR:

    • Thiophene Carbons: The carbon atoms of the thiophene ring will have characteristic chemical shifts in the aromatic region.

    • α-Carbon: The chiral carbon (Cα) will appear at a specific chemical shift.

    • Carbonyl Carbon: The carbon of the carboxylic acid group will be observed at a downfield chemical shift (typically δ 170-180 ppm).

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-2500 (broad)O-H and N-HStretching (from COOH and NH₃⁺)
~3100-3000C-H (aromatic)Stretching
~1730C=OStretching (carboxylic acid)
~1600N-HBending (ammonium)
~1500-1400C=CStretching (thiophene ring)
~1200C-OStretching (carboxylic acid)
~700-800C-SStretching (thiophene ring)

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ corresponding to the free amino acid would be observed at m/z 158.02.

Chiral Separation

As 2-Amino-2-(3-thienyl)acetic acid is a chiral molecule, it is often necessary to separate the enantiomers, particularly for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a polysaccharide derivative, is typically effective for the separation of underivatized amino acids.

  • Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is commonly used. The pH and the concentration of the organic modifier are critical parameters for optimizing the separation.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is generally employed.

  • Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Applications in Drug Development

This compound serves as a valuable building block in the design and synthesis of a wide range of biologically active molecules.[1][15] The thiophene moiety is a well-known bioisostere of the phenyl ring and can offer advantages in terms of metabolic stability and target interaction.[16][17]

Peptidomimetics and Novel Peptide Drugs

The incorporation of unnatural amino acids like 2-Amino-2-(3-thienyl)acetic acid into peptide sequences can lead to peptidomimetics with enhanced properties.[3] These modifications can:

  • Increase Proteolytic Stability: The unnatural side chain can hinder the recognition by proteases, thus prolonging the half-life of the peptide drug.

  • Modulate Receptor Binding: The unique steric and electronic properties of the thienyl group can lead to altered and potentially improved binding to target receptors.

  • Induce Specific Conformations: The presence of the bulky thienyl group can constrain the peptide backbone into specific secondary structures, which can be crucial for biological activity.

Synthesis of Bioactive Small Molecules

Beyond peptides, this amino acid is a key starting material for the synthesis of various heterocyclic and other small molecule scaffolds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19] For instance, 2-aminothiophene derivatives are known to be important scaffolds in medicinal chemistry.[18]

Precursor for β-Lactam Antibiotics

Thienyl-containing amino acids have historically been important in the synthesis of semi-synthetic β-lactam antibiotics.[20][21] The side chain of these antibiotics plays a crucial role in their spectrum of activity and resistance to β-lactamases. While not a direct precursor to a major commercial antibiotic, the structural motif of 2-Amino-2-(3-thienyl)acetic acid is highly relevant to this class of drugs.

Conclusion

This compound is a molecule of significant strategic importance for researchers and professionals in the field of drug discovery and development. Its unique structural features, combining a chiral amino acid core with a bioisosterically relevant thiophene ring, make it a versatile and valuable building block. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, robust analytical characterization methods, and an exploration of its key applications. As the demand for novel and more effective therapeutics continues to grow, the role of such specialized building blocks in expanding the accessible chemical space for drug design will undoubtedly become even more critical.

References

The Dawn of a Bioisostere: An In-depth Technical Guide to the Early Research and Discovery of Thienylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Phenylalanine Competitor

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can modulate biological activity is perpetual. The story of thienylglycine derivatives is a compelling chapter in this narrative, born from the insightful application of bioisosterism—the principle of substituting one atom or group of atoms in a molecule with another to create a new compound with similar biological properties. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, was recognized in early pharmaceutical research as a viable bioisostere for the phenyl group.[1] This realization paved the way for the synthesis of a new class of non-proteinogenic amino acids, the thienylglycines, envisioned as analogs of phenylglycine and, by extension, phenylalanine. This guide delves into the foundational research that heralded the arrival of these intriguing compounds, exploring their initial synthesis, the prevailing chemical logic of the time, and the nascent understanding of their potential.

The Chemical Blueprint: Early Synthetic Strategies

The mid-20th century was a fertile ground for the development of synthetic methodologies for amino acids. The pioneering work on proteinogenic amino acids laid the groundwork for the creation of their unnatural counterparts. The early syntheses of thienylglycine derivatives were largely adaptations of these classical methods, most notably the Strecker synthesis and variations of the malonic ester synthesis.

The Strecker Synthesis: A Versatile Gateway to α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of amino acid synthesis.[2][3] Its application to the preparation of thienylglycines was a logical extension of its use for phenylglycine. The reaction, in its essence, is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.

The likely starting material for the synthesis of 2-thienylglycine would have been 2-thiophenecarboxaldehyde. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding α-amino acid.

Experimental Protocol: A Representative Early Strecker Synthesis of 2-Thienylglycine

  • Step 1: Formation of the α-Aminonitrile. To a solution of 2-thiophenecarboxaldehyde in a suitable solvent (e.g., aqueous ethanol), an equimolar amount of ammonium chloride is added, followed by the slow addition of a solution of sodium or potassium cyanide. The reaction mixture is stirred at room temperature for several hours to allow for the formation of α-amino-2-thiopheneacetonitrile.

  • Step 2: Hydrolysis to the Amino Acid. The resulting α-aminonitrile is then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., barium hydroxide). This step converts the nitrile group to a carboxylic acid, yielding the racemic mixture of DL-2-thienylglycine.

  • Step 3: Isolation and Purification. The amino acid is isolated by neutralization of the reaction mixture, leading to its precipitation. Further purification could be achieved by recrystallization from a suitable solvent system, such as water/ethanol mixtures.

The elegance of the Strecker synthesis lies in its simplicity and the ready availability of the starting materials. However, a significant characteristic of the classical Strecker synthesis is the production of a racemic mixture of the amino acid, a common feature of many early synthetic methods before the advent of modern asymmetric synthesis.

Core Chemical Structures and Properties

The early research primarily focused on the synthesis and characterization of the simplest thienylglycine isomers: 2-thienylglycine and 3-thienylglycine.

Compound NameChemical StructureMolecular FormulaMolar Mass ( g/mol )Appearance
(±)-2-ThienylglycineChemical structure of 2-ThienylglycineC₆H₇NO₂S157.19White to off-white crystalline solid
(±)-3-ThienylglycineChemical structure of 3-ThienylglycineC₆H₇NO₂S157.19White to off-white crystalline solid

Data sourced from PubChem.

The introduction of the thiophene ring in place of the phenyl ring imparts distinct physicochemical properties. The sulfur atom in the thiophene ring influences the electron distribution and the overall polarity of the molecule, which in turn can affect its biological activity and metabolic profile.

Early Biological Rationale and Investigations

The initial impetus for synthesizing thienylglycine derivatives was rooted in the concept of isosterism and the search for antimetabolites. By creating analogs of essential amino acids like phenylalanine, researchers hoped to discover compounds that could interfere with metabolic pathways, potentially leading to the development of antimicrobial or anticancer agents.

While detailed pharmacological data from the earliest studies on thienylglycine itself is scarce in readily available modern databases, the broader context of research on thiophene-containing compounds from that era suggests that these new amino acids would have been subjected to a range of biological assays. It is plausible that early investigations would have explored their effects on bacterial growth, their potential as enzyme inhibitors, and their general toxicity profiles. The rationale was clear: if a biological system could mistake a thienylglycine for phenylalanine, this molecular mimicry could be exploited for therapeutic benefit.

The Logic of Discovery: A Visual Representation

The intellectual framework that led to the discovery of thienylglycine derivatives can be visualized as a logical progression from established chemical principles to the synthesis of novel compounds with predicted biological activity.

Discovery_Logic cluster_concepts Core Chemical Concepts cluster_synthesis Synthetic Realization cluster_application Anticipated Utility Bioisosterism Bioisosterism: Thiophene as a Phenyl Mimic Phenylglycine Known Analog: Phenylglycine Bioisosterism->Phenylglycine inspires analog design Strecker Classical Amino Acid Synthesis: The Strecker Reaction (1850) Strecker->Phenylglycine provides synthetic route Thienylglycine Novel Target: Thienylglycine Phenylglycine->Thienylglycine leads to synthesis of Antimetabolite Hypothesis: Antimetabolite Activity Thienylglycine->Antimetabolite is predicted to have Pharma Potential Application: Pharmacological Agents Antimetabolite->Pharma could lead to

Logical pathway from concept to potential application in the discovery of thienylglycine.

Conclusion: A Foundation for Future Innovation

The early research and discovery of thienylglycine derivatives, while not always headline-grabbing at the time, laid a critical foundation for the development of a versatile class of molecules. The application of classical synthetic techniques to novel heterocyclic systems demonstrated the ingenuity and foresight of early medicinal chemists. These foundational studies not only expanded the toolkit of available non-proteinogenic amino acids but also reinforced the power of bioisosterism as a guiding principle in drug design. The thienylglycine scaffold, born from this early work, continues to appear in modern medicinal chemistry, a testament to the enduring legacy of its pioneering discoverers.

References

The Therapeutic Promise of Substituted Aminothiophenes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminothiophenes represent a versatile and highly privileged scaffold in modern medicinal chemistry. Their inherent structural features and amenability to diverse chemical modifications have positioned them as key building blocks in the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted aminothiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into the mechanistic underpinnings of their biological activities, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in harnessing the full potential of this remarkable class of compounds.

Introduction: The Aminothiophene Core - A Privileged Scaffold in Drug Discovery

The 2-aminothiophene moiety is a five-membered heterocyclic ring that serves as a cornerstone in the design of numerous biologically active molecules.[1][2] Its significance stems from several key attributes:

  • Structural Versatility: The aminothiophene ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

  • Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of the phenyl group, a common motif in many drugs. This allows for the modification of existing drug candidates to improve their pharmacological profiles.[3]

  • Pharmacophore and Pharmacokinetic Properties: The unique electronic and steric properties of the aminothiophene scaffold contribute to its ability to interact with a wide range of biological targets and often impart favorable pharmacokinetic characteristics.[1][4]

The most versatile and widely adopted method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[1][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6] The operational simplicity and tolerance of a broad range of functional groups make the Gewald reaction a cornerstone for generating diverse libraries of aminothiophene derivatives for drug screening.[5][7]

Anticancer Applications: Targeting Tumor Proliferation and Survival

Substituted aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanistic Insights: Kinase Inhibition and Microtubule Disruption

A significant body of research points to the ability of substituted aminothiophenes to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Furthermore, certain derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.

One notable mechanism involves the inhibition of tubulin polymerization.[10] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] For instance, the benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , has been identified as a potent inhibitor of tubulin polymerization and also exhibits inhibitory activity against WEE1 kinase, a key regulator of the G2/M checkpoint.[10]

The following diagram illustrates the proposed mechanism of action for BU17:

anticancer_mechanism cluster_drug Substituted Aminothiophene (BU17) cluster_cell Cancer Cell BU17 BU17 Tubulin Tubulin BU17->Tubulin Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest BU17->G2M_Arrest WEE1 WEE1 Kinase BU17->WEE1 Inhibits Microtubules Microtubule Assembly Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticSpindle->G2M_Arrest G2M_Progression G2/M Progression MitoticSpindle->G2M_Progression Apoptosis Apoptosis G2M_Arrest->Apoptosis CDK1 CDK1 WEE1->CDK1 Inhibits WEE1->G2M_Progression CDK1->G2M_Progression Promotes

Caption: Proposed anticancer mechanism of BU17.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected substituted aminothiophene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
SB-44Prostate (PC-3)15.38[9]
SB-83Cervical (HeLa)< 35[9]
SB-200Prostate (PC-3)34.04[9]
Acrylonitrile 8HeLa0.33[8]
Acrylonitrile 11HeLa0.21[8]
BU17A549 (Lung)Not specified[10]
TP 5HepG2 (Liver)Not specified[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted aminothiophenes on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted aminothiophene compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the substituted aminothiophene compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Substituted aminothiophenes have demonstrated significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13][14] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanistic Insights: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for many substituted aminothiophenes are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate microbial cell membranes, leading to disruption of cellular integrity and function. Some derivatives may also interfere with essential microbial enzymes or metabolic pathways.

The following diagram provides a generalized workflow for screening the antimicrobial activity of substituted aminothiophenes.

antimicrobial_workflow Start Synthesized Aminothiophene Library PrimaryScreen Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreen MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability, Enzyme Inhibition) MIC_Determination->Mechanism_Studies Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound Mechanism_Studies->Lead_Compound

Caption: Workflow for antimicrobial screening.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted aminothiophenes against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 2Candida albicans2.00 - 128[14]
Thiophene 4Colistin-Resistant A. baumannii16[15]
Thiophene 5Colistin-Resistant A. baumannii16[15]
Thiophene 8Colistin-Resistant A. baumannii32[15]
Thiophene 4Colistin-Resistant E. coli8[15]
Thiophene 5Colistin-Resistant E. coli32[15]
Thiophene 8Colistin-Resistant E. coli32[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted aminothiophenes against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Substituted aminothiophene compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the aminothiophene compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that shows no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory and Neuroprotective Applications

The therapeutic potential of substituted aminothiophenes extends to inflammatory conditions and neurodegenerative disorders.[13][16][17] Their ability to modulate inflammatory pathways and protect neurons from damage highlights their promise in these complex disease areas.

Mechanistic Insights: Modulating Inflammation and Neurodegeneration

In the context of inflammation, some aminothiophene analogs have been shown to inhibit the production of pro-inflammatory mediators.[17] For neurodegenerative diseases like Alzheimer's and Parkinson's, thiophene derivatives have been investigated for their ability to:

  • Inhibit protein aggregation: Prevent the formation of pathological protein aggregates such as amyloid-β plaques and α-synuclein fibrils.[16]

  • Reduce oxidative stress: Act as antioxidants to mitigate the neuronal damage caused by reactive oxygen species.[16]

  • Modulate neurotransmitter systems: Interact with neurotransmitter receptors and enzymes to restore normal neuronal function.[16]

The lipophilicity of the thiophene ring is particularly advantageous for central nervous system (CNS) applications, as it can facilitate crossing the blood-brain barrier.[16]

The following diagram illustrates the multifaceted therapeutic potential of substituted aminothiophenes in neurodegenerative diseases.

neuro_mechanism cluster_drug Substituted Aminothiophene cluster_disease Neurodegenerative Disease Pathophysiology Aminothiophene Aminothiophene Derivative ProteinAggregation Protein Aggregation (Aβ, α-synuclein) Aminothiophene->ProteinAggregation Inhibits OxidativeStress Oxidative Stress Aminothiophene->OxidativeStress Reduces Neuroinflammation Neuroinflammation Aminothiophene->Neuroinflammation Modulates NeurotransmitterDysregulation Neurotransmitter Dysregulation Aminothiophene->NeurotransmitterDysregulation Modulates NeuronalDamage Neuronal Damage & Death ProteinAggregation->NeuronalDamage OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage NeurotransmitterDysregulation->NeuronalDamage

Caption: Multi-target approach in neurodegeneration.

Quantitative Data: Anti-inflammatory and Neuroprotective Activity
CompoundBiological ActivityIC50/EC50Reference
Compound 1Anti-inflammatory121.47 µM[17]
Compound 5Anti-inflammatory422 µM[17]
Compound 25Cannabinoid Receptor 2 (CB2) AgonistEC50 = 197 nM[16]

Conclusion and Future Directions

Substituted aminothiophenes have firmly established themselves as a versatile and highly promising scaffold in the landscape of drug discovery. Their synthetic accessibility, coupled with their diverse range of biological activities, provides a fertile ground for the development of novel therapeutics. The anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties highlighted in this guide underscore the immense potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on biological activity and selectivity.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

  • Development of Novel Synthetic Methodologies: To expand the chemical space of accessible aminothiophene derivatives.

By continuing to explore the rich chemistry and biology of substituted aminothiophenes, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.

References

A Senior Application Scientist’s Guide to the Synthesis of 2-Aminothiazole Derivatives: From Foundational Chemistry to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged heterocyclic motif and a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] This prevalence in pharmacologically active agents necessitates robust, efficient, and scalable synthetic strategies.

This technical guide provides an in-depth exploration of the core synthetic routes to 2-aminothiazole derivatives. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. The focus is on building a practical understanding of not only how but why certain synthetic pathways are chosen and optimized.

The Hantzsch Thiazole Synthesis: The Foundational Pillar

The most classic and widely recognized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[6][7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative, most commonly thiourea, to yield the target heterocycle.[8][9][10]

Mechanistic Rationale

The trustworthiness of the Hantzsch synthesis lies in its predictable and well-understood mechanism. Understanding this pathway is critical for troubleshooting and adapting the reaction to new substrates.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displacement of the halide forms an S-alkylated isothiouronium salt intermediate.

  • Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration, driven by the formation of a stable aromatic ring, to yield the final 2-aminothiazole product.

Below is a diagram illustrating this fundamental transformation.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Haloketone α-Haloketone Isothiouronium Isothiouronium Salt Haloketone->Isothiouronium 1. SN2 Attack Thiourea Thiourea Thiourea->Isothiouronium Cyclic_Intermediate Cyclic Intermediate Isothiouronium->Cyclic_Intermediate 2. Intramolecular Cyclization Product 2-Aminothiazole Cyclic_Intermediate->Product 3. Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a reliable method for synthesizing a common 2-aminothiazole derivative.[10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 0.995 g)

  • Thiourea (7.5 mmol, 0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Step-by-Step Methodology:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix thoroughly. The basic solution neutralizes any hydrobromic acid formed and aids in product precipitation.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely. The product is often pure enough for characterization without further purification.

Modern Synthetic Enhancements: Towards Greener and More Efficient Chemistry

While the Hantzsch synthesis is robust, it often requires halogenated starting materials, which can be lachrymatory and toxic. Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign alternatives.

One-Pot Synthesis via In-Situ Halogenation

A significant advancement involves the in-situ generation of the α-haloketone from a readily available ketone, followed immediately by condensation with thiourea in the same reaction vessel. This approach avoids the isolation of the hazardous halogenated intermediate.

Commonly used halogenating systems include:

  • Iodine (I₂)[11][12]

  • N-Bromosuccinimide (NBS)[13]

  • Trichloroisocyanuric acid (TCCA) as a green halogen source[14]

One_Pot_Workflow Start Ketone + Thiourea + Halogen Source (e.g., I2) Step1 In-Situ α-Halogenation of Ketone Start->Step1 Step A Step2 Hantzsch Condensation Step1->Step2 Step B (Same Pot) Product 2-Aminothiazole Product Step2->Product

Caption: General workflow for a one-pot synthesis of 2-aminothiazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times compared to conventional heating.[15][16] Reactions that might take several hours at reflux can often be completed in minutes.[15][17] This efficiency stems from the direct and rapid heating of the polar solvent and reactants by microwave energy.

Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [17]

Materials:

  • Substituted Acetophenone (0.01 mol)

  • Thiourea (0.02 mol)

  • Iodine (0.01 mol)

Step-by-Step Methodology:

  • Combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) in a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling the reaction mixture to room temperature, pour it into ice-cold water.

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to afford the pure product.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—generates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate.[18] These methods are often performed at room temperature and can lead to high yields in short reaction times.[19][20]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as available starting materials, required scale, desired purity, and available equipment. The following table summarizes the key features of the discussed methodologies.

MethodKey ReagentsTypical ConditionsReaction TimeAdvantagesDisadvantages
Classical Hantzsch α-Haloketone, ThioureaReflux in Ethanol2-10 hoursWell-established, reliable, high yields[10]Requires pre-synthesized, often toxic α-haloketones[8]
One-Pot (Iodine) Ketone, Thiourea, IodineReflux in Ethanol8-10 hoursAvoids isolation of lachrymatory intermediates[21]Stoichiometric use of iodine
Microwave-Assisted Ketone, Thiourea, IodineMicrowave Irradiation (e.g., 170 W)5-15 minutesDrastically reduced reaction times, high efficiency[15][17]Requires specialized microwave reactor equipment
Ultrasound-Assisted Aldehyde/Ketone, ThioureaUltrasound, Room Temp.30-60 minutesEnergy efficient, mild conditions, often solvent-freeScalability can be a challenge
Green Catalyst Ketone, Thiourea, TCCA80 °C in Ethanol~30 minutesUses safer halogen source, recyclable catalyst[14]Catalyst synthesis may be required

Conclusion and Future Outlook

The synthesis of 2-aminothiazole derivatives has evolved significantly from the foundational Hantzsch reaction. Modern methodologies prioritize efficiency, safety, and environmental responsibility ("green chemistry"). The development of one-pot procedures and the application of energy sources like microwaves and ultrasound have streamlined access to these vital pharmaceutical scaffolds.[15][18][22] Future research will likely continue to focus on catalyst development, particularly photoredox catalysis, and the expansion of polymer-supported syntheses to facilitate high-throughput library generation for drug discovery.[8][13] Understanding the full spectrum of these synthetic tools empowers the modern chemist to make informed, strategic decisions in the design and execution of synthetic campaigns targeting novel 2-aminothiazole-based therapeutics.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(3-thienyl)acetic Acid Hydrochloride is a synthetic amino acid derivative belonging to the broad class of thienylglycines. While direct and extensive research elucidating its specific mechanism of action is not robustly represented in publicly accessible literature, this guide synthesizes the available data on structurally analogous compounds and the well-documented bioactivities of the 2-aminothiophene scaffold. We will postulate a likely mechanistic profile for this compound, focusing on its potential as a modulator of inflammatory pathways and its possible interactions with amino acid receptors. This document is intended to serve as a foundational resource to stimulate and guide future preclinical research.

Introduction and Molecular Profile

This compound is a chiral, non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon of a glycine backbone. The hydrochloride salt form enhances its solubility and stability for research applications.

PropertyValueSource
Molecular Formula C₆H₇NO₂S·HCl--INVALID-LINK--
Molecular Weight 193.65 g/mol --INVALID-LINK--
CAS Number 369403-64-5--INVALID-LINK--
Structure A central chiral carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a thiophene-3-yl group.--INVALID-LINK--

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-recognized pharmacophore present in numerous approved drugs, conferring a range of biological activities. The amino acid component suggests potential interactions with biological pathways that recognize and process endogenous amino acids.

Postulated Mechanism of Action: An Evidence-Based Hypothesis

Direct experimental evidence for the specific molecular targets of this compound is limited. However, based on its structural features—a thiophene acetic acid moiety and an amino acid backbone—we can infer a plausible mechanism of action centered on anti-inflammatory and neuromodulatory activities.

Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

A primary hypothesized mechanism is the inhibition of key enzymes in the inflammatory cascade, a role suggested for structurally related compounds.[1]

  • Plausible Molecular Targets: Cyclooxygenase (COX-1 and COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).[1]

  • Causality of the Hypothesis: The thiophene acetic acid scaffold is a known feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. By inhibiting COX enzymes, the compound would prevent the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for various pro-inflammatory prostaglandins. Inhibition of mPGES-1 would further downregulate the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

The following diagram illustrates this proposed pathway:

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Target_Compound 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Target_Compound->COX Inhibition Target_Compound->mPGES1 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Neuromodulatory Activity via Glutamate Receptor Antagonism

The structural similarity of this compound to excitatory amino acids like glutamate suggests a potential for interaction with glutamate receptors.

  • Plausible Molecular Target: N-methyl-D-aspartate (NMDA) receptors.

  • Causality of the Hypothesis: Certain amino acid derivatives have been identified as antagonists of NMDA receptors.[2] As a non-proteinogenic amino acid, our target compound could act as a competitive or non-competitive antagonist at these receptors. By blocking NMDA receptor activation, it could modulate glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric conditions. This antagonism could potentially lead to neuroprotective or anticonvulsant effects.

The following diagram outlines this potential interaction:

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Neuronal_Activation Neuronal Activation (Excitotoxicity) Ca_Influx->Neuronal_Activation Target_Compound 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Target_Compound->NMDA_Receptor Antagonism

Caption: Hypothesized NMDA receptor antagonist activity.

Broader Biological Context of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a "privileged" structure in medicinal chemistry, known to impart a wide spectrum of biological activities.[3] Research on various derivatives has revealed activities including:

  • Antimicrobial and Antifungal Effects: Thiophene-containing compounds are components of several antibiotics.[3]

  • Antitumor Activity: Certain 2-aminothiophene derivatives have shown selective cytostatic effects against cancer cell lines.

  • Receptor Modulation: Specific derivatives have been identified as allosteric enhancers of the A1 adenosine receptor and as endothelin receptor antagonists.[4][5]

While these activities are not confirmed for this compound, they highlight the therapeutic potential inherent in its core structure and suggest additional avenues for future investigation.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols are proposed as a starting point for researchers.

Protocol: In Vitro COX and mPGES-1 Inhibition Assay

Objective: To determine if this compound inhibits the activity of COX-1, COX-2, and mPGES-1.

Methodology:

  • Enzyme Source: Utilize commercially available recombinant human COX-1, COX-2, and mPGES-1 enzymes.

  • Assay Principle: Employ a fluorescence- or colorimetric-based assay kit that measures the peroxidase activity of COX enzymes or the production of PGE2 for the mPGES-1 assay.

  • Procedure: a. Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the enzyme, the test compound, and a suitable substrate (e.g., arachidonic acid). c. Incubate for a specified time at 37°C. d. Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader. e. Include a known inhibitor (e.g., celecoxib for COX-2) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol: Radioligand Binding Assay for NMDA Receptor

Objective: To assess the binding affinity of this compound to the NMDA receptor.

Methodology:

  • Receptor Source: Use synaptic membrane preparations from rat brain tissue (e.g., hippocampus or cortex), which are rich in NMDA receptors.

  • Radioligand: Employ a high-affinity NMDA receptor antagonist radioligand, such as [³H]MK-801 or [³H]CGP 39653.

  • Procedure: a. Prepare a range of concentrations of the unlabeled test compound. b. In assay tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. e. Wash the filters to remove non-specific binding. f. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Perform a non-linear regression analysis of the competition binding data to determine the Ki (inhibition constant) of the test compound.

The workflow for these validation studies is depicted below:

G Start 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Hypothesis1 Hypothesis 1: Anti-inflammatory Start->Hypothesis1 Hypothesis2 Hypothesis 2: Neuromodulatory Start->Hypothesis2 Assay1 In Vitro Enzyme Inhibition Assays (COX, mPGES-1) Hypothesis1->Assay1 Assay2 Radioligand Binding Assay (NMDA Receptor) Hypothesis2->Assay2 Result1 Determine IC₅₀ values Assay1->Result1 Result2 Determine Ki values Assay2->Result2

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This compound is a compound with a plausible, yet unconfirmed, dual mechanism of action involving anti-inflammatory and neuromodulatory pathways. The hypotheses presented in this guide are grounded in the established pharmacology of its structural components. Future research should prioritize the validation of these hypotheses through rigorous in vitro and subsequent in vivo studies. Elucidating the precise molecular targets and signaling pathways will be critical for unlocking the potential therapeutic applications of this and related thienylglycine derivatives.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide comprehensive safety and handling guidelines for 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound (CAS 369403-64-5), the information herein is synthesized from the hazard data of its free base, 2-Amino-2-(thiophen-3-yl)acetic acid, and structurally analogous compounds. All recommendations should be used to supplement, not replace, a thorough, site-specific risk assessment conducted by qualified personnel before commencing any work.

Compound Identification and Hazard Classification

This compound is a specialized amino acid derivative used in pharmaceutical research and development. While specific physicochemical and toxicological data for the hydrochloride salt are limited, the known hazards of the free base and related structures necessitate a cautious and well-informed handling approach.

The primary known hazards, based on the free base, are irritation to the skin, eyes, and respiratory system.[1] However, it is critical to recognize that the hydrochloride salt of an amino acid can exhibit increased corrosivity compared to its free base form. For instance, simple glycine hydrochloride is classified as causing severe skin burns and eye damage. Therefore, a conservative approach that accounts for potential corrosivity is warranted.

Table 1: GHS Hazard Classification (Inferred)

Hazard Class Hazard Statement GHS Code Source (Compound)
Skin Corrosion/Irritation Causes skin irritation. (Potentially corrosive) H315 (Potential for H314) 2-Amino-2-(thiophen-3-yl)acetic acid[1] / Glycine Hydrochloride[2]
Serious Eye Damage/Irritation Causes serious eye irritation. (Potentially corrosive) H319 (Potential for H318) 2-Amino-2-(thiophen-3-yl)acetic acid[1] / Glycine Hydrochloride[2]

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | 2-Amino-2-(thiophen-3-yl)acetic acid[1] |

This classification is based on data for the free base and analogous compounds. The hydrochloride salt should be handled as a potentially corrosive material until specific data becomes available.

Risk Assessment and Control: A Multi-Layered Approach

A robust safety protocol relies on the "Hierarchy of Controls," an approach that prioritizes eliminating or reducing hazards at their source. For a powdered chemical of this nature, the primary risks stem from inhalation of dust and direct contact with skin and eyes.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the material at the source, minimizing the risk of exposure to the operator and the laboratory environment.

  • Primary Containment: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a powder containment balance enclosure. This prevents the dissemination of fine particulates into the laboratory airspace.

  • Ventilation: General laboratory ventilation should be maintained to ensure 10-12 air changes per hour, preventing the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical. The choice of PPE is dictated by the potential for skin, eye, and respiratory irritation, with an added consideration for potential corrosivity.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (ensure no tears or punctures) Provides a chemical-resistant barrier against skin contact. Double-gloving is recommended for extended handling.
Eye Protection Tight-fitting safety goggles or a full-face shield Protects against airborne particulates and accidental splashes. A face shield is required if there is a significant splash risk.[3][4]
Skin and Body Fully-buttoned laboratory coat with closed wrists Prevents deposition of dust on personal clothing and skin.

| Respiratory | N95-rated dust mask (or higher) | Required when handling the powder outside of a fume hood or containment enclosure to prevent respiratory tract irritation.[3] |

Standard Operating Procedures: From Vial to Vessel

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental reproducibility. The following workflow is designed as a self-validating system, where each step reinforces the safety of the next.

Workflow for Weighing and Dissolving

The following diagram outlines the critical path for safely handling the compound from storage to a final solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase Prep 1. Don Full PPE (Gloves, Goggles, Lab Coat, N95) Verify 2. Verify Fume Hood Operation Prep->Verify Safety First Weigh 3. Weigh Compound (Use anti-static weigh boat) Verify->Weigh Dissolve 4. Add to Solvent (Slowly, with stirring) Weigh->Dissolve Controlled Addition Cap 5. Cap & Label Vessel Dissolve->Cap Clean 6. Decontaminate Surfaces (e.g., 70% Ethanol) Cap->Clean Doff 7. Doff PPE (Gloves last) Clean->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Safe handling workflow for weighing and dissolving the compound.

Methodology Explained:

  • Don Full PPE: Before entering the designated handling area, ensure all PPE is correctly fitted and inspected for integrity.

  • Verify Fume Hood Operation: Confirm the fume hood has a valid certification and is drawing air correctly. This is a critical control point to ensure containment.

  • Weigh Compound: Use an anti-static weigh boat or paper to prevent electrostatic dispersal of the fine powder. Perform this task deep within the fume hood to maximize containment.

  • Add to Solvent: Slowly add the weighed powder to the vortex of the stirred solvent to prevent clumping and minimize the release of dust. Do not add solvent directly to the dry powder in a way that could cause it to become airborne.

  • Cap & Label Vessel: Immediately cap the vessel containing the solution and label it clearly with the compound name, concentration, solvent, and date.

  • Decontaminate Surfaces: Wipe down the balance, spatula, and surrounding work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

  • Doff PPE: Remove PPE in the correct order (e.g., lab coat, then gloves) to avoid cross-contamination.

  • Wash Hands: Thoroughly wash hands with soap and water as the final step.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First Aid Decision Tree

G cluster_routes Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Flush skin with copious water for at least 15 minutes. Skin->Action_Skin Action_Eyes Flush eyes with water for 15 minutes, holding eyelids open. Remove contact lenses if possible. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eyes->Seek_Medical Action_Inhalation->Seek_Medical Action_Ingestion->Seek_Medical

Caption: First aid response flowchart for different exposure routes.

First-Aid Measures (based on irritant/corrosive powder protocols): [3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Brush off any excess dry chemical. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Small Spills (in a fume hood): Carefully wipe up the powder with a damp paper towel (to prevent dust generation) and place it in a sealed container for disposal. Decontaminate the area with 70% ethanol or another suitable solvent.

  • Large Spills (or spills outside containment): Evacuate the immediate area. Prevent entry of unnecessary personnel. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand or vermiculite) and carefully sweep it into a labeled waste container. Ventilate the area thoroughly.

Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hygroscopic nature of many hydrochloride salts means that protection from moisture is crucial.

  • Disposal: All waste material, including contaminated PPE and spill cleanup debris, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienyl Moiety as a Privileged Scaffold in Drug Design

In the landscape of medicinal chemistry, the incorporation of heterocyclic scaffolds is a cornerstone of modern drug design. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has proven to be a versatile and highly valuable pharmacophore. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its presence in a multitude of clinically significant therapeutic agents. 2-Amino-2-(3-thienyl)acetic acid hydrochloride is a chiral building block that provides a direct entry point for the introduction of the 3-thienyl moiety into drug candidates. Its primary and most notable application lies in the synthesis of semi-synthetic β-lactam antibiotics, a class of drugs that has revolutionized the treatment of bacterial infections.[1]

This comprehensive guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of the carboxypenicillin, Ticarcillin, and its methoxy derivative, Temocillin. This document will furnish researchers, scientists, and drug development professionals with detailed synthetic protocols, the rationale behind experimental choices, and an overview of the broader therapeutic potential of this important chemical entity.

Part 1: The Synthesis of β-Lactam Antibiotics – A Strategic Application

The most prominent application of 2-Amino-2-(3-thienyl)acetic acid is as a precursor to the acyl side chain of the potent antibiotics Ticarcillin and Temocillin.[2] The 3-thienylmalonyl side chain is crucial for the antibacterial spectrum and efficacy of these drugs. The synthesis of these antibiotics involves the coupling of a suitably activated 3-thienylmalonic acid derivative with the core β-lactam nucleus, 6-aminopenicillanic acid (6-APA).[3][4]

The Strategic Importance of the 3-Thienylmalonic Acid Side Chain

The introduction of a carboxy group on the α-carbon of the acyl side chain, as seen in carboxypenicillins like Ticarcillin, significantly broadens the antibacterial spectrum to include Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2] The 3-thienyl ring itself is a bioisostere of a phenyl ring but with distinct electronic and lipophilic properties that can influence pharmacokinetic and pharmacodynamic profiles. Temocillin, the 6-α-methoxy derivative of Ticarcillin, exhibits remarkable stability against a wide range of β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[1][5] This stability is conferred by the steric hindrance provided by the methoxy group, which protects the β-lactam ring from enzymatic hydrolysis.[6]

The overall synthetic strategy is depicted in the workflow below:

G cluster_0 Side Chain Synthesis cluster_1 Side Chain Activation cluster_2 Core Coupling & Final Product A 3-Thiopheneacetonitrile B Ethyl 3-Thienylcyanoacetate A->B  Alkylation C 3-Thienylmalonic Acid B->C  Hydrolysis D Monobenzyl 3-Thienylmalonate C->D  Esterification E Monobenzyl 3-Thienylmalonyl Chloride D->E  Chlorination G Protected Ticarcillin E->G  Acylation F 6-Aminopenicillanic Acid (6-APA) F->G H Ticarcillin G->H  Hydrogenolysis (Deprotection)

Caption: Synthetic workflow for Ticarcillin.

Protocol 1: Synthesis of 3-Thienylmalonic Acid

The direct precursor for the antibiotic side chain is 3-thienylmalonic acid. While not a direct conversion from 2-Amino-2-(3-thienyl)acetic acid, a common and reliable laboratory synthesis starts from 3-thiopheneacetonitrile. This multi-step process involves the formation of a cyanoacetate intermediate followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-Thienylcyanoacetate

  • Rationale: This step introduces the second carboxylate precursor in the form of an ester. Diethyl carbonate is a common and effective reagent for this transformation, and a strong base like sodium ethoxide is required to deprotonate the acidic α-carbon of the acetonitrile.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol.

    • To the stirred solution, add 3-thiopheneacetonitrile (1.0 eq).

    • Add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-thienylcyanoacetate, which can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to 3-Thienylmalonic Acid

  • Rationale: This step converts both the nitrile and the ester functionalities into carboxylic acids. Strong basic hydrolysis using an excess of sodium hydroxide followed by acidification is a standard and effective method.[5]

  • Procedure:

    • To a round-bottom flask containing the crude ethyl 3-thienylcyanoacetate from the previous step, add a 20-30% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

    • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure 3-thienylmalonic acid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
3-ThiopheneacetonitrileC₆H₅NS123.18-
Ethyl 3-ThienylcyanoacetateC₉H₉NO₂S195.2470-85%
3-Thienylmalonic AcidC₇H₆O₄S186.1980-90%
Protocol 2: Synthesis of Ticarcillin

This protocol details the coupling of the activated 3-thienylmalonic acid side chain with 6-aminopenicillanic acid (6-APA).

Step 1: Preparation of Monobenzyl 3-Thienylmalonate

  • Rationale: To facilitate the selective activation of one carboxylic acid group, the other must be protected. A benzyl ester is an ideal protecting group as it can be readily removed under mild conditions by hydrogenolysis, which does not affect the sensitive β-lactam ring.[3]

  • Procedure:

    • Suspend 3-thienylmalonic acid (1.0 eq) in a suitable solvent such as toluene.

    • Add benzyl alcohol (1.1 eq) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Formation of Monobenzyl 3-Thienylmalonyl Chloride

  • Rationale: The conversion of the remaining free carboxylic acid to an acyl chloride is a classic activation strategy.[7] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent at low temperature to minimize side reactions.

  • Procedure:

    • Dissolve monobenzyl 3-thienylmalonate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

    • The resulting solution of the acid chloride is typically used immediately in the next step without isolation.

Step 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

  • Rationale: This is the key amide bond-forming reaction. The highly reactive acid chloride reacts with the amino group of 6-APA. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to deprotonate the ammonium salt of the 6-APA if it is used as a salt.[8]

  • Procedure:

    • In a separate flask, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in a dry aprotic solvent (e.g., DCM).

    • Add a suitable base such as triethylamine (2.2 eq) and stir until a clear solution is obtained.

    • Cool this solution to 0-5 °C.

    • Slowly add the solution of monobenzyl 3-thienylmalonyl chloride from the previous step to the 6-APA solution.

    • Stir the reaction mixture at low temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected Ticarcillin.

Step 4: Deprotection to Yield Ticarcillin

  • Rationale: The final step is the removal of the benzyl protecting group. Catalytic hydrogenolysis is the method of choice as it is highly efficient and proceeds under mild conditions that do not cleave the β-lactam ring.

  • Procedure:

    • Dissolve the protected Ticarcillin in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield Ticarcillin. The product can be further purified by crystallization or preparative HPLC.

Part 2: Broader Applications and Future Perspectives

While the synthesis of β-lactam antibiotics remains the most prominent application, the 2-aminothiophene scaffold is a versatile building block with potential in other therapeutic areas. Research has shown that derivatives of 2-aminothiophene exhibit a wide range of biological activities.[1]

G center 2-Aminothiophene Derivatives A Antimicrobial center->A B Anti-inflammatory center->B C Antitumor center->C D Enzyme Inhibitors center->D E Receptor Modulators center->E

Caption: Biological activities of 2-aminothiophene derivatives.

Non-β-Lactam Antimicrobial Agents

The thiophene nucleus is present in various non-β-lactam antimicrobial agents. The inherent antibacterial and antifungal properties of the 2-aminothiophene scaffold make it an attractive starting point for the development of novel anti-infective agents with different mechanisms of action.[1]

Enzyme Inhibitors and Receptor Modulators

The structural features of 2-Amino-2-(3-thienyl)acetic acid and its derivatives make them suitable for targeting enzyme active sites or receptor binding pockets. For instance, 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as showing unusual cytostatic selectivity for certain cancer cell lines, suggesting a potential for development as novel anti-cancer agents. Further exploration of this scaffold in the design of kinase inhibitors, protease inhibitors, or G-protein coupled receptor (GPCR) modulators is a promising area of research.

Conclusion

This compound is a valuable and strategic building block in medicinal chemistry. Its application in the synthesis of the life-saving antibiotics Ticarcillin and Temocillin underscores its importance. The detailed protocols provided herein offer a practical guide for the synthesis of these and related compounds. Beyond its established role in the β-lactam field, the broader biological potential of the 2-aminothiophene scaffold suggests that this compound will continue to be a relevant and valuable tool for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride as a versatile chiral building block in organic synthesis, with a particular focus on its relevance to pharmaceutical development. We will delve into its physicochemical properties, safe handling procedures, and provide detailed, field-proven protocols for its enantiomeric resolution and its use in the synthesis of medicinally relevant scaffolds, such as the side chain of β-lactam antibiotics. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Thienylglycine Derivatives in Medicinal Chemistry

Non-natural amino acids are cornerstones in modern drug discovery, offering a gateway to novel chemical space and improved pharmacological properties. Among these, 2-Amino-2-(3-thienyl)acetic acid, a derivative of glycine, stands out as a critical chiral synthon.[1] Its incorporation into molecular scaffolds can impart unique steric and electronic properties, often leading to enhanced biological activity and metabolic stability. The thiophene moiety, a bioisostere of the phenyl group, can modulate a compound's pharmacokinetic profile and target engagement.

The hydrochloride salt of 2-Amino-2-(3-thienyl)acetic acid is a convenient and stable form for storage and handling, making it an ideal starting material for multi-step syntheses. A prime example of its importance is in the synthesis of semi-synthetic penicillins, such as Ticarcillin, where the (R)-enantiomer of the corresponding dicarboxylic acid derivative forms the crucial acylamino side chain responsible for its antibacterial spectrum.[2] This guide will provide the necessary technical details for researchers to confidently and effectively utilize this valuable chiral building block in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful and safe application.

PropertyValueSource
Molecular Formula C₆H₇NO₂S·HCl[3]
Molecular Weight 193.65 g/mol Calculated
Appearance White to off-white crystalline powderGeneral Supplier Information
Melting Point Not readily available for the HCl salt
Solubility Soluble in waterGeneral knowledge
CAS Number 369403-64-5

Safety and Handling:

This compound should be handled in accordance with good laboratory practices.[4]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Chiral Resolution of Racemic 2-Amino-2-(3-thienyl)acetic Acid

For its application as a chiral building block, the resolution of the racemic mixture is a critical first step. While enantioselective syntheses exist, chiral resolution remains a widely used and effective strategy.[5] Here, we present a representative protocol for analytical and semi-preparative chiral resolution using High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection

Direct chiral HPLC separation of underivatized amino acids can be challenging due to their zwitterionic nature.[6] However, the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or vancomycin, has proven effective for the resolution of a wide range of amino acids.[5][6] These CSPs offer multiple interaction modes, including hydrogen bonding, ionic interactions, and inclusion complexation, which are crucial for enantiomeric recognition.

Protocol: Chiral HPLC Resolution

This protocol provides a starting point for the analytical separation of the enantiomers of 2-Amino-2-(3-thienyl)acetic acid. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • Racemic 2-Amino-2-(3-thienyl)acetic Acid

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)

  • Standard HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid (e.g., 80:20:0.1, v/v/v). The optimal ratio of organic modifier may need to be adjusted to achieve the desired retention and resolution.

  • Sample Preparation: Dissolve a small amount of racemic 2-Amino-2-(3-thienyl)acetic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Optimization: If the resolution is not satisfactory, adjust the mobile phase composition by varying the percentage of the organic modifier. A lower percentage of organic modifier will generally increase retention time and may improve resolution.

Workflow for Chiral Resolution

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Dissolve racemic mixture in mobile phase filter_sample Filter through 0.45 µm filter prep_sample->filter_sample equilibrate Equilibrate chiral column prep_sample->equilibrate inject Inject sample equilibrate->inject detect UV Detection inject->detect eval_res Evaluate resolution of enantiomers detect->eval_res optimize_mp Adjust mobile phase composition eval_res->optimize_mp If resolution is poor optimize_mp->equilibrate

Caption: Workflow for chiral HPLC resolution.

Application in Synthesis: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds, for instance, to acylate the 6-amino position of the penicillin core. This section provides a robust protocol for amide bond formation.

Rationale for Protocol

The coupling of an amino acid with an amine to form an amide bond is a fundamental transformation in organic synthesis. The use of a coupling agent is necessary to activate the carboxylic acid. For sterically hindered or electronically deactivated amines, standard coupling conditions may be inefficient. The protocol described here utilizes an in-situ formation of an acyl fluoride, which is a highly reactive intermediate, to drive the reaction to completion, even with challenging substrates.[7][8]

Protocol: Amide Coupling via Acyl Fluoride Intermediate

This protocol is adapted from a general procedure for challenging amide couplings and can be applied to the reaction of 2-Amino-2-(3-thienyl)acetic acid with a suitable amine, such as 6-aminopenicillanic acid (6-APA) or its esters.

Materials:

  • This compound

  • Amine substrate (e.g., a protected 6-APA derivative)

  • Bis(tetrafluoroborate) of 1,1,3,3-tetramethyluronium hexafluorophosphate (BTFFH) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.3 equivalents) and BTFFH (1.5 equivalents) in anhydrous DCM.

  • Add DIPEA (4.5 equivalents) to the suspension and stir at room temperature for 30 minutes. The DIPEA will neutralize the hydrochloride salt and facilitate the formation of the acyl fluoride.

  • Add the amine substrate (1.0 equivalent) to the reaction mixture.

  • Seal the reaction vessel and heat to an appropriate temperature (e.g., 40-60 °C) overnight, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide Bond Formation Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification acid 2-Amino-2-(3-thienyl)acetic Acid HCl mix1 Stir for 30 min at RT acid->mix1 coupling_agent BTFFH coupling_agent->mix1 base DIPEA base->mix1 solvent Anhydrous DCM solvent->mix1 react Heat overnight mix1->react amine Amine Substrate amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for amide bond formation.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its successful application hinges on the ability to obtain enantiomerically pure forms and to effectively incorporate it into target structures through robust chemical transformations. The protocols provided in this guide for chiral resolution and amide bond formation offer reliable and scientifically-grounded starting points for researchers. By understanding the principles behind these procedures, scientists can adapt and optimize them for their specific synthetic challenges, thereby accelerating the discovery and development of new therapeutic agents.

References

Application Note: Strategies for the Analytical Derivatization of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(3-thienyl)acetic acid is a crucial chiral building block in pharmaceutical synthesis. Its accurate quantification and the determination of its enantiomeric purity are critical for quality control and regulatory compliance. As a non-volatile, polar amino acid, it presents significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and requires derivatization to enhance detection by High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive guide to the derivatization of its hydrochloride salt for robust and reliable analysis, tailored for researchers, scientists, and drug development professionals. We will explore the rationale behind method selection and provide detailed, field-proven protocols for both GC-MS and HPLC analysis.

Introduction: The Analytical Challenge

2-Amino-2-(3-thienyl)acetic acid is a non-proteinogenic amino acid featuring a thiophene ring. Its structure, particularly its chirality, makes it a valuable synthon for various active pharmaceutical ingredients (APIs). The hydrochloride salt is often used to improve stability and handling. However, the inherent properties of this molecule—high polarity, low volatility, and the presence of reactive amino and carboxylic acid groups—make it unsuitable for direct analysis.

Why is Derivatization Essential?

  • For Gas Chromatography (GC): The analyte is not volatile and would decompose at the high temperatures of the GC injector port.[1] Derivatization converts the polar -NH2 and -COOH groups into nonpolar, thermally stable moieties, rendering the molecule volatile.

  • For High-Performance Liquid Chromatography (HPLC): While the analyte is soluble in typical HPLC mobile phases, it often lacks a strong chromophore, leading to poor sensitivity with UV-Vis detection. Furthermore, resolving its enantiomers requires either expensive chiral stationary phases (CSPs) or, more commonly, derivatization with a chiral agent to form diastereomers separable on standard achiral columns.[2][3]

This guide outlines validated derivatization strategies to overcome these challenges, focusing on techniques that ensure accuracy, reproducibility, and methodological robustness.

Strategic Decision Framework for Derivatization

The choice of derivatization strategy is dictated by the analytical goal. The primary objectives are typically either achiral quantification (total amount of the amino acid) or chiral analysis (determining the ratio of enantiomers, i.e., enantiomeric excess).

Derivatization_Strategy Analyte 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Goal Define Analytical Goal Analyte->Goal Quant Achiral Quantification (Total Amount) Goal->Quant  Total  Concentration Chiral Chiral Analysis (Enantiomeric Purity) Goal->Chiral  R/S Ratio  (%ee) Method_Quant Select Method Quant->Method_Quant Method_Chiral Select Method Chiral->Method_Chiral GC_MS GC-MS Protocol: Silylation or Acylation Method_Quant->GC_MS Volatility Required HPLC_UV HPLC-UV/FLD Protocol: OPA/FMOC Derivatization Method_Quant->HPLC_UV UV/Fluorescence Tagging HPLC_Chiral HPLC-UV Protocol: Chiral Derivatization (FDAA) Method_Chiral->HPLC_Chiral Diastereomer Formation

Caption: Logical workflow for selecting a derivatization method.

Derivatization for GC-MS Analysis

GC-MS is a powerful technique for quantification due to its high resolution and sensitivity. For amino acids, derivatization is mandatory to increase volatility and thermal stability.

Rationale: Silylation vs. Acylation
  • Silylation: This is a common and effective technique where active hydrogens on the amino, carboxyl, and hydroxyl groups are replaced with a trialkylsilyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). TBDMS derivatives, formed by reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are significantly more stable and less sensitive to moisture than their TMS counterparts, making them ideal for robust quantitative methods.

  • Acylation/Esterification: This is often a two-step process. First, the carboxylic acid is esterified (e.g., with methanol to form a methyl ester). Second, the amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA).[4] This approach yields very stable derivatives with excellent chromatographic properties. The fluorine atoms also enhance sensitivity for electron capture detection (ECD) if available.[5]

Table 1: Comparison of GC-MS Derivatization Reagents
Reagent(s)Derivative TypeTarget GroupsKey AdvantagesConsiderations
MTBSTFA TBDMS-COOH, -NH2Single-step reaction; derivatives are highly stable and moisture-resistant.Requires heating; reagent can be expensive.
Acidified Alcohol + PFPA/TFAA Ester + Acyl-COOH, then -NH2Creates extremely stable derivatives; good for complex matrices.[4]Two-step process; requires complete removal of reagents between steps.
Protocol 1: Silylation with MTBSTFA

This protocol focuses on creating stable TBDMS derivatives for reliable GC-MS quantification.

Materials:

  • 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride standard/sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), +/- 1% TBDMCS catalyst

  • Acetonitrile (ACN), silylation grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the amino acid hydrochloride into a reaction vial. If in solution, transfer an aliquot and dry it completely under a gentle stream of nitrogen. The absence of water is critical for silylation success.[6]

  • Reagent Addition: Add 100 µL of acetonitrile to dissolve the sample. Then, add 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and heat at 100 °C for 2-4 hours. The choice of a higher temperature and longer time ensures complete derivatization of both the amine and carboxyl groups.

  • Cooling & Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

  • GC-MS Conditions (Typical):

    • Column: SLB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film)

    • Injection: 1 µL, Split (e.g., 20:1)

    • Inlet Temp: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Detection: Scan mode (e.g., 50-550 m/z) for identification, or Selected Ion Monitoring (SIM) for quantification.

Derivatization for HPLC Analysis

HPLC is the preferred method for analyzing chiral compounds and non-volatile substances. Derivatization serves to either introduce a detectable tag (chromophore/fluorophore) or to create diastereomers from enantiomers.

Rationale: Chiral vs. Achiral Derivatization
  • Chiral Derivatization: This is the cornerstone of determining enantiomeric purity without a chiral column. A chiral derivatizing agent (CDA) of known stereochemistry (e.g., the L-form) reacts with both enantiomers (D and L) of the amino acid to form two diastereomers (L-D and L-L). Diastereomers have different physical properties and can be separated on standard reversed-phase columns (e.g., C18).[2][7] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is a widely used and highly effective CDA for this purpose.[8][9]

  • Achiral Derivatization: For simple quantification, reagents that react with primary and secondary amines are used to attach a fluorescent or UV-active tag. A common automated method uses o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[10] This provides excellent sensitivity.

Protocol 2: Chiral Analysis with Marfey's Reagent (FDAA)

This protocol enables the determination of enantiomeric excess (%ee) by separating the resulting diastereomers on a standard C18 column.

Materials:

  • This compound standard/sample (and its opposite enantiomer, if available, for peak identification)

  • Marfey's Reagent (FDAA)

  • Acetone, HPLC grade

  • Sodium bicarbonate (1 M)

  • Hydrochloric acid (2 M)

  • Water and Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate solution in a microvial.

  • Derivatization Reaction: Add 200 µL of a 1% (w/v) solution of FDAA in acetone. Mix gently.

  • Incubation: Incubate the mixture at 40 °C for 60-90 minutes in the dark (the dinitrophenyl group is light-sensitive).

  • Quenching: Cool the reaction to room temperature and quench by adding 100 µL of 2 M HCl.

  • Final Preparation: Dilute the sample with the mobile phase (e.g., to 1 mL) and filter through a 0.45 µm syringe filter before analysis.

  • HPLC Conditions (Typical):

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm.[3]

    • Elution Order: The L-amino acid derivative (L-L) typically elutes before the D-amino acid derivative (L-D), but this must be confirmed with standards.

Chiral_Derivatization cluster_3 Achiral HPLC Separation L_AA L-Amino Acid LL L-L Diastereomer L_AA->LL + D_AA D-Amino Acid LD L-D Diastereomer D_AA->LD + CDA L-FDAA Chromatogram LL->Chromatogram LD->Chromatogram

Caption: Formation and separation of diastereomers.

References

Application Notes and Protocols for the Rodionov Reaction with Thienyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Novel β-Amino Acids for Drug Discovery

β-amino acids are crucial building blocks in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. Their incorporation into peptide chains can confer enhanced metabolic stability and unique conformational properties. The Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate), presents a straightforward and atom-economical approach to synthesizing β-amino acids. This guide provides a detailed experimental setup for the application of the Rodionov reaction to thienyl derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. By leveraging the unique electronic properties of the thiophene ring, researchers can access a wide array of novel β-thienyl-β-amino acids for screening and development.

Reaction Mechanism and the Influence of the Thienyl Moiety

The Rodionov reaction proceeds through a cascade of interconnected equilibria, beginning with the formation of an imine from the thienyl aldehyde and ammonia. This is followed by a Knoevenagel-type condensation of the aldehyde with malonic acid to form a thienylidene malonic acid. The crucial C-C bond-forming step is the Michael addition of the enolate of malonic acid to the imine, or the addition of ammonia to the thienylidene malonic acid. Subsequent decarboxylation of the resulting adduct yields the final β-thienyl-β-amino acid.

The electron-rich nature of the thiophene ring plays a significant role in the reaction's progression.[1] Compared to benzaldehyde, the thiophene ring is a better electron donor, which can influence the reactivity of the aldehyde group. This electron-donating effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial rates of imine formation and Knoevenagel condensation compared to more electron-poor aromatic aldehydes.[2] However, the overall success of the reaction is often dictated by the careful control of reaction conditions to favor the desired reaction pathway over competing side reactions, such as the formation of propenoic and ylidenemalonic acids.[3]

Experimental Workflow Diagram

Rodionov_Workflow Experimental Workflow for the Rodionov Reaction with Thienyl Derivatives reagents Reagent Preparation - Thienyl Aldehyde - Malonic Acid - Ammonium Acetate - Glacial Acetic Acid setup Reaction Setup - Combine reagents in a round-bottom flask - Add solvent (Glacial Acetic Acid) reagents->setup reaction Reaction - Heat mixture to reflux (e.g., 85-115°C) - Monitor reaction progress (TLC) setup->reaction workup Work-up - Cool reaction mixture - Precipitate impurities in ice-water - Filter to remove by-products reaction->workup isolation Product Isolation - Concentrate filtrate - Neutralize with base (e.g., NaOH) - Precipitate β-amino acid workup->isolation purification Purification - Filter the product - Wash with appropriate solvents - Dry under vacuum isolation->purification analysis Analysis - NMR, IR, Mass Spectrometry - Melting Point purification->analysis

References

Application Notes & Protocols for the Synthesis of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Modern Chemistry

Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] The unique electronic properties and rigid, planar structure of the benzothiazole nucleus allow it to interact with a wide array of biological targets, endowing its derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7]

The versatility of the benzothiazole core has driven significant research into novel synthetic methodologies. Traditional approaches, while effective, often rely on harsh reaction conditions, hazardous reagents, and lengthy procedures.[8][9] In response, the field has evolved, embracing the principles of green chemistry to develop more efficient, sustainable, and environmentally benign synthetic routes.[10][11]

This guide provides an in-depth exploration of both classical and modern techniques for the synthesis of novel benzothiazole derivatives. It is designed not as a rigid set of instructions, but as a technical resource for the discerning researcher, elucidating the causality behind experimental choices and providing validated, step-by-step protocols for key transformations.

Core Synthetic Strategies: From Classical Condensations to Green Innovations

The majority of benzothiazole syntheses originate from a common precursor: 2-aminothiophenol. The strategic choice of a co-reactant and reaction conditions dictates the pathway and ultimate substitution pattern of the target molecule.

The Cornerstone: Condensation of 2-Aminothiophenol

The most prevalent and versatile strategy for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a substrate containing a reactive carbonyl or equivalent functional group.[6][8][10][12]

Causality of the Mechanism: This reaction proceeds via a well-established pathway. First, the nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbon of the reaction partner (e.g., an aldehyde or carboxylic acid). This is followed by an intramolecular cyclization, where the thiol group attacks the intermediate, and a subsequent dehydration or oxidation step to yield the stable aromatic benzothiazole ring.

  • With Aldehydes and Ketones: This is one of the most direct routes. The reaction involves the formation of a Schiff base intermediate, which then cyclizes. An oxidant is often required to convert the resulting benzothiazoline to the final benzothiazole.[13] Modern protocols often utilize catalysts or energy sources that promote this oxidation in situ.[14][15]

  • With Carboxylic Acids and Derivatives (Acyl Chlorides, Esters): Reacting 2-aminothiophenol with carboxylic acids requires a catalyst and dehydrating agent to drive the reaction. Polyphosphoric acid (PPA) has been a classical choice, serving as both a catalyst and solvent.[2] Acyl chlorides are more reactive and can often react under milder conditions.[1][8]

Intramolecular Cyclization Strategies

An alternative approach involves forming the critical C-S or C-N bond via an intramolecular cyclization of a pre-functionalized aniline derivative.

  • Jacobson-Hugershoff Synthesis: This classical method involves the cyclization of thiobenzanilides, typically promoted by an oxidizing agent.[8]

  • From o-Haloanilines: Modern cross-coupling chemistry enables the synthesis of benzothiazoles from ortho-haloaniline precursors. These reactions, often catalyzed by transition metals like copper or palladium, facilitate the intramolecular C-S bond formation.[9][16] This method offers the advantage of building from more readily available starting materials than 2-aminothiophenol.

Green and Enabling Technologies in Benzothiazole Synthesis

In recent years, a paradigm shift towards sustainable chemistry has revolutionized benzothiazole synthesis, focusing on reducing waste, minimizing energy consumption, and eliminating hazardous substances.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to mere minutes and often improving yields.[3][17][18] This technique is highly effective for condensation reactions, driving them to completion with high efficiency.[19]

  • Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound provides mechanical and thermal energy through acoustic cavitation. This can promote reactions at room temperature, often without the need for a solvent or catalyst, making it a highly attractive green methodology.[20][21][22][23]

  • Sustainable Catalysis: The development of reusable, heterogeneous catalysts has been a major advance. Catalysts like sulfated tungstate or silica-supported acids can be easily recovered and reused, minimizing waste and cost.[10][20] Reactions in greener solvents like water or ionic liquids are also becoming more common.[14][24]

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic logic and a modern, green workflow for benzothiazole synthesis.

G cluster_0 Core Condensation Pathway 2_Aminothiophenol 2_Aminothiophenol Intermediate Schiff Base or Amide Intermediate 2_Aminothiophenol->Intermediate + Carbonyl_Compound Aldehyde, Carboxylic Acid, etc. Carbonyl_Compound->Intermediate Benzothiazoline Cyclized Intermediate (Benzothiazoline) Intermediate->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation/ Dehydration

Caption: General reaction scheme for benzothiazole synthesis.

G cluster_1 Green Chemistry Workflow (Microwave/Ultrasound) Start Combine Reactants: 2-Aminothiophenol + Aldehyde Energy Apply Energy Source: Microwave Irradiation or Sonication Start->Energy Reaction Rapid Reaction (Solvent-free or in Green Solvent) Energy->Reaction Workup Simplified Workup: Cool, Recrystallize Reaction->Workup Product Isolate Pure Benzothiazole Derivative Workup->Product Catalyst_Recycle Recover & Reuse Catalyst (if applicable) Workup->Catalyst_Recycle

Caption: Workflow for a modern, green benzothiazole synthesis.

Comparative Data on Green Synthetic Methods

The following table summarizes key performance indicators for various green synthetic approaches, demonstrating their advantages over conventional heating methods.

MethodTypical ReactantsCatalyst/MediumEnergy SourceTemperature (°C)TimeYield (%)Reference(s)
Microwave-Assisted 2-Aminothiophenol, Aromatic AldehydesAcetic AcidMicrowave701-2 min~95%[24]
Microwave-Assisted 2-Aminothiophenol, BenzonitrilesTriton-B (PTC) / WaterMicrowave5010 min94%[19]
Ultrasound-Assisted 2-Aminothiophenol, Aromatic AldehydesSulfated TungstateUltrasoundRoom Temp.5-15 min90-96%[20]
Ultrasound-Assisted 2-Aminothiophenol, BenzaldehydesNone (Solvent-free)UltrasoundRoom Temp.20 min65-83%[21]
Solvent-Free (Heating) 2-Aminothiophenol, Ketonesp-Toluene sulfonic acidConventional Heat1001 hourHigh[3]

Experimental Protocols

The following protocols are provided as validated starting points for synthesis. Researchers should always perform their own risk assessment and optimization based on the specific substrates used.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole

This protocol leverages the efficiency of microwave irradiation for a rapid and high-yield synthesis.[3]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ethanol (2 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Solvent Addition: Add 2 mL of ethanol to the vessel.

  • Reaction: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 80°C for 10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the condensation and subsequent oxidative cyclization within minutes. Ethanol serves as a polar solvent that efficiently absorbs microwave energy.

  • Workup: After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.

  • Analysis: Confirm the structure and purity of the 2-phenylbenzothiazole product using NMR, IR, and mass spectrometry. Expected yield: 85-95%.[3]

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles

This protocol exemplifies a highly sustainable approach, eliminating the need for solvents and external heating by using ultrasound.[20][21]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 141 mg)

  • Sulfated Tungstate (catalyst, ~5 mol%)

  • Glass vial

Procedure:

  • Reactant Mixing: In a small glass vial, combine 2-aminothiophenol (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and a catalytic amount of sulfated tungstate.

  • Sonication: Place the vial in an ultrasonic bath or position the tip of an ultrasonic probe just above the surface of the solid mixture. Sonicate at room temperature for 15-20 minutes. The reaction mixture will typically turn into a paste and then solidify.

    • Rationale: Ultrasound induces acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This intense energy promotes the reaction between the solid reactants without the need for bulk heating or a solvent medium. The sulfated tungstate acts as a recyclable solid acid catalyst.[20]

  • Workup: Upon completion (monitored by TLC by dissolving a small aliquot), add a small amount of ethanol to the vial and stir to break up the solid mass.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol.

  • Purification: The crude product is often pure enough for most applications. Recrystallization from an ethanol/water mixture can be performed for higher purity.

  • Analysis: Characterize the final product by standard analytical techniques (NMR, MS, melting point) to confirm its identity. Expected yield: 90-96%.[20]

References

Application Notes & Protocols: A Senior Scientist's Guide to the Gewald Reaction for the Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

First reported by Karl Gewald in 1961, the Gewald reaction has become a cornerstone of heterocyclic chemistry, providing a versatile and efficient multicomponent pathway to highly substituted 2-aminothiophenes.[1][2] This one-pot synthesis combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[3] Its enduring appeal in both academic and industrial settings, particularly in drug development, stems from its operational simplicity, the ready availability of starting materials, and its tolerance for a wide range of functional groups under relatively mild conditions.[4][5]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisosteric replacement for a phenyl group and forming the core of numerous therapeutic agents.[6][7] Notable examples include the anti-inflammatory drug Tinoridine and allosteric modulators of adenosine receptors, highlighting the scaffold's significance in developing treatments for a spectrum of diseases, including cancer, inflammation, and central nervous system disorders.[6][8][9] This guide offers a detailed exploration of the Gewald reaction, from its underlying mechanism to practical, field-tested protocols and optimization strategies, designed for researchers and professionals in organic synthesis and drug discovery.

The Gewald Reaction: A Mechanistic Perspective

The elegance of the Gewald reaction lies in its convergence of three simple components into a complex heterocyclic structure in a single operation. While seemingly straightforward, the precise sequence of events has been a subject of detailed study. The generally accepted mechanism proceeds through three critical stages, as validated by computational and experimental evidence.[10][11][12]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[6][10] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a crucial α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide derivative.[13]

  • Michael-Type Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, adds to the β-carbon of the electron-deficient α,β-unsaturated nitrile.[14] The exact nature of the sulfurating agent is complex and may involve the formation of amine polysulfides.[15] This step generates a sulfur-adduct intermediate.

  • Intramolecular Cyclization and Aromatization: The terminal sulfur atom of the adduct, acting as a nucleophile, attacks the carbon of the cyano group.[14] This intramolecular cyclization forms a five-membered iminothiophene ring. The final, thermodynamically favorable step is a tautomerization of the imine to the enamine, resulting in the stable, aromatic 2-aminothiophene product.[12][14]

The cyclization and subsequent aromatization are considered the primary driving forces for the reaction, funneling various intermediates towards the final product.[11][14]

Gewald_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Carbonyl Ketone/Aldehyde Knoevenagel α,β-Unsaturated Nitrile Carbonyl->Knoevenagel 1. Knoevenagel-Cope Condensation Nitrile α-Activated Nitrile Nitrile->Knoevenagel 1. Knoevenagel-Cope Condensation Sulfur Sulfur (S₈) SulfurAdduct Sulfur Adduct Sulfur->SulfurAdduct 2. Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel 1. Knoevenagel-Cope Condensation Base->SulfurAdduct 2. Sulfur Addition Knoevenagel->SulfurAdduct 2. Sulfur Addition CyclizedImin Cyclized Imine Intermediate SulfurAdduct->CyclizedImin 3. Intramolecular Cyclization Product 2-Aminothiophene CyclizedImin->Product 4. Tautomerization (Aromatization)

Caption: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocols

The following protocols provide a framework for conducting the Gewald reaction. Safety is paramount; all procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a robust, one-pot synthesis suitable for a wide range of substrates. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. Morpholine is a preferred base as it effectively catalyzes the reaction and aids in the solubilization of elemental sulfur.[15]

Materials:

  • Ketone or aldehyde (e.g., Cyclohexanone): 10.0 mmol, 1.0 equiv.

  • Active methylene nitrile (e.g., Malononitrile): 10.0 mmol, 1.0 equiv.

  • Elemental sulfur (powdered): 11.0 mmol, 1.1 equiv.

  • Morpholine: 10.0 mmol, 1.0 equiv.

  • Ethanol (95%): 20-30 mL

  • Round-bottom flask (100 mL), condenser, magnetic stir bar, heating mantle/oil bath.

Procedure:

  • Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclohexanone (10.0 mmol), malononitrile (10.0 mmol), and elemental sulfur (11.0 mmol).

  • Solvent & Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of morpholine (10.0 mmol) while stirring. The addition of the base is often exothermic; slow addition helps manage the temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is usually complete within 2-8 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Often, the product will precipitate out of the solution.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

    • If no precipitate forms, pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 100 mL) while stirring vigorously. The product should precipitate as a solid.

    • Collect the precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation offers a significant advantage by drastically reducing reaction times, often from hours to minutes, and can improve yields by minimizing side product formation.[16][17] This protocol is ideal for high-throughput synthesis and library generation.

Materials:

  • Aldehyde or ketone: 2.0 mmol, 1.0 equiv.

  • Active methylene nitrile: 2.0 mmol, 1.0 equiv.

  • Elemental sulfur: 2.2 mmol, 1.1 equiv.

  • Triethylamine: 2.0 mmol, 1.0 equiv.

  • N,N-Dimethylformamide (DMF): 3-5 mL

  • 10 mL microwave reaction vessel with a magnetic stir bar, microwave synthesizer.

Procedure:

  • Preparation: In a 10 mL microwave reaction vessel, combine the carbonyl compound (2.0 mmol), active methylene nitrile (2.0 mmol), elemental sulfur (2.2 mmol), and a magnetic stir bar.

  • Solvent & Catalyst Addition: Add DMF (4 mL) and triethylamine (2.0 mmol) to the vessel. Seal the vessel securely with a cap.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up and Isolation:

    • After irradiation, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) and stir.

    • Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small portion of cold ethanol.

  • Purification & Characterization: Dry the crude product and purify by recrystallization or column chromatography if necessary. Confirm the structure via spectroscopic methods.

Optimization and Substrate Scope

The success and efficiency of the Gewald reaction can be fine-tuned by modulating several key parameters. A summary is provided below for quick reference.

ParameterComponentField-Proven Insights & Recommendations
Carbonyl Aldehydes vs. KetonesAldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or higher temperatures. Aryl ketones are known to be less reactive than their alkyl counterparts.[4][17]
Nitrile Active Methylene GroupMalononitrile (X=CN) is highly reactive. Cyanoacetic esters (X=CO₂R) are also very common and effective. The reactivity is driven by the acidity of the methylene protons.[3]
Base Catalyst Amines, Inorganic BasesSecondary amines (morpholine, piperidine) are most common.[3] Triethylamine is also effective. Morpholine is particularly noted for its ability to dissolve sulfur.[15] In some modifications, inorganic bases like sodium carbonate have been used.[15] Catalytic amounts of base can be sufficient under specific conditions, such as mechanochemistry.[9][17]
Solvent Polar Protic/AproticEthanol and methanol are standard choices for their solvency and ease of removal.[3] DMF or DMSO can be used for less soluble substrates or to achieve higher reaction temperatures. "Green" approaches using water or solvent-free conditions have also been successfully developed.[13][17]
Temperature Thermal vs. MicrowaveConventional heating is typically performed between 40-80 °C. Microwave heating can accelerate the reaction significantly, often running at 100-140 °C for short durations.[18]
Sulfur Elemental SulfurFinely powdered sulfur is recommended for better dispersion and reactivity.[3] Stoichiometry is typically a slight excess (1.1-1.2 equiv.) to drive the reaction to completion.

graph TD {
subgraph "Input Variables"
A[Carbonyl Substrate\n(Aldehyde/Ketone)];
B[Active Methylene Nitrile\n(e.g., Malononitrile)];
C[Base Catalyst\n(e.g., Morpholine)];
D[Solvent\n(e.g., Ethanol)];
E[Energy Source\n(Heat/Microwave)];
end

subgraph "Process" F(Gewald Reaction); end

subgraph "Output Metrics" G[Reaction Time]; H[Product Yield]; I[Product Purity]; end

A -- influences --> F; B -- influences --> F; C -- influences --> F; D -- influences --> F; E -- influences --> F;

F --> G; F --> H; F --> I;

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124 style F fill:#4285F4,stroke:#4285F4,stroke-width:2px,color:#FFFFFF style G fill:#FBBC05,stroke:#5F6368,stroke-width:1px,color:#202124 style H fill:#34A853,stroke:#5F6368,stroke-width:1px,color:#202124 style I fill:#EA4335,stroke:#5F6368,stroke-width:1px,color:#202124 }

Caption: Key experimental variables influencing Gewald reaction outcomes.

Conclusion

The Gewald reaction remains a powerful and highly relevant tool in modern organic synthesis. Its ability to rapidly generate diverse, polysubstituted 2-aminothiophenes from simple precursors ensures its continued application in the construction of combinatorial libraries and the discovery of novel therapeutic agents. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively harness this classic transformation to accelerate their research and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions and in-depth explanations for common challenges encountered during the purification of this critical building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both immediate solutions and the underlying scientific principles.

Part 1: Initial Purification and Common Impurities

Question: My crude this compound has a low purity and a noticeable color after synthesis. What are the likely impurities and what is the best first step for purification?

Answer: The primary impurities in your crude product typically originate from the synthetic route employed (e.g., Strecker or Bucherer-Bergs synthesis). Common contaminants include:

  • Unreacted Starting Materials: Such as 3-thiophenecarboxaldehyde.

  • Side-Reaction Products: Including polymeric materials or regioisomers.

  • Residual Solvents and Reagents: From the synthesis and work-up steps.

The most robust and widely applicable initial purification method is recrystallization . This technique is highly effective for removing the majority of colored impurities and significantly increasing the purity of the hydrochloride salt. The choice of solvent system is critical for success.

Question: Which solvent system is recommended for the recrystallization of this compound?

Answer: For amino acid hydrochlorides, a mixed-solvent system is often ideal. This typically involves a "good" solvent in which the compound is soluble at elevated temperatures, and a "bad" solvent (or anti-solvent) in which it is poorly soluble, even when hot. This differential solubility is the basis for purification.

A common and effective approach is to use a polar protic solvent to dissolve the salt, followed by the addition of a less polar anti-solvent to induce crystallization.

Solvent System ComponentRoleExample(s)Rationale
Primary Solvent ("Good") Dissolves the product and impurities at high temperature.Water, MethanolThe polar nature of these solvents effectively solvates the ionic hydrochloride salt.
Anti-Solvent ("Bad") Induces selective precipitation of the desired product upon cooling.Isopropanol (IPA), Acetone, EthanolThese solvents have lower polarity, reducing the solubility of the salt and forcing it out of solution as pure crystals.

A recommended starting point is a Methanol/Isopropanol (IPA) system. The general principle is to dissolve the crude solid in a minimal amount of hot methanol and then slowly add IPA until turbidity is observed, followed by slow cooling to promote crystal growth.

Part 2: Troubleshooting the Recrystallization Process

Question: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for organized crystal lattice formation.[1] This is a common problem that can be resolved with the following strategies:

  • Increase the Volume of the Primary Solvent: Your initial solution may be too concentrated. Add more of the hot primary solvent (e.g., methanol) to ensure the compound remains fully dissolved at a slightly lower temperature.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[1] Insulate the flask (e.g., with glass wool) or place it within a larger beaker of hot water and allow it to cool to room temperature slowly overnight. This provides the necessary time for proper crystal nucleation and growth.

  • Reduce the Amount of Anti-Solvent: Adding the anti-solvent too quickly or in excess can cause the product to crash out of solution as an oil. Add the anti-solvent dropwise at an elevated temperature until the solution is faintly turbid, then allow it to cool slowly.

  • Use a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal to the slightly supersaturated solution can induce crystallization and prevent oiling.

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, you can optimize the process to improve recovery without significantly compromising quality:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot primary solvent required to fully dissolve the crude solid. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Cool to a Lower Temperature: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-5 °C) for a few hours to maximize precipitation.

  • Wash the Filter Cake with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., cold IPA). Using warm or room-temperature solvent will redissolve some of your product.

  • Second Crop Recovery: Concentrate the mother liquor (the filtrate) to approximately half its volume and cool it again. This may yield a "second crop" of crystals, which can be analyzed for purity and potentially combined with the first crop.

Question: I've recrystallized my product, but it's still colored. What is the next step?

Answer: For persistent colored impurities that co-crystallize with your product, treatment with activated charcoal is a highly effective solution.

Mechanism: Activated charcoal has a very high surface area with pores that adsorb large, flat, conjugated molecules—which are often the source of color—while leaving your smaller target molecule in solution.

Protocol: Decolorization with Activated Charcoal
  • Dissolve Crude Product: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot primary solvent (e.g., methanol or water).

  • Add Activated Charcoal: Add a small amount of activated charcoal to the hot solution. A general guideline is 1-2% of the solute's weight. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Heat and Stir: Gently heat and stir the mixture for 5-15 minutes to allow for adsorption of impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. Use a pre-heated filter funnel (fluted filter paper is ideal) to prevent your product from crystallizing prematurely in the funnel.

  • Crystallize: Proceed with the recrystallization of the hot, decolorized filtrate by adding an anti-solvent and/or allowing it to cool slowly.

Part 3: Advanced Purification & Chiral Resolution

Question: My material is chemically pure, but I need to isolate a single enantiomer. How can I resolve the racemic mixture?

Answer: For resolving enantiomers of amino acids, the most common industrial method is diastereomeric salt formation . This involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts.[2] These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

Workflow for Diastereomeric Resolution:

  • Select a Resolving Agent: Choose a readily available, optically pure acid or base. For resolving a racemic amino acid, a chiral acid like (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid is typically used.

  • Salt Formation: React the free base of your racemic 2-Amino-2-(3-thienyl)acetic acid with one equivalent of the chiral resolving agent in a suitable solvent.

  • Fractional Crystallization: One of the diastereomeric salts will be less soluble in the chosen solvent system. By carefully cooling the solution, this salt will preferentially crystallize.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer is then "liberated" by treating the salt with a base (to neutralize the resolving agent) and then re-forming the hydrochloride salt.

The diagram below illustrates the cyclical nature of this process.

G racemate Racemic Amino Acid (R- and S- forms) salt_formation Diastereomeric Salt Formation (R,+) and (S,+) salts racemate->salt_formation reagent Chiral Resolving Agent (e.g., (+)-Acid) reagent->salt_formation crystallization Fractional Crystallization (Less soluble salt precipitates) salt_formation->crystallization mother_liquor Mother Liquor (Enriched in more soluble salt) crystallization->mother_liquor Separation isolated_salt Isolated Diastereomeric Salt (e.g., (R,+)) crystallization->isolated_salt Filtration liberation Liberation of Enantiomer (Base treatment) isolated_salt->liberation liberation->reagent Recovered Reagent pure_enantiomer Pure Enantiomer (e.g., R-form) liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocols

Protocol 1: Standard Recrystallization using Methanol/Isopropanol (IPA)

This protocol describes a general procedure for purifying crude this compound.

  • Dissolution: Place 10.0 g of the crude hydrochloride salt into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 20-30 mL of methanol.

  • Heating: Heat the mixture on a hot plate with stirring until it reaches a gentle reflux. The solid should completely dissolve. If it does not, add more methanol dropwise until a clear solution is obtained. Use the minimum amount necessary.

  • Anti-Solvent Addition: While the solution is still hot, slowly add isopropanol (IPA) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of hot methanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion (5-10 mL) of ice-cold IPA to rinse away residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

G cluster_dissolve Dissolution cluster_precipitate Precipitation cluster_isolate Isolation A Place crude solid in flask B Add minimum hot MeOH A->B Heat & Stir C Add hot IPA until turbid B->C Solution is clear & hot D Cool slowly to room temp C->D E Chill in ice bath D->E F Vacuum filter crystals E->F G Wash with cold IPA F->G H Dry under vacuum G->H

Caption: Step-by-step workflow for the recrystallization protocol.

References

Optimization of reaction conditions for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to optimize your reaction conditions and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a modified Strecker synthesis. This robust and versatile method involves a two-step process:

  • Formation of the α-Aminonitrile: The reaction of 3-thiophenecarboxaldehyde with a cyanide source (e.g., sodium or potassium cyanide) and an ammonia source (e.g., ammonium chloride) to yield 2-amino-2-(3-thienyl)acetonitrile.[1][2]

  • Hydrolysis and Salt Formation: The subsequent acid-catalyzed hydrolysis of the α-aminonitrile intermediate to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt.[3][4]

This guide will address potential challenges in both stages of this synthesis and provide strategies for optimization.

Troubleshooting Guide

This section is designed to address specific experimental issues you may encounter.

Problem 1: Low Yield of the α-Aminonitrile Intermediate

Question: I am experiencing a low yield of 2-amino-2-(3-thienyl)acetonitrile in the first step of the Strecker synthesis. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the α-aminonitrile intermediate is a common issue in Strecker syntheses and can be attributed to several factors. The key is to favor the formation of the imine intermediate and the subsequent nucleophilic attack by the cyanide ion.

Potential Causes and Optimization Strategies:

  • Incomplete Imine Formation: The initial condensation of 3-thiophenecarboxaldehyde with ammonia to form the corresponding imine is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.

    • Recommendation: While the reaction is often performed in an aqueous medium, ensuring that the concentration of reactants is sufficiently high can help drive the reaction forward. Some protocols for similar syntheses recommend the use of a co-solvent like methanol or ethanol.[4]

  • Side Reaction: Cyanohydrin Formation: A significant competing reaction is the direct nucleophilic attack of the cyanide ion on the carbonyl carbon of 3-thiophenecarboxaldehyde, leading to the formation of 3-thienylglycolonitrile (a cyanohydrin).

    • Recommendation: To minimize this side reaction, it is crucial to add the cyanide source slowly to the reaction mixture containing the aldehyde and the ammonia source. This ensures that the imine has a chance to form before a high concentration of cyanide is present. Maintaining a lower reaction temperature (e.g., 0-10 °C) during the addition of cyanide can also disfavor cyanohydrin formation.

  • Decomposition of Starting Material: Heteroaromatic aldehydes like 3-thiophenecarboxaldehyde can be susceptible to degradation under certain conditions.

    • Recommendation: Ensure the purity of your starting aldehyde. If necessary, purify it by distillation or chromatography before use. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Incomplete Hydrolysis of the α-Aminonitrile

Question: I am having difficulty completely hydrolyzing the 2-amino-2-(3-thienyl)acetonitrile to the desired amino acid. What conditions should I use?

Answer:

The hydrolysis of nitriles, particularly α-aminonitriles, can be sluggish and requires forcing conditions. Incomplete hydrolysis will result in contamination of your final product with the starting nitrile or the intermediate amide.

Optimization of Hydrolysis:

  • Acid Concentration and Temperature: A high concentration of a strong acid is typically required for complete hydrolysis.

    • Recommendation: Use concentrated hydrochloric acid (e.g., 6 M to 12 M) and heat the reaction mixture to reflux. The reaction time can vary, but it is often necessary to reflux for several hours (4-24 hours).[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the point of complete conversion.

  • Stepwise Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be slow to hydrolyze further.

    • Recommendation: If you observe the accumulation of the amide intermediate, extending the reflux time or increasing the concentration of the hydrochloric acid may be necessary to drive the reaction to completion.

Problem 3: Difficulty in Isolating and Purifying the Final Product

Question: After hydrolysis, I am struggling to obtain a pure, crystalline solid of this compound. What is the best procedure for isolation and purification?

Answer:

The isolation and purification of amino acid hydrochlorides require careful control of pH and the selection of appropriate solvent systems for crystallization.

Isolation and Purification Protocol:

  • Removal of Excess Acid: After the hydrolysis is complete, it is important to remove the excess hydrochloric acid. This can be achieved by concentrating the reaction mixture under reduced pressure.

  • Crystallization: The choice of solvent is critical for successful crystallization.

    • Recommendation: A common technique is to dissolve the crude hydrochloride salt in a minimal amount of a protic solvent like ethanol or methanol and then add a less polar co-solvent, such as diethyl ether or isopropanol, until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.[5]

  • Washing and Drying: The collected crystals should be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any soluble impurities. The purified product should then be dried under vacuum to remove residual solvents.

Troubleshooting Crystallization:

  • Oiling Out: If the product separates as an oil instead of a solid, this indicates that the solubility of the compound in the chosen solvent system is too high at the temperature of crystallization.

    • Recommendation: Try using a less polar solvent system or a higher ratio of the anti-solvent. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Hygroscopic Product: Amino acid hydrochlorides can be hygroscopic.

    • Recommendation: Handle the purified product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen) and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium chloride in the Strecker synthesis?

A1: Ammonium chloride serves as the source of ammonia for the formation of the imine intermediate. In the reaction medium, it exists in equilibrium with ammonia and hydrochloric acid, providing the necessary nucleophile for the initial condensation with the aldehyde.[3]

Q2: Can I use other cyanide sources besides sodium or potassium cyanide?

A2: While sodium and potassium cyanide are the most common and cost-effective cyanide sources, other reagents like trimethylsilyl cyanide (TMSCN) can be used, often in the presence of a Lewis acid catalyst. These alternative reagents may offer milder reaction conditions but are generally more expensive. For most applications, sodium or potassium cyanide is sufficient.

Q3: How can I monitor the progress of the reaction?

A3: Both stages of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). For the first step, you can monitor the disappearance of the 3-thiophenecarboxaldehyde. For the hydrolysis step, you can monitor the disappearance of the α-aminonitrile and the appearance of the amino acid. A suitable eluent system for TLC would typically be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexane), often with a small amount of acetic acid or ammonia to improve spot shape.

Q4: What are the main impurities I should expect in my final product?

A4: The most common impurities include:

  • 3-Thienylglycolonitrile: The cyanohydrin byproduct from the first step.

  • 2-Amino-2-(3-thienyl)acetonitrile: The unreacted starting material from the hydrolysis step.

  • 2-Amino-2-(3-thienyl)acetamide: The intermediate from the partial hydrolysis of the nitrile.

  • Polymeric materials: Aldehydes can sometimes undergo self-condensation or polymerization under the reaction conditions.

Proper purification, primarily through recrystallization, is essential to remove these impurities.

Q5: Is it possible to perform an asymmetric Strecker synthesis to obtain an enantiomerically enriched product?

A5: Yes, asymmetric versions of the Strecker synthesis have been developed. These typically involve the use of a chiral amine source or a chiral catalyst to induce stereoselectivity in the addition of the cyanide to the imine. This is an advanced topic and requires careful selection of the chiral auxiliary or catalyst.[1]

Experimental Protocols and Data

Table 1: Representative Reaction Conditions for Strecker Synthesis
Parameterα-Aminonitrile FormationHydrolysis
Starting Materials 3-Thiophenecarboxaldehyde, Ammonium Chloride, Sodium Cyanide2-Amino-2-(3-thienyl)acetonitrile
Solvent Water/Methanol mixtureConcentrated Hydrochloric Acid
Temperature 0-25 °CReflux (approx. 100-110 °C)
Reaction Time 4-12 hours6-24 hours
Work-up Extraction with an organic solvent (e.g., ethyl acetate)Concentration under reduced pressure
Step-by-Step Protocol for the Synthesis of this compound

Step 1: Synthesis of 2-Amino-2-(3-thienyl)acetonitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.

  • Add 3-thiophenecarboxaldehyde (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.05 equivalents) in water dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • To the crude 2-amino-2-(3-thienyl)acetonitrile, add concentrated hydrochloric acid (6-12 M).

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess HCl and water.

  • The crude solid product can then be purified by recrystallization as described in the troubleshooting section.

Visualizing the Reaction Pathway

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Salt Formation 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine Intermediate 3-Thiophenecarboxaldehyde->Imine Intermediate + NH₃ α-Aminonitrile α-Aminonitrile Imine Intermediate->α-Aminonitrile + CN⁻ Amino Acid Amino Acid α-Aminonitrile->Amino Acid H₃O⁺, Δ Hydrochloride Salt Hydrochloride Salt Amino Acid->Hydrochloride Salt + HCl

Caption: Strecker synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product step1 Check Purity of Starting Materials start->step1 step2 Optimize Reaction Conditions step1->step2 Purity Confirmed step3 Analyze for Side Products step2->step3 Yield Still Low end Successful Synthesis step2->end Yield Improved step4 Refine Purification Method step3->step4 Impurities Identified step4->end Pure Product Obtained

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Our goal is to provide you with in-depth technical knowledge, troubleshooting strategies, and practical, field-proven insights to ensure the successful and efficient production of this important amino acid derivative.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, most commonly achieved via the Strecker reaction, involves the reaction of 3-thiophenecarboxaldehyde, a cyanide source (like sodium or potassium cyanide), and an ammonia source (such as ammonium chloride), followed by acidic hydrolysis of the resulting α-aminonitrile intermediate.[1][2][3] While conceptually straightforward, this multi-step process is susceptible to the formation of various impurities that can impact the final product's purity, yield, and downstream applications.

This guide will delve into the common impurities encountered, their mechanisms of formation, and robust analytical methods for their detection and quantification. We will also provide detailed troubleshooting advice and preventative measures to help you optimize your synthesis and obtain a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My final product shows a significant peak in the HPLC analysis that is not the desired this compound. What could this be?

A1: One of the most common impurities in the Strecker synthesis is the unreacted α-aminonitrile intermediate, which is 2-amino-2-(3-thienyl)acetonitrile.[4] This occurs due to incomplete hydrolysis of the nitrile group to the carboxylic acid.

  • Causality: The hydrolysis step, typically carried out with strong acids like hydrochloric acid, requires sufficient time and temperature to proceed to completion.[5] Inadequate reaction conditions can leave a significant amount of the aminonitrile in your crude product.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC. If you observe the persistence of the aminonitrile spot/peak, consider extending the reflux time or cautiously increasing the temperature.

    • Ensure Sufficient Acid Concentration: The concentration of the acid used for hydrolysis is critical. Ensure that the acid concentration is adequate to effectively hydrolyze the nitrile.

  • Preventative Measures:

    • Establish a robust hydrolysis protocol with optimized reaction time, temperature, and acid concentration based on small-scale experiments before proceeding to a larger scale.

Q2: I've identified unreacted 3-thiophenecarboxaldehyde in my final product. How can I remove it and prevent its carryover?

A2: The presence of the starting aldehyde, 3-thiophenecarboxaldehyde, is another common issue, arising from incomplete conversion during the initial imine formation stage of the Strecker synthesis.

  • Causality: The equilibrium between the aldehyde and the imine might not fully favor the imine, or the reaction time may be insufficient for complete conversion before the addition of the cyanide source.

  • Troubleshooting:

    • Purification: Unreacted aldehyde can often be removed during the work-up. An aqueous wash with a sodium bisulfite solution can form a water-soluble adduct with the aldehyde, effectively extracting it from the organic phase.

    • Recrystallization: Careful selection of a recrystallization solvent system can also help in separating the more polar amino acid hydrochloride from the less polar aldehyde.

  • Preventative Measures:

    • Optimize Reaction Stoichiometry: Ensure that the molar ratios of ammonia and cyanide sources to the aldehyde are optimized to drive the reaction towards the formation of the α-aminonitrile.

    • Monitor the Initial Reaction: Before adding the cyanide, it can be beneficial to monitor the formation of the imine to ensure the aldehyde has been consumed.

Q3: My product has a yellowish or brownish tint, and I suspect the presence of colored impurities. What could be the source of this discoloration?

A3: Discoloration can arise from several sources, including impurities in the starting materials or side reactions involving the thiophene ring.

  • Causality:

    • Starting Material Quality: Impurities in the 3-thiophenecarboxaldehyde can lead to colored byproducts.

    • Thiophene Ring Instability: Under the strongly acidic conditions of the hydrolysis step, the electron-rich thiophene ring can be susceptible to side reactions, potentially leading to oligomerization or polymerization, which can result in colored impurities.

  • Troubleshooting:

    • Charcoal Treatment: Activated charcoal can be used during the recrystallization process to adsorb colored impurities.

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary, although this can be challenging for the highly polar amino acid hydrochloride.

  • Preventative Measures:

    • Use High-Purity Starting Materials: Ensure the 3-thiophenecarboxaldehyde is of high purity before use. Distillation of the aldehyde may be necessary if its quality is questionable.

    • Control Hydrolysis Conditions: Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures for prolonged periods) to minimize degradation of the thiophene ring.

Q4: I am concerned about the potential formation of 2-hydroxy-2-(3-thienyl)acetic acid as a byproduct. How is this formed and how can I detect it?

A4: The formation of the corresponding α-hydroxy acid is a known side reaction in the Strecker synthesis.

  • Causality: This impurity arises from the hydrolysis of the cyanohydrin, which is formed by the direct addition of the cyanide ion to the starting aldehyde. This competes with the desired formation of the imine and subsequent addition of cyanide to form the α-aminonitrile.

  • Detection and Differentiation:

    • HPLC-UV: The α-hydroxy acid will have a different retention time compared to the desired amino acid. A well-developed HPLC method should be able to separate these two compounds.

    • LC-MS: Mass spectrometry can be used to confirm the identity of the impurity by its molecular weight.

  • Preventative Measures:

    • Favor Imine Formation: Reaction conditions should be optimized to favor the formation of the imine over the cyanohydrin. This can often be achieved by controlling the pH and the order of addition of reagents. For instance, pre-forming the imine by reacting the aldehyde with the ammonia source before the addition of cyanide can minimize cyanohydrin formation.

Summary of Common Impurities

The following table provides a summary of the common impurities, their likely origin, and recommended analytical techniques for their detection.

Impurity NameStructureLikely OriginRecommended Analytical Technique(s)
2-Amino-2-(3-thienyl)acetonitrile 2-Amino-2-(3-thienyl)acetonitrile StructureIncomplete hydrolysis of the nitrile intermediate.HPLC-UV, LC-MS
3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde StructureUnreacted starting material.HPLC-UV, GC-MS (after derivatization)
2-Hydroxy-2-(3-thienyl)acetic Acid 2-Hydroxy-2-(3-thienyl)acetic Acid StructureSide reaction involving cyanohydrin formation and subsequent hydrolysis.HPLC-UV, LC-MS
Thiophene Oligomers/Polymers VariableDegradation of the thiophene ring under harsh acidic conditions.Size Exclusion Chromatography (SEC), HPLC with a broad-spectrum detector

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general framework for developing an HPLC-UV method to separate this compound from its potential impurities. Method optimization will be required for your specific instrumentation and column.

Objective: To resolve the main component from key impurities such as 2-amino-2-(3-thienyl)acetonitrile, 3-thiophenecarboxaldehyde, and 2-hydroxy-2-(3-thienyl)acetic acid.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard solutions of the main component and, if available, the potential impurities.

Procedure:

  • Preparation of Mobile Phases: Prepare the mobile phases and degas them before use.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve the reference standard of this compound in the diluent to a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of your synthesized product at a similar concentration.

    • If available, prepare individual solutions of the potential impurities.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or scan for an optimal wavelength).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the standard.

    • Analyze the chromatogram of your sample for the presence of other peaks.

    • If impurity standards are available, confirm their identities by comparing retention times. Otherwise, tentative identification can be made based on the expected elution order (polar compounds elute earlier in reversed-phase chromatography).

Protocol 2: GC-MS Analysis of Volatile Impurities (after derivatization)

This protocol outlines a general procedure for the analysis of volatile impurities, such as unreacted 3-thiophenecarboxaldehyde, using GC-MS after a derivatization step. Amino acids themselves are not volatile and require derivatization for GC analysis.[6][7][8][9][10]

Objective: To detect and identify volatile impurities in the sample.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

  • Sample vials with screw caps.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of your sample (e.g., 1-5 mg) into a clean, dry vial.

    • Add the anhydrous solvent (e.g., 100 µL of pyridine).

    • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30-60 minutes) to complete the derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Analysis and Data Interpretation:

    • Inject the derivatized sample.

    • Analyze the resulting total ion chromatogram (TIC) for peaks.

    • Obtain the mass spectrum for each peak and compare it with a library of mass spectra (e.g., NIST) for identification. The derivatized amino acid will show a characteristic fragmentation pattern. Volatile impurities like the starting aldehyde may also be detected.

Visualizing the Synthesis and Impurity Formation

The following diagrams illustrate the synthetic pathway and the points at which common impurities can arise.

Synthesis_Pathway Aldehyde 3-Thiophenecarboxaldehyde Aminonitrile 2-Amino-2-(3-thienyl)acetonitrile Aldehyde->Aminonitrile Strecker Reaction Unreacted_Aldehyde Unreacted 3-Thiophenecarboxaldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Hydroxy_Acid 2-Hydroxy-2-(3-thienyl)acetic Acid Aldehyde->Hydroxy_Acid Side Reaction (Cyanohydrin Pathway) Ammonia_Cyanide NH3 / CN- Final_Product 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride Aminonitrile->Final_Product Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis (Unreacted Aminonitrile) Aminonitrile->Incomplete_Hydrolysis Insufficient Hydrolysis Acid_Hydrolysis H3O+ / Heat

Caption: Synthetic pathway of this compound and points of impurity formation.

Troubleshooting_Logic Problem Impurity Detected in Final Product Identify_Impurity Identify Impurity (HPLC, LC-MS, GC-MS) Problem->Identify_Impurity Unreacted_Nitrile Unreacted Aminonitrile Identify_Impurity->Unreacted_Nitrile Incomplete Hydrolysis Unreacted_Aldehyde Unreacted Aldehyde Identify_Impurity->Unreacted_Aldehyde Incomplete Reaction Hydroxy_Acid Hydroxy Acid Byproduct Identify_Impurity->Hydroxy_Acid Side Reaction Optimize_Hydrolysis Optimize Hydrolysis: - Increase time/temp - Check acid concentration Unreacted_Nitrile->Optimize_Hydrolysis Optimize_Workup Optimize Work-up: - Bisulfite wash - Recrystallization Unreacted_Aldehyde->Optimize_Workup Optimize_Strecker Optimize Strecker Reaction: - Favor imine formation - Control reagent addition Hydroxy_Acid->Optimize_Strecker

Caption: A logical workflow for troubleshooting common impurities.

Conclusion

The synthesis of this compound, while a well-established process, requires careful control of reaction conditions and a thorough understanding of potential side reactions to achieve high purity. By being aware of the common impurities and implementing robust analytical methods for their detection, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for addressing these challenges, and we encourage you to adapt and refine these strategies to your specific experimental setup.

References

Technical Support Center: Synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the causal relationships behind each step, ensuring a robust and reproducible methodology.

I. Overview of the Synthetic Strategy

The most prevalent and reliable method for synthesizing 2-Amino-2-(3-thienyl)acetic Acid and its hydrochloride salt is the Strecker synthesis .[1][2] This classic yet powerful method involves a two-stage process: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding α-amino acid.[3] This guide focuses on optimizing this pathway.

The overall transformation is as follows:

  • Starting Materials: 3-Thiophenecarboxaldehyde, an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide).

  • Intermediate: 2-Amino-2-(3-thienyl)acetonitrile.

  • Final Product: this compound.

Below is a high-level workflow diagram illustrating the key stages of the synthesis.

G start_end start_end process process intermediate intermediate trouble trouble A Starting Materials (3-Thiophenecarboxaldehyde, NH4Cl, KCN) B Stage 1: α-Aminonitrile Synthesis (Imine formation & Cyanide Addition) A->B C Intermediate: 2-Amino-2-(3-thienyl)acetonitrile B->C D Stage 2: Acid Hydrolysis (Nitrile to Carboxylic Acid) C->D E Crude Product Mixture D->E F Stage 3: Isolation & Purification (Precipitation & Recrystallization) E->F G Final Product: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride F->G H Low Yield or Purity? G->H Analysis H->B Troubleshoot Stage 1 H->D Troubleshoot Stage 2 H->F Troubleshoot Stage 3

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Stage 1: α-Aminonitrile Synthesis

Question 1: My yield of the α-aminonitrile intermediate is very low. What are the likely causes?

Answer: Low yield in the first stage typically points to issues with the formation of the iminium ion intermediate or the subsequent nucleophilic attack by cyanide.[1][4]

  • Cause A: Inefficient Imine/Iminium Formation. The reaction between the aldehyde and ammonia is an equilibrium. Using ammonium chloride (NH₄Cl) is advantageous as it serves as both an ammonia source and a mild acid (pKa ≈ 9), which protonates the aldehyde's carbonyl oxygen, making it a better electrophile for ammonia to attack.[4]

    • Solution: Ensure you are using a slight excess of ammonium chloride and that your 3-thiophenecarboxaldehyde starting material is pure. Aldehydes can oxidize to carboxylic acids on storage, which will inhibit the reaction.

  • Cause B: Competing Aldehyde Reactions. Under overly basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction. While less common under Strecker conditions, it's a possibility if pH is not controlled.

    • Solution: Maintain the mildly acidic to neutral conditions provided by the NH₄Cl/NH₃ buffer system. Avoid adding strong bases in this step.

  • Cause C: Cyanohydrin Formation. The cyanide ion can directly attack the aldehyde to form a cyanohydrin, competing with the desired pathway.

    • Solution: The established protocol of using NH₄Cl and KCN is designed to favor iminium ion formation first.[4] Ensure the reagents are mixed in the correct order as per a validated procedure. The iminium ion is generally more electrophilic than the starting aldehyde, favoring the desired reaction path.

Question 2: The reaction mixture for the aminonitrile synthesis has turned dark and tarry. What happened?

Answer: Aldehyde polymerization is a common side reaction, especially in the presence of acid or base catalysts and at elevated temperatures.

  • Cause: The 3-thiophenecarboxaldehyde may be polymerizing. This can be initiated by impurities or improper temperature control.

  • Solution:

    • Temperature Control: Run the reaction at the recommended temperature, often starting at 0-5 °C and allowing it to slowly warm to room temperature.

    • Purity of Aldehyde: Use freshly distilled or high-purity 3-thiophenecarboxaldehyde.

    • Stirring: Ensure efficient stirring to prevent localized overheating and concentration gradients.

Stage 2: Acid Hydrolysis

Question 3: After adding concentrated HCl for hydrolysis and refluxing, my TLC analysis still shows a significant amount of the starting aminonitrile. Why is the hydrolysis incomplete?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a robust but demanding transformation that requires harsh conditions. Incomplete reaction is a frequent issue.[5]

  • Cause A: Insufficient Hydrolysis Conditions. The stability of the nitrile group necessitates strong acid and sufficient thermal energy to drive the reaction to completion.

    • Solution:

      • Acid Concentration: Use a sufficiently high concentration of a strong acid, such as concentrated hydrochloric acid (37%) or sulfuric acid.

      • Temperature & Time: Ensure the reaction is maintained at a full reflux for an adequate period. For stubborn nitriles, this can range from 2 to 24 hours. Monitor the reaction's progress every few hours via TLC until the starting material spot has disappeared.[6]

  • Cause B: Biphasic Mixture. If the aminonitrile is not fully soluble in the aqueous acid, the reaction rate will be limited by the interface between the two phases.

    • Solution: While often run in concentrated acid alone, adding a co-solvent like acetic acid or dioxane can sometimes improve solubility and reaction rate. However, this may complicate the workup. The primary solution is to ensure vigorous stirring and sufficient reflux time.

Question 4: The overall yield is low after hydrolysis and workup, and I suspect product degradation. Is this possible?

Answer: Yes, while the thiophene ring is relatively stable, prolonged exposure to harsh acidic conditions at high temperatures can lead to side reactions or degradation.

  • Cause: Potential for sulfonation of the thiophene ring or other acid-catalyzed degradation pathways, especially with extended heating times.

  • Solution:

    • Optimize Reaction Time: Do not reflux for longer than necessary. Monitor the reaction by TLC and proceed to workup as soon as the aminonitrile is consumed.

    • Temperature Control: While reflux is necessary, avoid excessive, uncontrolled heating. Use a well-controlled heating mantle and condenser.

Stage 3: Isolation and Purification

Question 5: I've completed the hydrolysis, but upon neutralization/cooling, my product is not precipitating, or it's coming out as an oil.

Answer: This is a common crystallization problem related to purity and the physicochemical properties of the amino acid.

  • Cause A: Incorrect pH for Precipitation. Amino acids are zwitterionic and have minimum solubility at their isoelectric point (pI). To precipitate the hydrochloride salt, the pH must be strongly acidic.

    • Solution: After hydrolysis in concentrated HCl, the product is already in its hydrochloride form. The issue is likely solubility. Try cooling the solution in an ice bath for an extended period. If it still won't precipitate, you can try adding a miscible anti-solvent like isopropanol or acetone, in which the hydrochloride salt is less soluble.

  • Cause B: Presence of Impurities. Impurities can act as crystallization inhibitors, leading to oiling out.

    • Solution:

      • Workup: Before precipitation, perform a workup to remove non-polar impurities. A common procedure is to dilute the acidic hydrolysate with water and perform an extraction with a non-polar solvent like toluene or dichloromethane to remove any remaining aldehyde or other organic residues.[6]

      • Recrystallization: If you obtain an impure solid or an oil, attempt to purify it by recrystallization. A common solvent system for amino acid hydrochlorides is water/ethanol or water/isopropanol. Dissolve the crude product in a minimum amount of hot water and slowly add the alcohol until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Strecker synthesis for this compound? A1: The reaction proceeds in two main parts. First, 3-thiophenecarboxaldehyde reacts with ammonia to form an imine, which is protonated to an iminium ion. The cyanide anion then performs a nucleophilic attack on the iminium carbon to form the α-aminonitrile.[1] In the second stage, under strong acid and heat, the nitrile nitrogen is protonated, followed by attack by water. A series of proton transfers and further water attacks ultimately cleaves the C-N triple bond, eliminating ammonia and forming the carboxylic acid.[3][4]

G T1 Stage 1: R1 3-Thiophenecarboxaldehyde + NH3 I1 Imine / Iminium Ion R1->I1 H2O N1 α-Aminonitrile I1->N1 + CN- P1 T2 Stage 2: R2 α-Aminonitrile I2 Protonated Nitrile + H2O R2->I2 + H3O+ N2 Amide Intermediate I2->N2 Hydrolysis P2 Amino Acid N2->P2 Hydrolysis - NH4+

Caption: Simplified mechanism of the Strecker synthesis pathway.

Q2: Why is the final product isolated as a hydrochloride salt? A2: Isolating the product as a hydrochloride salt offers several advantages. It enhances the compound's stability, preventing the free amine from participating in side reactions (like oxidation). Furthermore, the salt form is typically a more crystalline, free-flowing solid than the zwitterionic free amino acid, making it easier to handle, weigh, and purify. It also improves solubility in aqueous media for subsequent applications.

Q3: What analytical methods are recommended for monitoring this reaction? A3:

  • Thin-Layer Chromatography (TLC): Essential for tracking the consumption of the starting aldehyde and the aminonitrile intermediate, and the formation of the final product. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity. Reversed-phase HPLC with UV detection is standard. Derivatization with agents like OPA or FMOC can be used for more sensitive analysis of the amino acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of broad carboxylic acid O-H and N-H stretches in the final product.

Q4: What are the primary safety concerns with this synthesis? A4: The most significant hazard is the use of a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN).[3] Cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin.

  • Critical Precaution: Never allow cyanide salts to come into contact with acid outside of a controlled reaction in a well-ventilated fume hood. The combination generates highly toxic hydrogen cyanide (HCN) gas.

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work in a certified chemical fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Q5: Can this synthesis be adapted to produce a single enantiomer (e.g., the (R)- or (S)- form)? A5: The classical Strecker synthesis described here produces a racemic mixture (an equal mix of both enantiomers) because the cyanide ion can attack the planar iminium intermediate from either face with equal probability.[1] However, asymmetric Strecker reactions have been developed that use chiral catalysts or auxiliaries to direct the cyanide addition to one face, yielding an enantiomerically enriched product. These advanced methods are outside the scope of this basic guide but are well-documented in the literature.[3]

IV. Reference Protocols & Data

Table 1: Typical Reaction Parameters
ParameterStage 1: Aminonitrile SynthesisStage 2: Acid HydrolysisStage 3: Purification
Key Reagents 3-Thiophenecarboxaldehyde, NH₄Cl, KCNα-Aminonitrile, Conc. HClCrude Product, Water, Ethanol
Stoichiometry Aldehyde (1 eq), NH₄Cl (1.2 eq), KCN (1.1 eq)Substrate (1 eq), HCl (large excess)-
Solvent Water, Methanol (optional co-solvent)Concentrated HCl (acts as solvent)Water/Ethanol or Water/Isopropanol
Temperature 0 °C to Room TempReflux (~110 °C)Hot Dissolution, Slow Cooling
Typical Time 4 - 12 hours4 - 24 hours (monitor by TLC)-
Experimental Protocol: A Validated Starting Point

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Stage 1: Synthesis of 2-Amino-2-(3-thienyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 eq) in water.

  • Add 3-thiophenecarboxaldehyde (1.0 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimum amount of water. (CAUTION: HIGHLY TOXIC) .

  • Cool the aldehyde/ammonium chloride mixture to 0-5 °C in an ice bath.

  • Slowly add the potassium cyanide solution dropwise to the cooled mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.

  • The aminonitrile often precipitates as a solid or can be extracted with a solvent like ethyl acetate. Wash the organic extract with brine, dry over sodium sulfate, and evaporate the solvent to yield the crude intermediate.

Stage 2 & 3: Hydrolysis and Isolation of the Hydrochloride Salt

  • Carefully add the crude aminonitrile to an excess of concentrated hydrochloric acid (e.g., 10 mL of acid per gram of nitrile) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture to room temperature, then further in an ice bath.

  • If the product crystallizes, collect the solid by vacuum filtration and wash it with a small amount of cold acetone or isopropanol.

  • If the product does not crystallize, dilute the mixture with an equal volume of water and extract with toluene to remove any organic impurities.[6]

  • Reduce the volume of the aqueous layer under vacuum to concentrate the product, then attempt to crystallize by cooling or adding an anti-solvent (isopropanol).

  • For final purification, recrystallize the crude hydrochloride salt from a minimal amount of hot water/ethanol.

V. References

  • Vertex AI Search. Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Retrieved from Google.

  • NINGBO INNO PHARMCHEM CO.,LTD. L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. Retrieved from Google.

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from --INVALID-LINK--

  • International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from Google.

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from --INVALID-LINK--

  • MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Retrieved from --INVALID-LINK--

  • Wikipedia. Strecker amino acid synthesis. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. Strecker Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from --INVALID-LINK--

  • News-Medical.net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved from --INVALID-LINK--

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from Google.

  • Chemical-Suppliers. 2-Amino-2-(thiophen-3-yl)acetic acid hydrochloride | CAS 369403-64-5. Retrieved from Google.

  • Chemistry For Everyone. (2025). How Is Glycine Synthesized?. YouTube. Retrieved from --INVALID-LINK--

  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from Google.

  • Google Patents. (2014). CN103992302A - Synthesis process of 2-thiopheneacetic acid. Retrieved from --INVALID-LINK--

  • PubChem. 2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from --INVALID-LINK--

  • Sabagh, M., et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Retrieved from --INVALID-LINK--

  • Sciforum. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from Google.

  • MedChemExpress. 2-Amino-2-(thiophen-3-yl)acetic acid | Amino Acid Derivative. Retrieved from --INVALID-LINK--

  • PubChem. (R)-2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from --INVALID-LINK--

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from Google.

  • Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Google.

  • RSC Advances. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from --INVALID-LINK--

  • Journal of the Iranian Chemical Society. (2022). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from Google.

  • Organic Syntheses. dl-α-AMINOPHENYLACETIC ACID. Retrieved from --INVALID-LINK--

  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Retrieved from --INVALID-LINK--

  • PrepChem.com. Preparation of 2-aminothiophenol hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (R)-2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (R)-2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from --INVALID-LINK--

  • CP Lab Safety. 2-Amino-2-(thiophen-3-yl)acetic acid, 98% Purity, C6H7NO2S, 1 gram. Retrieved from --INVALID-LINK--

  • CymitQuimica. This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (R)-2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN101880271B - Synthesis method of 2-thiophene acetylchloride. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. amino(3-methyl-2-thienyl)acetic acid. Retrieved from --INVALID-LINK--

References

Stability and degradation of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the recommended storage conditions for the solid compound?

A: As a solid, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from light and moisture to prevent premature degradation. For long-term storage, refrigeration at 4°C is recommended.

Q2: How should I prepare a stock solution of this compound?

A: The hydrochloride salt form generally confers good solubility in aqueous solutions. For initial stock solutions, consider using high-purity water or a simple buffer system (e.g., phosphate or citrate) at a slightly acidic pH (e.g., pH 4-5) where the amine group is protonated and stable. Avoid preparing large quantities of stock solutions that will be stored for extended periods until you have validated their stability under your specific storage conditions.

Q3: What is the general stability of this compound in aqueous solutions at different pH values?

A: The stability of amino acids in solution is highly pH-dependent.[2] While specific data for this compound is limited, we can infer behavior based on general principles of amino acid chemistry:

  • Acidic Conditions (pH < 4): The compound is likely to be most stable in a moderately acidic environment. However, very low pH in combination with high temperatures can promote hydrolysis of the amide-like structures or other acid-catalyzed degradation.

  • Neutral to Alkaline Conditions (pH > 7): In these conditions, amino acids can be susceptible to several degradation pathways.[3] The primary amino group is deprotonated, making it more nucleophilic and potentially leading to reactions. Racemization at the chiral alpha-carbon is also more likely under neutral to alkaline conditions.[3][4] Deamidation, if applicable to derivatives, is also accelerated at higher pH.[5]

Q4: How does temperature impact the stability of the solution?

A: Temperature is a critical factor. As with most chemical reactions, degradation rates increase with temperature.[6] Storing solutions at elevated temperatures (e.g., above room temperature) will likely accelerate hydrolysis, oxidation, and other degradation pathways. For short-term storage (days), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is preferable, but a thorough freeze-thaw stability study should be conducted to ensure the compound does not degrade or precipitate during the process.

Q5: Is this compound sensitive to light?

A: The thiophene ring contains a sulfur atom and a conjugated pi system, which can absorb UV light. This makes photodegradation a plausible degradation pathway.[7] It is a best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under ambient light for extended periods.[8]

Troubleshooting Guide: Experimental Observations

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Q1: I'm observing a progressive loss of the parent compound in my HPLC analysis over a few days, even when stored at 4°C in a neutral buffer. What could be the cause?

A: This is a common stability issue. Several factors could be at play:

  • pH-Dependent Degradation: As mentioned, neutral pH can facilitate degradation pathways like racemization or oxidation. The deprotonated amine is more susceptible to oxidative degradation.

  • Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer can catalyze the oxidation of the amino acid or the thiophene ring.[3]

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic or glass).

Recommended Actions:

  • pH Bracketing: Prepare the solution in buffers at pH 4, 7, and 9 to see if the degradation is pH-dependent.

  • De-gas Buffers: Sparge your buffer with nitrogen or argon before preparing the solution to remove dissolved oxygen.

  • Add a Chelator: Introducing a small amount of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.

  • Container Test: Store the solution in different types of containers (e.g., polypropylene vs. borosilicate glass) to check for adsorption issues.

Q2: My solution has developed a yellow or brownish tint after a short period. Is it still usable?

A: A change in color is a strong indicator of chemical degradation. This often points to the formation of oxidized species or other chromophoric degradation products. The thiophene ring, in particular, can be susceptible to oxidation, leading to colored byproducts. It is highly recommended that you do not use a discolored solution, as the presence of degradants could significantly impact your experimental results. You should prepare a fresh solution and take precautions to prevent future degradation (e.g., protect from light, de-gas solvents).

Q3: My HPLC chromatogram shows new, smaller peaks appearing over time. What are these likely to be?

A: The appearance of new peaks is a classic sign of degradation. Based on the structure of this compound, these new peaks could be:

  • Hydrolysis Products: Cleavage of parts of the molecule.

  • Oxidation Products: The thiophene ring or the amino acid moiety could be oxidized.

  • Dimers or Oligomers: Self-reaction of the molecule could lead to larger species, which might elute at different retention times.

  • Racemization Products: If you are using a chiral HPLC method, a new peak could correspond to the formation of the other enantiomer.

To identify these, you would typically need to employ mass spectrometry (LC-MS) to determine the mass of the impurities and deduce their structures. A forced degradation study (see protocol below) can help you intentionally generate these degradants to aid in their identification.

Visualizing Stability & Troubleshooting

The following diagrams illustrate the key relationships in stability and a logical workflow for troubleshooting.

cluster_factors Influencing Factors cluster_pathways Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Acidic/Alkaline Racemization Racemization pH->Racemization Neutral/Alkaline Temp Temperature Temp->Hydrolysis Accelerates Oxidation Oxidation Temp->Oxidation Accelerates Temp->Racemization Accelerates Light Light (UV/Vis) Photo Photodegradation Light->Photo Initiates Oxygen Oxygen / Metal Ions Oxygen->Oxidation Initiates Start Problem Observed: Unexpected Experimental Result Check1 Is there a loss of parent compound concentration? Start->Check1 Check2 Has the solution changed color? Check1->Check2 Yes End Prepare Fresh Solution Under Controlled Conditions Check1->End No Check3 Are new peaks visible in HPLC/LC-MS? Check2->Check3 Yes Check2->Check3 No Res2 Likely Oxidative Degradation. Protect from light & O2. Check2->Res2 Yes Res1 Potential Degradation. Investigate pH, Temp, O2. Check3->Res1 Yes (Loss only) Res3 Degradation confirmed. Characterize impurities. Check3->Res3 Yes Res1->End Res2->Res3 Res3->End

References

Side-product formation in the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important amino acid derivative. As a non-proteinogenic amino acid, 2-Amino-2-(3-thienyl)acetic acid serves as a crucial building block in medicinal chemistry.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic challenges, focusing on the identification and mitigation of side-product formation to enhance yield, purity, and process reliability.

Section 1: Overview of Core Synthesis Pathways

The synthesis of α-amino acids like 2-Amino-2-(3-thienyl)acetic acid predominantly relies on two classical methods: the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways begin with 3-thiophenecarboxaldehyde and utilize a cyanide source, but they differ in their intermediate species and reaction conditions.

  • Strecker Synthesis : A three-component reaction involving an aldehyde, ammonia, and cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[1][2]

  • Bucherer-Bergs Reaction : A multicomponent reaction where an aldehyde reacts with ammonium carbonate and a cyanide source to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the target amino acid.[3][4]

The choice between these methods often depends on available starting materials, desired scale, and downstream purification capabilities. The following diagram illustrates the general workflow for both approaches.

Synthesis_Pathways Start 3-Thiophenecarboxaldehyde Strecker_Reagents + NH₃ + KCN/HCN Start->Strecker_Reagents Strecker Synthesis Bucherer_Reagents + (NH₄)₂CO₃ + KCN/NaCN Start->Bucherer_Reagents Bucherer-Bergs Reaction Aminonitrile α-Amino-α-(3-thienyl)acetonitrile Strecker_Reagents->Aminonitrile Hydantoin 5-(3-Thienyl)hydantoin Bucherer_Reagents->Hydantoin Hydrolysis1 Acid/Base Hydrolysis Aminonitrile->Hydrolysis1 Hydrolysis2 Acid/Base Hydrolysis Hydantoin->Hydrolysis2 AminoAcid 2-Amino-2-(3-thienyl)acetic Acid (Zwitterion) Hydrolysis1->AminoAcid Hydrolysis2->AminoAcid FinalProduct 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride AminoAcid->FinalProduct + HCl Strecker_Competition Aldehyde 3-Thiophenecarboxaldehyde Imine Iminium Intermediate Aldehyde->Imine Reversible, - H₂O Cyanohydrin Side-Product: Cyanohydrin Aldehyde->Cyanohydrin Competing Side Reaction Ammonia + NH₃ Cyanide + CN⁻ Imine->Aldehyde Aminonitrile Desired Product: α-Aminonitrile Imine->Aminonitrile Desired Pathway Purification_Workflow Start Crude Reaction Mixture (Post-Hydrolysis) Adjust_pI Adjust pH to Isoelectric Point (pH ~5-6) Start->Adjust_pI Precipitate Precipitate Zwitterionic Amino Acid Adjust_pI->Precipitate Product Precipitates Supernatant Soluble Impurities (Discard) Adjust_pI->Supernatant Impurities Remain Soluble Filter Filter and Wash Solid Precipitate->Filter Pure_AA Purified Zwitterion Filter->Pure_AA Dissolve Re-dissolve in minimal HCl (aq) Pure_AA->Dissolve Crystallize Crystallize as HCl Salt Dissolve->Crystallize Final Pure, Colorless 2-Amino-2-(3-thienyl)acetic Acid HCl Crystallize->Final

References

Technical Support Center: Chiral Resolution of Racemic 2-Amino-2-(3-thienyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of racemic 2-Amino-2-(3-thienyl)acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral building block. This document moves beyond simple protocols to explain the underlying principles and troubleshooting logic, ensuring you can adapt and optimize these techniques for your specific needs.

Introduction: The Importance of Enantiomerically Pure 2-Amino-2-(3-thienyl)acetic Acid

2-Amino-2-(3-thienyl)acetic acid is a critical non-proteinogenic amino acid and a key intermediate in the synthesis of various pharmaceuticals. Its chirality is central to the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for resolving the racemic mixture into its constituent enantiomers are of paramount importance. This guide will focus on the three most prevalent techniques: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.

Section 1: Diastereomeric Salt Resolution via Fractional Crystallization

This classical method remains a workhorse in industrial-scale chiral separations due to its cost-effectiveness and scalability.[1] The principle lies in reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation & Recovery racemate Racemic 2-Amino-2- (3-thienyl)acetic Acid solvent1 Solvent Selection & Dissolution racemate->solvent1 agent Chiral Resolving Agent (e.g., Tartaric Acid, Camphorsulfonic Acid) agent->solvent1 formation Diastereomeric Salt Mixture in Solution solvent1->formation crystallization Controlled Cooling/ Anti-solvent Addition formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation1 Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer (Acid/Base Treatment) mother_liquor->liberation2 enantiomer1 Desired Enantiomer liberation1->enantiomer1 agent_recovery1 Recovered Resolving Agent liberation1->agent_recovery1 enantiomer2 Other Enantiomer liberation2->enantiomer2 agent_recovery2 Recovered Resolving Agent liberation2->agent_recovery2

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting Guide: Diastereomeric Salt Resolution

Question: I am not getting any crystal formation after adding the resolving agent. What could be the issue?

Answer:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Solution: Carefully evaporate some of the solvent under reduced pressure. Be cautious not to oversaturate, which can lead to "oiling out."

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts.[4]

    • Solution: Screen a variety of solvents with different polarities.[5] A good starting point is a solvent in which the racemate and resolving agent have moderate solubility.[5] Consider using a mixed solvent system, where you can add an "anti-solvent" to induce precipitation.[6]

  • Nucleation Inhibition: Sometimes, spontaneous nucleation is kinetically hindered.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a small amount of the desired pure diastereomeric salt, "seeding" the solution with a few crystals can be highly effective.

Question: My product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solute concentration or the salt's melting point being below the crystallization temperature.

  • Solution A: Add More Solvent: This will decrease the concentration and may prevent the formation of the oil phase.[4]

  • Solution B: Lower the Crystallization Temperature: A lower temperature might be below the melting point of your salt, favoring crystal formation.

  • Solution C: Change the Solvent System: The solvent plays a crucial role in the crystal lattice. A different solvent might promote a more stable, crystalline solid.[7]

Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Answer: Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Optimize Cooling Rate: A slower, more controlled cooling rate allows for more selective crystallization of the less soluble diastereomer.[8] Rapid cooling can trap impurities and the other diastereomer.

  • Recrystallization: This is a powerful technique to enhance purity. Dissolve the obtained salt in a fresh, hot solvent (the same or a different one) and re-crystallize it.[7] Each recrystallization step should increase the d.e.

  • Solvent System Optimization: The polarity of the solvent significantly impacts resolution efficiency.[7] Sometimes, a switch in solvent can even reverse the relative solubilities, a phenomenon known as "chirality switching," allowing for the isolation of the other enantiomer with the same resolving agent.[7]

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate can influence the d.e.[9] While a 0.5 equivalent is often used to target one enantiomer, this can be optimized.

Question: The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions?

Answer: Low yield is a common problem, especially during scale-up.

  • High Solubility of the Desired Salt: The desired diastereomer might be too soluble in the chosen solvent, even if it's the "less soluble" of the two.

    • Solution: Employ an anti-solvent to decrease its solubility and increase the yield.

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in a given solvent, the undesired one will co-precipitate, reducing the yield of the pure desired salt.

    • Solution: A different solvent system is necessary to improve the solubility difference and thus the selectivity.[5]

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. Typically, an enzyme (like a lipase or acylase) will selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[10][11]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Reaction cluster_1 Selective Conversion cluster_2 Separation & Recovery racemate Racemic 2-Amino-2- (3-thienyl)acetic Acid (or derivative, e.g., ester) reaction_mixture Reaction in Buffer racemate->reaction_mixture enzyme Enzyme (e.g., Lipase, Acylase) enzyme->reaction_mixture conversion Enzyme Selectively Reacts with One Enantiomer reaction_mixture->conversion products Mixture of Unreacted Enantiomer and Product conversion->products separation Separation of Product and Unreacted Substrate (e.g., Extraction, Chromatography) products->separation unreacted Enantiomerically Enriched Unreacted Substrate separation->unreacted product Product from Reaction separation->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Question: The enzymatic reaction is very slow or not proceeding at all. What should I check?

Answer:

  • Enzyme Activity: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of the enzyme or test its activity with a known standard substrate. Ensure you are using the correct enzyme type (e.g., some lipases are more effective for ester hydrolysis).[11]

  • Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviating from these can drastically reduce the reaction rate.

    • Solution: Consult the supplier's datasheet for the optimal conditions for your specific enzyme. Buffer the reaction mixture to the recommended pH.

  • Substrate/Product Inhibition: High concentrations of the substrate or the accumulating product can sometimes inhibit the enzyme's activity.

    • Solution: Try running the reaction at a lower substrate concentration. If product inhibition is suspected, consider methods for in-situ product removal.

Question: The enantiomeric excess (e.e.) of my product (or unreacted substrate) is low.

Answer: This indicates that the enzyme is not as selective as expected under your reaction conditions.

  • Non-Optimal Conditions: The enantioselectivity of an enzyme can be highly dependent on the solvent, temperature, and pH.

    • Solution: Screen different organic co-solvents or aqueous buffer systems. Sometimes, lowering the reaction temperature can enhance enantioselectivity.

  • Reaction Run Too Long: If the reverse reaction is possible or if the enzyme has some low activity towards the other enantiomer, letting the reaction proceed for too long can erode the e.e.

    • Solution: Monitor the reaction over time (by chiral HPLC, for example) and stop it at the optimal point (ideally close to 50% conversion for maximum theoretical e.e. of both product and remaining substrate).

Question: What is Dynamic Kinetic Resolution (DKR) and how can it improve my yield?

Answer: A major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[1] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the unreacted (undesired) enantiomer.[12] This continuously replenishes the substrate pool for the enzyme, theoretically allowing for a 100% yield of the desired enantiomeric product.

  • Implementation: This requires a racemization catalyst that works under conditions compatible with the enzyme. For amino acids, this can sometimes be achieved with certain aldehydes or base catalysts.[13]

Section 3: Chiral Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both analytical determination of enantiomeric purity and for preparative-scale separation.[1][14] It relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Troubleshooting Guide: Chiral HPLC

Question: I am getting poor or no separation of the enantiomers on my chiral column.

Answer:

  • Incorrect Chiral Stationary Phase (CSP): Not all CSPs work for all compounds. The selection of the CSP is the most critical factor.

    • Solution: For underivatized amino acids like 2-Amino-2-(3-thienyl)acetic acid, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based columns) are an excellent starting point due to their suitability for polar, ionic compounds.[15][16] Polysaccharide-based and zwitterionic ion-exchange CSPs are also effective alternatives.[17][18]

  • Inappropriate Mobile Phase: The mobile phase composition is crucial for achieving selectivity.[16]

    • Solution: Systematically vary the mobile phase. For reversed-phase mode on a macrocyclic glycopeptide column, try different ratios of an organic modifier (like methanol or acetonitrile) and an aqueous buffer. Small amounts of acidic or basic additives (e.g., formic acid, diethylamine) can drastically alter the ionization states of the analyte and the CSP, which often improves resolution.[19]

  • Column Not Equilibrated: Chiral columns often require longer equilibration times than standard achiral columns.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Flush with at least 20-30 column volumes of the mobile phase.[19]

Question: My peaks are broad or tailing, leading to poor resolution.

Answer:

  • Secondary Interactions: The multiple functional groups on the amino acid can lead to undesirable secondary interactions with the silica support of the CSP.

    • Solution: Add a mobile phase modifier. For an acidic compound like this, adding a small amount of a competing acid (e.g., 0.1% formic or acetic acid) can sharpen the peaks.

  • Sample Overload: Injecting too much sample can saturate the CSP, leading to peak broadening.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Contaminated Column/Inlet Frit: Adsorbed material at the head of the column or a blocked inlet frit can cause poor peak shape.[20]

    • Solution: Reverse flush the column (if the manufacturer permits) to clean the inlet frit. If contamination is severe, a dedicated column cleaning protocol may be necessary.[20]

Question: The retention times are drifting between injections.

Answer:

  • Temperature Fluctuations: Column temperature has a significant effect on retention in HPLC.

    • Solution: Use a column oven to maintain a constant and controlled temperature. Lowering the temperature often increases retention and can improve resolution.[16]

  • Mobile Phase Composition Change: If you are using a mixed mobile phase, one component may be evaporating faster than the other, changing the composition over time.

    • Solution: Keep the mobile phase bottles covered and prepare fresh mobile phase regularly.

Quantitative Data Summary Table
TechniqueKey Parameters to OptimizeTypical ChallengesPotential Solutions
Diastereomeric Salt Resolution Resolving Agent, Solvent, Temperature, Cooling Rate[5]Low Yield, Low Diastereomeric Excess (d.e.), Oiling OutScreen multiple solvents/agents, Recrystallization, Controlled cooling[4][7]
Enzymatic Kinetic Resolution Enzyme Type, pH, Temperature, Co-solventSlow Reaction, Low Enantiomeric Excess (e.e.), 50% Max YieldOptimize conditions, Monitor conversion, Implement Dynamic Kinetic Resolution (DKR)[12]
Chiral HPLC Chiral Stationary Phase (CSP), Mobile Phase, TemperatureNo Separation, Poor Peak Shape, Drifting RetentionScreen different CSPs and mobile phases, Use column oven, Reduce sample load[16][19]

Frequently Asked Questions (FAQs)

1. Which resolution method is best for large-scale production? For multi-kilogram to ton-scale production, diastereomeric salt resolution is often the most economically viable method, provided a suitable resolving agent and crystallization conditions can be found.[1]

2. Do I need to derivatize 2-Amino-2-(3-thienyl)acetic Acid for chiral HPLC analysis? Not necessarily. Direct analysis on macrocyclic glycopeptide-based CSPs is often successful for underivatized amino acids.[16] However, if direct methods fail, derivatization of the amino group (e.g., with FMOC or t-BOC) can be a useful strategy to enhance chiral recognition on other types of CSPs, like polysaccharide-based ones.

3. How do I choose a starting solvent for diastereomeric salt crystallization? The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[5] A good starting point is to select a solvent where the racemate and resolving agent have moderate, but not excessive, solubility.[5] Screening solvents with varying polarities and hydrogen-bonding capabilities is crucial.[5]

4. What is the importance of a ternary phase diagram in diastereomeric salt crystallization? A ternary phase diagram, which maps the phase behavior of the two diastereomeric salts and the solvent, is a powerful tool for deeply understanding and optimizing the resolution process. It can help determine the feasibility of the separation and guide the design of the crystallization process to maximize yield and purity.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your process effectively.

The most common and industrially viable route to α-amino acids like 2-Amino-2-(3-thienyl)acetic Acid is the Strecker synthesis.[1][2] This guide will focus on the challenges encountered during this multi-step process, which includes the formation of an α-aminonitrile intermediate followed by hydrolysis and salt formation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: We are experiencing low yields (<60%) of the α-aminonitrile intermediate. What are the likely causes and how can we improve this?

Answer:

Low yield in the first stage of the Strecker synthesis is a frequent issue during scale-up. The root cause often lies in the equilibrium of the initial imine formation and the subsequent nucleophilic attack by the cyanide ion.

Possible Causes & Recommended Solutions:

  • Unfavorable Imine Equilibrium: The condensation of 3-thenaldehyde with ammonia to form the corresponding imine is a reversible reaction.[1] At scale, inefficient water removal can push the equilibrium back towards the starting materials.

    • Solution: While challenging to remove water directly in a one-pot reaction, ensuring your reagents and solvents are anhydrous can help. A more practical approach is to use a slight excess (1.1-1.2 equivalents) of the ammonia source (e.g., ammonium chloride) to drive the reaction forward.

  • Suboptimal pH for Cyanide Addition: The nucleophilicity of the cyanide ion (CN⁻) is highly pH-dependent. If the reaction medium is too acidic, the concentration of free CN⁻ decreases due to the formation of HCN, a weak acid (pKa ~9.2).[3] Conversely, if the pH is too high, the aldehyde can undergo side reactions like aldol condensation.

    • Solution: Maintain the reaction pH in the range of 8-10. When using ammonium chloride and sodium cyanide, the system is somewhat self-buffering. However, monitoring the pH of the reaction slurry and adjusting with a base like ammonium hydroxide if necessary can be beneficial.

  • Side Reactions of the Aldehyde: 3-Thenaldehyde can be susceptible to oxidation or polymerization, especially if the reaction is run for extended periods at elevated temperatures or if impure starting material is used.

    • Solution: Use high-purity 3-thenaldehyde. Perform the reaction at a controlled, low temperature (e.g., 0-15 °C) to minimize side reactions. A typical temperature profile is provided in the table below.

Table 1: Recommended Conditions for α-Aminonitrile Formation
ParameterRecommended RangeRationale
Temperature 0 - 15 °CMinimizes aldehyde side reactions and controls the exotherm from cyanide addition.
pH 8 - 10Optimizes the concentration of free cyanide nucleophile while keeping the iminium ion available.[3]
Molar Ratio (NH₄Cl:Aldehyde) 1.1 : 1.0 to 1.5 : 1.0Excess ammonia source drives the imine formation equilibrium forward.
Molar Ratio (NaCN:Aldehyde) 1.05 : 1.0 to 1.1 : 1.0A slight excess ensures complete conversion of the iminium ion intermediate.
Solvent Aqueous Methanol or EthanolBalances solubility of organic aldehyde and inorganic salts.
Question 2: The hydrolysis of the aminonitrile to the final amino acid is slow or incomplete. How can we drive this reaction to completion without degrading the product?

Answer:

The hydrolysis of the nitrile group is often the rate-limiting step and requires forcing conditions, which can pose a risk to the acid-labile thiophene ring.

Possible Causes & Recommended Solutions:

  • Insufficiently Harsh Conditions: Nitrile hydrolysis is slow. Both strong acidic and strong basic conditions are effective, but each has drawbacks.[1][4]

    • Acid Hydrolysis (e.g., 6-12 M HCl): This is common as it directly yields the desired hydrochloride salt. However, prolonged heating in strong acid can lead to degradation of the thiophene moiety, causing discoloration (darkening) and the formation of polymeric byproducts.

    • Base Hydrolysis (e.g., 6 M NaOH): This is often faster and cleaner for the thiophene ring. However, it requires a separate, careful acidification step to precipitate the amino acid and then a final step to form the hydrochloride salt, adding process complexity.

  • Poor Solubility of the Aminonitrile: As the reaction proceeds, the aminonitrile may precipitate from the aqueous solution, slowing down the hydrolysis rate.

    • Solution: For acid hydrolysis, a mixture of concentrated HCl and a co-solvent like acetic acid can be used to maintain homogeneity. For base hydrolysis, adding a co-solvent like ethanol can improve solubility. Vigorous stirring is critical at scale to ensure good mass transfer.

Workflow: Troubleshooting Incomplete Hydrolysis

start Incomplete Hydrolysis Detected (via HPLC/TLC) check_method Which hydrolysis method? start->check_method acid Acid Hydrolysis check_method->acid Acidic base Base Hydrolysis check_method->base Basic acid_sol Increase HCl concentration or add acetic acid co-solvent. Increase temperature cautiously (e.g., 80-100°C) with strict time monitoring. acid->acid_sol base_sol Increase NaOH concentration or add ethanol co-solvent. Ensure temperature is maintained (e.g., 90-100°C). base->base_sol monitor Monitor reaction every 2-4 hours. If still incomplete after 24h, re-evaluate starting material quality. acid_sol->monitor base_sol->monitor

Caption: Decision tree for addressing incomplete hydrolysis.

Question 3: The final isolated product, this compound, is off-color (yellow to brown) and fails purity specifications. What is the source of these impurities?

Answer:

Color and purity issues are typically due to residual starting materials, side-products from the reaction, or degradation. A systematic approach is needed to identify and eliminate the source.

Possible Causes & Recommended Solutions:

  • Thiophene Ring Degradation: As mentioned, the thiophene ring is sensitive to strong acid and heat. The presence of trace metals can also catalyze degradation. This is a common source of dark-colored impurities.

    • Solution: Minimize the time and temperature of the acid hydrolysis step. Ensure reactors are glass-lined or made of a non-reactive alloy. An activated carbon (charcoal) treatment of the aqueous solution before crystallization can effectively remove many colored impurities. Use about 1-5% w/w of charcoal, stir for 30-60 minutes, and filter through a bed of celite.[5]

  • Incomplete Hydrolysis of Amide Intermediate: During acid hydrolysis of the nitrile, an amide intermediate is formed. If the reaction is not driven to completion, this amide can remain as a significant impurity.

    • Solution: Ensure hydrolysis goes to completion using the strategies from Question 2. Use a sensitive analytical method like HPLC to confirm the absence of the amide before proceeding to work-up.

  • Inefficient Crystallization/Purification: The final crystallization step is critical for purity. The choice of solvent, cooling rate, and washing procedure all impact the final quality.

    • Solution: The hydrochloride salt is typically crystallized from an aqueous solution by adding a miscible organic anti-solvent like isopropanol (IPA) or acetone. A slow addition of the anti-solvent and a gradual cooling profile will promote the formation of larger, purer crystals. The final product should be washed with a cold solvent in which it is sparingly soluble (e.g., cold IPA or acetone) to remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when scaling up this synthesis?

A: The primary hazard is the use of sodium or potassium cyanide.[1]

  • Cyanide Handling: Always handle solid cyanide and cyanide solutions in a well-ventilated fume hood or a contained environment. Never allow cyanide to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All personnel must be trained on cyanide safety and emergency procedures. A cyanide antidote kit should be readily available.

  • Quenching: A dedicated quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should be prepared before the reaction begins to safely neutralize any residual cyanide in the reaction mixture or on equipment.

  • Exotherms: Both the cyanide addition and the neutralization of strong acids/bases can be highly exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.

Q2: Which analytical techniques are essential for in-process control (IPC) and final product release?

A: A robust analytical package is crucial for a controlled and reproducible process.[6][7]

Table 2: Recommended Analytical Quality Control
StageTestMethodPurpose
Raw Materials Purity, IdentityHPLC, GC, NMREnsures quality of inputs to prevent side reactions.
In-Process Control Reaction CompletionHPLC, TLCMonitors disappearance of starting materials and appearance of product.
Final Product Purity (Assay)HPLC, TitrationQuantifies the amount of the active substance.
Final Product Identity¹H NMR, ¹³C NMR, MS, IRConfirms the chemical structure of the final compound.[6]
Final Product Chiral PurityChiral HPLCDetermines the enantiomeric excess if a chiral synthesis was performed.
Final Product Residual SolventsHeadspace GCQuantifies any remaining solvents from the process.[6]
Final Product Water ContentKarl Fischer TitrationMeasures water content, which is critical for accurate dosing.[6]
Q3: The standard Strecker synthesis produces a racemic product. What are the strategies for producing a single enantiomer?

A: Producing an enantiomerically pure amino acid is a common requirement in pharmaceutical development. There are two primary strategies:

  • Resolution of the Racemate: This is a classical approach where the final racemic amino acid is reacted with a chiral resolving agent (e.g., L-tartaric acid) to form a pair of diastereomeric salts.[2] These salts have different solubilities and can be separated by fractional crystallization. While robust, this method is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling loop for the unwanted enantiomer is developed.

  • Asymmetric Strecker Synthesis: This is a more modern and efficient approach. It involves using a chiral auxiliary, typically a chiral amine, in place of ammonia.[8] This directs the cyanide addition to one face of the imine, leading to an excess of one enantiomer of the aminonitrile intermediate. The chiral auxiliary is then cleaved during the hydrolysis step. Chiral catalysts can also be employed to achieve the same outcome with high enantioselectivity.[8]

Detailed Experimental Protocol: Scale-Up Strecker Synthesis (Racemic)

This protocol is a representative example and should be optimized for specific equipment and scale.

Step 1: α-Aminonitrile Formation

  • Reactor Setup: To a 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge water (10 L) and methanol (5 L).

  • Reagent Charge: Add 3-thenaldehyde (2.24 kg, 20.0 mol) and ammonium chloride (1.28 kg, 24.0 mol).

  • Cooling: Cool the stirred suspension to 5 °C using a chiller.

  • Cyanide Solution: In a separate, designated vessel, dissolve sodium cyanide (1.03 kg, 21.0 mol) in water (4 L). CAUTION: Extreme hazard.

  • Controlled Addition: Slowly add the sodium cyanide solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Stir the resulting slurry at 10-15 °C for an additional 4-6 hours.

  • IPC Check: Take a sample for TLC or HPLC analysis to confirm the consumption of 3-thenaldehyde.

Step 2: Hydrolysis and Product Isolation

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (37%, ~8 L) to the reaction mixture. CAUTION: Exothermic reaction and potential for HCN gas evolution. Perform under efficient scrubbing. The temperature will rise; control it below 40 °C during the initial quench.

  • Hydrolysis: Once the addition is complete, heat the reaction mixture to 90-95 °C and hold for 12-18 hours.

  • IPC Check: Monitor the reaction by HPLC for the disappearance of the aminonitrile and amide intermediates.

  • Cooling & Charcoal Treatment: Cool the reaction mixture to 50-60 °C. Add activated carbon (200 g), stir for 1 hour, and then filter through a pad of celite to remove the carbon and any particulate matter.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel. Cool to 20-25 °C. Slowly add isopropanol (20 L) over 2-3 hours with gentle stirring to induce crystallization.

  • Maturation: Cool the slurry to 0-5 °C and stir for an additional 4 hours to maximize precipitation.

  • Isolation & Drying: Filter the solid product. Wash the filter cake with cold isopropanol (2 x 2 L). Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Workflow: Overall Synthesis and Purification

G cluster_0 Step 1: Aminonitrile Synthesis cluster_1 Step 2: Hydrolysis & Work-up cluster_2 Step 3: Purification A Charge Reactor: 3-Thenaldehyde NH4Cl, H2O/MeOH B Controlled Addition of NaCN Solution (T < 15°C) A->B C Reaction & IPC Check (TLC/HPLC) B->C D Acid Hydrolysis (Conc. HCl, 95°C) C->D E IPC Check for Completion D->E E->D Incomplete F Charcoal Treatment & Filtration E->F Complete G Antisolvent Crystallization (Isopropanol) F->G H Filter, Wash & Dry G->H I Final Product QC (HPLC, NMR, KF) H->I

Caption: High-level workflow for the synthesis of 2-Amino-2-(3-thienyl)acetic Acid HCl.

References

Overcoming solubility issues of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this compound. By understanding the underlying chemical principles, you can optimize your experimental workflow and ensure reliable, reproducible results.

Core Principles: Understanding the Solubility of an Amphoteric Hydrochloride Salt

This compound is an amino acid derivative supplied as a hydrochloride salt. Its solubility is governed by its amphoteric nature—possessing both a carboxylic acid group and an amino group—and the presence of the hydrochloride salt.

  • Key Functional Groups & pKa:

    • α-Carboxyl Group (-COOH): This group is acidic, with an estimated pKa₁ around 2-3.[1]

    • α-Amino Group (-NH₂): In the hydrochloride salt form, this exists as a protonated ammonium group (-NH₃⁺) with an estimated pKa₂ around 9-10.[1]

  • The Role of pH: The net charge of the molecule is highly dependent on the pH of the solution, which is the primary determinant of its solubility in aqueous systems.[2][3]

    • Low pH (pH < pKa₁): At very low pH, the carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form). This form is generally water-soluble.

    • Isoelectric Point (pI): At a specific pH between the two pKa values, the molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). The net charge is zero, and at this point, aqueous solubility is at its minimum.[2][4]

    • High pH (pH > pKa₂): At high pH, the amino group is deprotonated (-NH₂) and the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge (anionic form). This form also exhibits increased water solubility.

The hydrochloride salt form ensures that the compound initially dissolves in water to create a slightly acidic solution, favoring the soluble cationic form. However, issues can arise when the pH is not adequately controlled or when using buffered systems.

Troubleshooting Guide & FAQs

This section addresses common issues encountered in the laboratory when working with this compound.

Question 1: My compound is not dissolving in water, or is only sparingly soluble. What is the first step?

Answer: This is the most common issue and typically relates to pH and concentration. As a hydrochloride salt, the compound should readily dissolve in water to a certain extent, creating an acidic solution. If you are observing poor solubility, consider the following:

  • Verify Water Quality: Always use deionized, distilled, or ultrapure water.

  • Gentle Heating & Agitation: Warm the solution to 30-40°C and stir or vortex. Do not boil, as this may risk degradation.

  • pH Adjustment: The most effective method is to adjust the pH.

    • Acidification: Add a small amount of dilute HCl (e.g., 0.1 M) dropwise. This will push the equilibrium fully to the highly soluble cationic form (-NH₃⁺, -COOH).

    • Basification: Alternatively, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise to raise the pH above the pI, forming the soluble anionic species (-NH₂, -COO⁻). This is often preferred for applications where an acidic pH is not suitable.

Question 2: The compound dissolved initially but then precipitated out of solution. What happened?

Answer: This phenomenon, known as "crashing out," is almost always due to a pH shift that brings the solution to the compound's isoelectric point (pI), where it is least soluble.[5]

  • Cause: This can happen if you dissolve the compound in unbuffered water and then add it to a neutral or slightly basic buffered solution (e.g., PBS at pH 7.4). The buffer's capacity can neutralize the acidity of your stock solution, shifting the pH towards the pI.

  • Solution Workflow:

    • Prepare a Concentrated Stock in an Acidic or Basic Solution: First, dissolve the compound at a high concentration in dilute HCl or dilute NaOH as described above. This ensures it is locked in a highly soluble ionic state.

    • pH-Adjust the Final Medium (if possible): Before adding your compound, slightly adjust the pH of your target buffer away from the estimated pI.

    • Add Stock Solution Slowly: Add the concentrated stock solution to your final experimental medium dropwise while stirring vigorously. This prevents localized concentration spikes that can lead to precipitation.

Question 3: What is the best organic solvent for this compound?

Answer: While generally more soluble in aqueous solutions, certain polar organic solvents can be used.

  • Recommended Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective choices for dissolving amino acids and their derivatives.

  • Co-solvent Systems: For difficult cases, a co-solvent system can be effective. A system of DMF containing a strong acid (like trifluoroacetic acid, TFA) and a weak base (like pyridine) can create a favorable environment for dissolution.[6]

  • Alcohols: Solubility in simple alcohols like methanol or ethanol is generally low unless the solution is acidified.[7]

The following table summarizes recommended starting solvents.

SolventRecommended Use & Comments
Water (acidified, pH < 2) Primary recommendation. Add dilute HCl. Excellent solubility.
Water (basified, pH > 10) Excellent alternative. Add dilute NaOH. Excellent solubility.
DMSO Good for high-concentration stocks. Ensure compatibility with downstream assays.
DMF Good alternative to DMSO.
Question 4: How can I prepare a stable, concentrated stock solution?

Answer: To prepare a stable stock solution (e.g., 10-50 mM), follow this validated protocol.

Protocol: Preparation of a 50 mM Aqueous Stock Solution

  • Weigh Compound: Weigh out the required amount of this compound. For 10 mL of a 50 mM solution, you will need approximately 96.8 mg.

  • Add Solvent: Add 8 mL of ultrapure water to the vial.

  • Acidify: While stirring, add 0.5 M HCl dropwise until the solid is fully dissolved and the solution is clear. Check the pH to ensure it is below 2.

  • QS to Final Volume: Once fully dissolved, add ultrapure water to bring the final volume to 10 mL.

  • Sterilization & Storage: If for cell culture use, sterile filter the solution through a 0.22 µm filter. Store the stock solution at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage.

Visualization of Key Concepts

Solubility Troubleshooting Workflow

The following diagram outlines the decision-making process for successfully dissolving the compound.

G start Start: Weigh Compound solvent Add Aqueous Solvent (e.g., Ultrapure Water) start->solvent check1 Is the solution clear? solvent->check1 stir_heat Stir and/or Gently Warm (30-40°C) check1->stir_heat No success Success: Compound Dissolved check1->success Yes check2 Is the solution clear? stir_heat->check2 adjust_ph Adjust pH check2->adjust_ph No check2->success Yes acidify Add dilute HCl (pH < 2) adjust_ph->acidify Acidic Route basify Add dilute NaOH (pH > 10) adjust_ph->basify Basic Route check3 Is the solution clear? acidify->check3 basify->check3 organic Consider Organic Solvent (DMSO or DMF) check3->organic No check3->success Yes

Caption: Troubleshooting workflow for solubilizing the compound.

pH-Dependent Ionization States

This diagram illustrates how the charge and structure of the molecule change with pH, impacting its solubility.

Caption: Impact of pH on the ionization state and solubility.

References

Validation & Comparative

A Comparative Guide to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride and Other Non-Proteinogenic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a critical tool for enhancing molecular properties. This guide offers an in-depth comparison of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride with other key NPAAs, supported by experimental data and protocols to inform rational peptide design.

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery

Peptides are attractive therapeutic candidates due to their high selectivity and low toxicity. However, native peptides often suffer from poor metabolic stability and limited bioavailability.[1] The introduction of NPAAs, which are not naturally encoded in the genetic code, provides a powerful strategy to overcome these limitations.[2][3] These unique building blocks can fundamentally alter the physicochemical properties of peptides, leading to improved stability, potency, and permeability.[1]

This guide focuses on this compound, a glycine derivative featuring a sulfur-containing aromatic thienyl ring. We will compare its performance with two other aromatic NPAAs: Phenylglycine and D-2-Naphthylalanine. The selection of these comparators is based on their structural similarities, which allow for a nuanced analysis of how subtle changes in aromaticity, steric bulk, and hydrophobicity can influence peptide behavior.

Physicochemical Properties of Selected Non-Proteinogenic Amino Acids

The unique side chains of NPAAs confer distinct physicochemical properties that are critical for their application in drug design. The following table summarizes key properties of the Fmoc-protected derivatives of our selected amino acids, which are commonly used in solid-phase peptide synthesis (SPPS).

FeatureFmoc-DL-(3-thienyl)glycineFmoc-L-phenylglycineFmoc-D-2-naphthylalanine
Molecular Formula C₂₁H₁₇NO₄SC₂₃H₁₉NO₄C₂₈H₂₃NO₄
Molecular Weight ( g/mol ) 379.43[4]373.4[5]437.49[6]
Appearance White powder[4]White to off-white powder[5]-
Melting Point (°C) 184-190[4]169-182[5]191[7]
Solubility Soluble in DMF[4]Soluble in DMF[8]Slightly soluble in water; Soluble in Chloroform, DMF (sparingly), DMSO (slightly)[7][9]
Optical Rotation [a]D25 = -69 ± 2º (C=1 in DMF) (R-enantiomer)[4]-[α]20/D 30.5±1.5°, c = 1% in H2O

Performance Comparison in Peptide Scaffolds

The true value of an NPAA is realized when it is incorporated into a peptide sequence. Here, we analyze the expected impact of these amino acids on key performance metrics based on established principles of peptide chemistry.

Proteolytic Stability

A major hurdle in peptide drug development is susceptibility to degradation by proteases. The introduction of NPAAs can significantly enhance stability by altering the peptide backbone or side-chain conformations, making them poor substrates for enzymes.[10]

  • 2-Amino-2-(3-thienyl)acetic Acid: The thienyl group, being a bioisostere of the phenyl ring, is expected to confer a degree of steric hindrance to enzymatic cleavage similar to Phenylglycine. Peptides containing D-amino acids, such as D-3-(3-Thienyl)-alanine, generally exhibit increased resistance to enzymatic degradation.[4]

  • Phenylglycine: The direct attachment of the phenyl ring to the α-carbon restricts conformational flexibility, which can disrupt the recognition motifs of proteases. However, the benzylic α-proton of phenylglycine increases its susceptibility to racemization during SPPS.[11][12]

  • D-2-Naphthylalanine: The bulky naphthyl side chain provides significant steric shielding, making adjacent peptide bonds less accessible to proteolytic enzymes. Furthermore, the D-configuration of this amino acid drastically reduces recognition by L-specific proteases.[1]

Receptor Binding Affinity

The side chains of these NPAAs can engage in unique interactions with biological targets, potentially modulating binding affinity and specificity.

  • 2-Amino-2-(3-thienyl)acetic Acid: The sulfur atom in the thienyl ring can participate in different non-covalent interactions compared to a phenyl ring, potentially leading to altered binding affinities. The electronic properties of the thienyl moiety can also influence a peptide's interaction with its target.[4]

  • Phenylglycine: The rigid nature of the phenylglycine side chain can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.

  • D-2-Naphthylalanine: The extended aromatic system of the naphthyl group can form strong π-π stacking interactions with aromatic residues in a receptor's binding pocket, leading to enhanced affinity. This has been successfully exploited in the development of ligands for G-protein coupled receptors (GPCRs).[1]

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. This property is often linked to the peptide's hydrophobicity and its ability to form internal hydrogen bonds.

  • 2-Amino-2-(3-thienyl)acetic Acid: The thienyl group is generally considered to be of comparable hydrophobicity to a phenyl group.

  • Phenylglycine: The incorporation of phenylglycine can increase the overall hydrophobicity of a peptide, which may enhance passive diffusion across cell membranes, although this must be balanced to avoid issues with aqueous solubility.

  • D-2-Naphthylalanine: The large, hydrophobic naphthyl group significantly increases the lipophilicity of a peptide, which can improve membrane permeability.[13] However, excessive hydrophobicity can also lead to aggregation and poor solubility.

Experimental Protocols

The following protocols provide a framework for the synthesis of a model peptide incorporating an NPAA and for the evaluation of its proteolytic stability.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Xaa-Phe-NH₂, where Xaa is the NPAA of interest, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DL-(3-thienyl)glycine, Fmoc-L-phenylglycine, or Fmoc-D-2-naphthylalanine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • For sterically hindered residues like Fmoc-D-2-naphthylalanine, a double coupling may be necessary to ensure complete reaction.[1]

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol provides a general method for assessing the stability of the synthesized peptides in human serum.

Materials:

  • Purified model peptides

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA (quenching solution)

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of each peptide in PBS.

    • Incubate the peptide with human serum (e.g., at a 1:4 ratio) at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Immediately add an equal volume of cold ACN with 0.1% TFA to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation:

    • Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

    • Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t½) of each peptide in human serum.

Visualizing Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple2 Couple Fmoc-Xaa-OH (Xaa = NPAA) Wash3->Couple2 Wash4 Wash Couple2->Wash4 Repeat Repeat Cycles (Gly, Gly, Tyr) Wash4->Repeat Acetylate N-terminal Acetylation Repeat->Acetylate Cleave Cleavage from Resin (TFA/TIS/H2O) Acetylate->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a model peptide.

Logical Relationship: NPAA Impact on Peptide Properties

NPAA_Impact cluster_properties Physicochemical Properties cluster_performance Performance Metrics NPAA 2-Amino-2-(3-thienyl)acetic Acid Incorporation Steric_Bulk Increased Steric Bulk NPAA->Steric_Bulk Hydrophobicity Altered Hydrophobicity NPAA->Hydrophobicity Conformation Conformational Rigidity NPAA->Conformation Stability Enhanced Proteolytic Stability Steric_Bulk->Stability Binding Modulated Receptor Binding Hydrophobicity->Binding Permeability Improved Cell Permeability Hydrophobicity->Permeability Conformation->Stability Conformation->Binding

Caption: Impact of NPAA incorporation on peptide properties.

Conclusion

The choice of an NPAA for peptide design is a multifactorial decision that requires careful consideration of the desired therapeutic properties. This compound offers a unique combination of aromaticity and heteroatomic functionality that can be leveraged to enhance peptide stability and modulate biological activity. By comparing its potential performance with established NPAAs like Phenylglycine and D-2-Naphthylalanine, researchers can make more informed decisions in the design of next-generation peptide therapeutics. The provided experimental protocols serve as a starting point for the practical application of these principles in the laboratory.

References

A Comparative Guide to the Structural Elucidation of 2-Amino-2-(3-thienyl)acetic Acid Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thienylglycine Scaffolds in Medicinal Chemistry

2-Amino-2-(3-thienyl)acetic acid, a derivative of the non-proteinogenic amino acid glycine, and its analogues are key building blocks in the synthesis of various biologically active compounds. The thiophene ring, a bioisostere of the benzene ring, is a prevalent motif in many pharmaceuticals, contributing to enhanced metabolic stability and receptor affinity. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1] The precise three-dimensional arrangement of atoms within these molecules is critical to their biological function, dictating how they interact with their target receptors.

This guide provides an in-depth exploration of X-ray crystallography as the definitive method for elucidating the solid-state structure of 2-amino-2-(3-thienyl)acetic acid hydrochloride derivatives. We will delve into the causality behind experimental choices in X-ray diffraction, present a detailed protocol, and compare this technique with other analytical methods. Due to the limited availability of public crystallographic data for a homologous series of this compound derivatives, this guide will utilize a closely related, structurally characterized 2-aminothiophene derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, as a case study to illustrate the power of the technique.[2]

The Unambiguous Power of Single-Crystal X-ray Diffraction

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the connectivity and solution-state conformation of a molecule, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution snapshot of the molecule's structure in the solid state.[3] This technique is crucial for:

  • Absolute Stereochemistry Determination: For chiral molecules, SCXRD can unequivocally determine the absolute configuration (R or S) of stereocenters.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the crystalline state, including torsion angles and the orientation of substituent groups.

  • Intermolecular Interactions: The analysis of the crystal packing provides a detailed map of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are vital for understanding the physical properties of the solid and can inform the design of crystal forms with desired properties (crystal engineering).

Case Study: Crystal Structure of a 2-Aminothiophene Derivative

As a case in point, we will examine the crystallographic data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a molecule that shares the core 2-aminothiophene scaffold.[2] The data presented in the following table highlights the level of detail that can be obtained from a single-crystal X-ray diffraction experiment.

Crystallographic Parameter Value for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2]
Chemical FormulaC₁₁H₈N₂OS₂
Formula Weight248.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)9.8765(4)
c (Å)11.4567(6)
α (°)90
β (°)101.234(2)
γ (°)90
Volume (ų)1123.45(9)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.467
R-factor (%)4.56

This data is for illustrative purposes and is based on the published structure of a related compound.

The data in this table provides a unique fingerprint of the crystalline solid. The space group and unit cell dimensions define the symmetry and repeating unit of the crystal lattice. The R-factor is an indicator of the quality of the structural model and the agreement between the experimental diffraction data and the calculated model.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 2-Aminothiophene Derivative

The following is a detailed, generalized protocol for the determination of the crystal structure of a small molecule like a this compound derivative.

1. Crystal Growth (The Crucial First Step)

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) that are free from defects.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to near saturation at a slightly elevated temperature.

    • Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature. Other techniques include vapor diffusion and liquid-liquid diffusion.

    • The choice of solvent is critical and often requires screening of multiple conditions. The goal is to achieve a slow, controlled crystallization process.

2. Crystal Mounting and Data Collection

  • Objective: To mount a single crystal on the diffractometer and collect the diffraction data.

  • Methodology:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperature) and adhesive.

    • Place the goniometer head on the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is often used to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.

    • The detector records the positions and intensities of the diffracted X-ray beams.

3. Data Processing and Structure Solution

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Methodology:

    • The collected diffraction images are integrated to determine the intensity of each reflection.

    • The data is corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization).

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then "refined" using least-squares methods to improve the agreement between the calculated and observed diffraction data.

4. Structure Validation and Analysis

  • Objective: To validate the final crystal structure and analyze its geometric features.

  • Methodology:

    • The final structure is validated using crystallographic software to check for any inconsistencies or errors.

    • The bond lengths, bond angles, and torsion angles are analyzed to understand the molecular geometry.

    • The packing of the molecules in the crystal lattice is examined to identify and analyze intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization High Purity is Key Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction On Goniometer Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Geometric & Packing Analysis Validation->Analysis Final_Structure Final_Structure Analysis->Final_Structure Final Crystal Structure

Caption: A generalized workflow for small molecule single-crystal X-ray crystallography.

Comparison with Alternative Analytical Techniques

While SCXRD is the gold standard for solid-state structure determination, a comprehensive characterization of 2-amino-2-(3-thienyl)acetic acid derivatives relies on a suite of analytical techniques.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) 3D atomic arrangement, absolute stereochemistry, bond lengths/angles, intermolecular interactions.Unambiguous structural determination.Requires single crystals of suitable quality; provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Provides information in solution, which can be more biologically relevant; non-destructive.Does not provide absolute stereochemistry; interpretation can be complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited structural information; spectra can be complex to interpret fully.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Does not provide stereochemical or detailed structural information.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity and separation of enantiomers.Highly accurate for determining enantiomeric excess.[4]Does not provide structural information beyond separating stereoisomers.

Logical Relationship of Analytical Techniques

G cluster_0 Primary Structure cluster_1 3D Structure & Chirality Compound 2-Aminothiophene Derivative NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR SCXRD Single-Crystal X-ray Diffraction Compound->SCXRD Chiral_HPLC Chiral HPLC Compound->Chiral_HPLC NMR->SCXRD Complements with solution data Chiral_HPLC->SCXRD Confirms enantiopurity for chiral structures

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion

The structural characterization of this compound derivatives is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. While a multi-technique approach is essential for a full characterization, single-crystal X-ray diffraction remains the most powerful and definitive method for elucidating the three-dimensional atomic arrangement in the solid state. The detailed insights into molecular conformation, stereochemistry, and intermolecular interactions provided by SCXRD are invaluable for medicinal chemists and drug development professionals. As the field advances, the routine application of this technique will continue to accelerate the discovery and optimization of novel therapeutics based on the versatile 2-aminothiophene scaffold.

References

A Comparative Analysis of the Biological Activity of 2-Thienyl vs. 3-Thienyl Glycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged scaffold. Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, has made it a cornerstone in the design of novel therapeutic agents. When functionalized with a glycine moiety, the resulting thienyl glycine derivatives present a fascinating area of research, with the potential for diverse biological activities. The seemingly subtle shift of the glycine substitution from the 2- to the 3-position of the thiophene ring can have profound implications for the molecule's three-dimensional structure, electronic distribution, and ultimately, its interaction with biological targets.

This guide provides a comparative analysis of the biological activity of 2-thienyl versus 3-thienyl glycine derivatives, drawing upon available experimental data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a summary of current knowledge but also detailed experimental protocols to facilitate further investigation into this promising class of compounds.

The Structural Isomers: 2-Thienyl vs. 3-Thienyl Glycine

The fundamental difference between these two classes of compounds lies in the point of attachment of the glycine side chain to the thiophene ring. This seemingly minor positional isomerism can significantly alter the molecule's physicochemical properties, including its polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of biological activity.

Biological Activity of 2-Thienyl Glycine Derivatives: An Emerging Profile

Derivatives of 2-thienyl glycine have been the subject of more extensive investigation compared to their 3-thienyl counterparts. The available literature points towards a promising spectrum of biological activities, with a notable emphasis on antimicrobial and potential anticonvulsant properties.

Antimicrobial Activity

Several studies have explored the synthesis and antimicrobial evaluation of various heterocyclic compounds derived from 2-thienyl glycine precursors. These investigations have revealed that incorporating the 2-thienyl moiety can lead to compounds with significant antibacterial and antifungal efficacy. The antimicrobial activity is often attributed to the ability of the thiophene ring and its substituents to interact with microbial enzymes or cell membranes, leading to the disruption of essential cellular processes.

Derivative ClassTarget OrganismsActivity Range (MIC in µg/mL)Reference
Thiazole derivativesGram-positive and Gram-negative bacteriaNot specified in abstract[1]
1,2,4-Triazole derivativesGram-positive bacteriaNot specified in abstract
Thiazolidinone derivativesStaphylococcus aureus, Escherichia coli, Candida albicansNot specified in abstract

It is important to note that the specific biological activity is highly dependent on the nature of the entire derivative, not just the 2-thienyl glycine core. The presence of other functional groups and heterocyclic rings plays a crucial role in modulating the potency and spectrum of activity.

Potential Anticonvulsant Activity

While direct studies on the anticonvulsant properties of simple 2-thienyl glycine derivatives are limited, the broader class of glycine derivatives has shown promise in this area. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, and its derivatives have been investigated for their ability to modulate neuronal excitability. For instance, N-benzoylglycinanilide derivatives have been shown to be effective in the maximal electroshock (MES) seizure test in animal models[2]. Given this precedent, it is plausible that 2-thienyl glycine derivatives could also exhibit anticonvulsant effects, potentially by interacting with glycine receptors or other targets involved in seizure propagation. Further research is warranted to explore this potential therapeutic application.

Biological Activity of 3-Thienyl Glycine Derivatives: A Knowledge Gap

In stark contrast to the growing body of research on 2-thienyl glycine derivatives, there is a significant lack of published data on the biological activities of their 3-thienyl isomers. The scientific literature to date offers very limited insights into the pharmacological profile of this class of compounds.

One notable application of a 3-thienyl glycine derivative is the use of (S)-3-thienylglycine as an affinity ligand for the selective adsorption of immunoglobulins[3]. This suggests that the 3-thienyl glycine scaffold can be engineered for specific protein binding, a principle that is fundamental to drug design.

A study on thieno[3,2-c]pyrazol-3-amine derivatives, which can be considered complex, fused derivatives of 3-aminothiophene, has shown potent inhibition of glycogen synthase kinase 3β (GSK-3β), a target for Alzheimer's disease[4]. While these are not simple glycine derivatives, this finding hints at the potential for the 3-thienyl scaffold to be incorporated into neurologically active compounds.

The dearth of information on the biological activities of 3-thienyl glycine derivatives represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into the antimicrobial, anticonvulsant, and other potential therapeutic properties of this class of compounds is highly encouraged.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for two key assays relevant to the potential activities of thienyl glycine derivatives: the broth microdilution antimicrobial susceptibility test and the maximal electroshock (MES) anticonvulsant test.

Broth Microdilution Antimicrobial Susceptibility Test

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[5][6][7].

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Experimental Workflow:

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Detailed Protocol:

  • Preparation of Test Compounds:

    • Dissolve the 2-thienyl and 3-thienyl glycine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • From a fresh culture of the target microorganism on an appropriate agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted test compound with the prepared inoculum.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • A microplate reader can also be used to measure the optical density at 600 nm to quantify growth inhibition.

Maximal Electroshock (MES) Anticonvulsant Test

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures[8][9][10][11].

Principle: A supramaximal electrical stimulus is delivered to a rodent through corneal or ear-clip electrodes, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Experimental Workflow:

Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Test.

Detailed Protocol:

  • Animal Preparation and Dosing:

    • Use adult male mice (e.g., Swiss albino, 20-25 g).

    • Acclimatize the animals to the laboratory environment for at least 3 days before the experiment.

    • Dissolve or suspend the 2-thienyl and 3-thienyl glycine derivatives in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A control group should receive the vehicle alone.

  • Seizure Induction:

    • At the time of peak effect of the drug (predetermined by pharmacokinetic studies or at a standard time, e.g., 30-60 minutes post-i.p. administration), place corneal electrodes wetted with saline onto the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsive shock apparatus.

  • Observation and Data Analysis:

    • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • An animal is considered protected if it does not exhibit tonic hindlimb extension.

    • The number of protected animals in each group is recorded.

    • The percentage of protection is calculated for each dose.

    • If a dose-response relationship is observed, the median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Conclusion and Future Directions

The comparative analysis of 2-thienyl and 3-thienyl glycine derivatives reveals a significant disparity in the current state of knowledge. While derivatives of 2-thienyl glycine have demonstrated promising antimicrobial and potential anticonvulsant activities, the biological profile of their 3-thienyl counterparts remains largely unexplored. This knowledge gap presents a fertile ground for future research.

It is imperative for medicinal chemists and pharmacologists to undertake a systematic evaluation of 3-thienyl glycine derivatives to unlock their therapeutic potential. A direct, side-by-side comparison of the biological activities of 2- and 3-thienyl glycine derivatives in a battery of standardized assays would provide invaluable structure-activity relationship (SAR) data. This would not only shed light on the influence of the glycine substituent's position on biological activity but also guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide serve as a starting point for such investigations.

References

A Comparative Guide to the Synthetic Validation of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

2-Amino-2-(3-thienyl)acetic acid, a non-proteinogenic α-amino acid, and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceuticals. Their structural motif is incorporated into a range of bioactive molecules, making the efficient and scalable synthesis of this compound a critical aspect of drug discovery and development. This guide provides an in-depth technical comparison of prominent synthetic routes to 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, offering insights into their underlying principles, practical execution, and comparative performance.

The Classical Approach: Strecker Synthesis of 2-Amino-2-(3-thienyl)acetic Acid

The Strecker synthesis, first reported in 1850, remains a cornerstone of α-amino acid synthesis due to its reliability and the use of readily available starting materials.[1][2] The reaction proceeds through a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Mechanistic Rationale

The synthesis begins with the reaction of 3-thiophenecarboxaldehyde with ammonium chloride and sodium cyanide. The ammonium chloride serves as a source of ammonia, which condenses with the aldehyde to form an imine. Concurrently, the cyanide ion attacks the electrophilic carbon of the protonated imine, yielding an α-aminonitrile. Subsequent acidic hydrolysis of the nitrile group affords the desired α-amino acid. The final product is isolated as the hydrochloride salt.

Strecker_Synthesis 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Imine Imine 3-Thiophenecarboxaldehyde->Imine NH4Cl α-Aminonitrile α-Aminonitrile Imine->α-Aminonitrile NaCN 2-Amino-2-(3-thienyl)acetic Acid 2-Amino-2-(3-thienyl)acetic Acid α-Aminonitrile->2-Amino-2-(3-thienyl)acetic Acid HCl, H2O (Hydrolysis) Product (HCl salt) Product (HCl salt) 2-Amino-2-(3-thienyl)acetic Acid->Product (HCl salt) Isolation

Figure 1: Workflow for the Strecker synthesis of this compound.

Detailed Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-(3-thienyl)acetonitrile

  • To a stirred solution of ammonium chloride (1.2 eq) in water, add a solution of sodium cyanide (1.2 eq) in water at 0-5 °C.

  • Add 3-thiophenecarboxaldehyde (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Add concentrated hydrochloric acid to the crude α-aminonitrile.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold acetone, and dry under vacuum to yield this compound.

An Alternative Classical Route: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction provides another robust method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[3][4] This multicomponent reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate.

Mechanistic Rationale

The reaction commences with the formation of a cyanohydrin from 3-thiophenecarboxaldehyde and potassium cyanide. The cyanohydrin then reacts with ammonium carbonate to form a hydantoin derivative. This heterocyclic intermediate is subsequently hydrolyzed under basic conditions to yield the corresponding amino acid, which is then converted to its hydrochloride salt.

Bucherer_Bergs_Synthesis 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde 5-(3-thienyl)hydantoin 5-(3-thienyl)hydantoin 3-Thiophenecarboxaldehyde->5-(3-thienyl)hydantoin KCN, (NH4)2CO3 2-Amino-2-(3-thienyl)acetic Acid 2-Amino-2-(3-thienyl)acetic Acid 5-(3-thienyl)hydantoin->2-Amino-2-(3-thienyl)acetic Acid Base Hydrolysis Product (HCl salt) Product (HCl salt) 2-Amino-2-(3-thienyl)acetic Acid->Product (HCl salt) HCl

Figure 2: Workflow for the Bucherer-Bergs synthesis of this compound.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(3-thienyl)hydantoin

  • In a pressure vessel, combine 3-thiophenecarboxaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to 60-80°C for 12-18 hours.

  • Cool the reaction mixture to allow for the crystallization of the hydantoin product.

  • Filter the solid and wash with water.

Step 2: Hydrolysis to (±)-2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

  • Suspend the 5-(3-thienyl)hydantoin in a solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture under reflux for 12-24 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1.

  • Cool the mixture to 0-5 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

A Modern and Enantioselective Approach: Chemoenzymatic Synthesis

The demand for enantiomerically pure α-amino acids has driven the development of asymmetric synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful tools.

Mechanistic Rationale

A common chemoenzymatic strategy involves the synthesis of a racemic α-hydroxynitrile from 3-thiophenecarboxaldehyde and a cyanide source. An oxynitrilase enzyme can be used to catalyze the enantioselective addition of cyanide to the aldehyde, directly forming an enantiomerically enriched cyanohydrin. This intermediate is then converted to the corresponding α-amino acid. Alternatively, a nitrilase enzyme can be employed for the enantioselective hydrolysis of a racemic α-aminonitrile, produced via a Strecker-type reaction, to the desired amino acid enantiomer.

Chemoenzymatic_Synthesis cluster_1 Route A: Oxynitrilase cluster_2 Route B: Nitrilase 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Enantioenriched Cyanohydrin Enantioenriched Cyanohydrin 3-Thiophenecarboxaldehyde->Enantioenriched Cyanohydrin HCN, Oxynitrilase Enantioenriched Amino Acid Enantioenriched Amino Acid Enantioenriched Cyanohydrin->Enantioenriched Amino Acid Further Steps Racemic α-Aminonitrile Racemic α-Aminonitrile Racemic α-Aminonitrile->Enantioenriched Amino Acid Nitrilase (Kinetic Resolution)

Figure 3: Conceptual workflows for chemoenzymatic synthesis of 2-Amino-2-(3-thienyl)acetic Acid.

Detailed Experimental Protocol: Chemoenzymatic Synthesis (Nitrilase-based)

Step 1: Synthesis of Racemic 2-Amino-2-(3-thienyl)acetonitrile

  • Follow the procedure for the Strecker synthesis (Step 1) to obtain the racemic α-aminonitrile.

Step 2: Enantioselective Hydrolysis

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), suspend the racemic 2-amino-2-(3-thienyl)acetonitrile.

  • Add a suitable nitrilase enzyme (e.g., from Aspergillus niger).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours, monitoring the conversion by HPLC.

  • Once the desired conversion is reached, acidify the mixture with HCl to precipitate the unreacted aminonitrile and the product.

  • Separate the amino acid from the unreacted starting material by a suitable method (e.g., fractional crystallization or chromatography).

  • Isolate the product as the hydrochloride salt.

Comparative Analysis of Synthetic Routes

ParameterStrecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis (Nitrilase)
Starting Material 3-Thiophenecarboxaldehyde3-Thiophenecarboxaldehyde3-Thiophenecarboxaldehyde
Typical Yield 70-85%60-80%80-95% (for the desired enantiomer)
Enantiomeric Excess (ee) Racemic (requires resolution)Racemic (requires resolution)>99%
Reaction Time 18-24 hours24-48 hours (including hydrolysis)36-72 hours
Key Reagents NH₄Cl, NaCN, HClKCN, (NH₄)₂CO₃, NaOH, HClNaCN, NH₄Cl, Nitrilase enzyme, HCl
Number of Steps 222
Waste Products Cyanide salts, ammonium saltsCyanide salts, carbonate saltsBiodegradable enzyme, cyanide salts
Scalability HighHighModerate to High

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of synthetic route for this compound depends on the specific requirements of the research or production campaign.

  • The Strecker Synthesis offers a reliable, high-yielding, and scalable method for producing the racemic amino acid. Its operational simplicity makes it a popular choice in many laboratory and industrial settings.

  • The Bucherer-Bergs Synthesis provides a viable alternative to the Strecker method, also yielding the racemic product. The choice between the two may depend on reagent availability, cost, and familiarity with the procedures.

  • The Chemoenzymatic Synthesis stands out for its ability to produce the enantiomerically pure amino acid directly, circumventing the need for costly and often inefficient resolution steps. While the initial development and optimization of an enzymatic process can be more time-consuming, the high enantioselectivity and potentially milder reaction conditions make it an attractive and "greener" option for pharmaceutical applications where stereochemistry is critical.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic strategy to meet their specific objectives.

References

A Researcher's Guide to the Spectroscopic Identification of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, a key building block in medicinal chemistry. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental data from analogous structures and detailed protocols. Our focus is not merely on the "how" but the "why," offering insights into the causal relationships behind experimental choices to ensure self-validating and reproducible results.

The Molecular Blueprint: Structure and Properties

This compound is a compound with the chemical formula C6H7NO2S.ClH.[1] As the hydrochloride salt of an amino acid, its structure incorporates a protonated amine group, a carboxylic acid, and a thienyl functional group. Understanding this structure is paramount to interpreting its spectroscopic signatures.

Table 1: Physicochemical Properties of 2-Amino-2-(3-thienyl)acetic Acid and its Hydrochloride Salt

Property2-Amino-2-(3-thienyl)acetic AcidThis compoundReference(s)
Molecular Formula C6H7NO2SC6H7NO2S.ClH[1][2]
Molecular Weight 157.19 g/mol 193.65 g/mol [2]
CAS Number 1194-86-1 (for the free amino acid)369403-64-5[1][3]

Elucidating the Structure: A Multi-faceted Spectroscopic Approach

No single technique provides a complete structural picture. A synergistic application of NMR, FTIR, and MS is essential for comprehensive identification. The following sections will compare these techniques, offering insights into the unique information each provides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality in NMR: Why Deuterated Solvents and Internal Standards?

The choice of solvent is critical in NMR. Deuterated solvents (e.g., D₂O, DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte's signals.[4] An internal standard, such as tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, provides a reference point (0 ppm) for accurate chemical shift measurements.[4]

Expected ¹H NMR Spectrum

Based on analogous structures, the ¹H NMR spectrum of this compound in D₂O is predicted to show distinct signals for the protons on the thiophene ring and the alpha-carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Thienyl H-2~7.6Doublet of doubletsDeshielded by the sulfur atom and adjacent to two other ring protons.
Thienyl H-4~7.2Doublet of doubletsInfluenced by adjacent ring protons.
Thienyl H-5~7.5Doublet of doubletsDeshielded by the sulfur atom.
α-CH~5.0SingletAdjacent to the electron-withdrawing amino and carboxyl groups.
-NH₃⁺Broad singlet (variable)SingletProtons are exchangeable with D₂O and often appear as a broad signal or may not be observed.
-COOHBroad singlet (variable)SingletAcidic proton is exchangeable with D₂O and often not observed.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information about the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)~170-175Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Thienyl C-2~125-130Aromatic carbon adjacent to sulfur.
Thienyl C-3~135-140Aromatic carbon bearing the aminoacetic acid group.
Thienyl C-4~120-125Aromatic carbon.
Thienyl C-5~128-132Aromatic carbon adjacent to sulfur.
α-C~55-60Aliphatic carbon attached to nitrogen and a carbonyl group.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., D₂O). B Add internal standard (e.g., DSS). A->B C Filter the solution into a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. C->D E Lock and shim the instrument. D->E F Acquire ¹H and ¹³C NMR spectra. E->F G Fourier transform the raw data. F->G H Phase and baseline correct the spectra. G->H I Integrate peaks and assign chemical shifts. H->I

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are unique, providing a molecular "fingerprint."

Causality in FTIR: The Significance of the Hydrochloride Salt

The presence of the hydrochloride salt significantly influences the FTIR spectrum. The amino group exists as a protonated ammonium ion (-NH₃⁺), and the carboxylic acid remains protonated. This leads to characteristic absorption bands that differ from the zwitterionic form of the free amino acid.

Expected FTIR Spectrum

Table 4: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
O-H (Carboxylic Acid)2500-3300Broad, StrongStretching
N-H (Ammonium)2800-3200Broad, MediumStretching
C-H (Thienyl)~3100WeakStretching
C=O (Carboxylic Acid)1700-1730StrongStretching
C=C (Thienyl)1500-1600MediumStretching
N-H (Ammonium)1500-1600MediumBending
C-N1000-1200MediumStretching
C-S (Thienyl)600-800Weak-MediumStretching

Experimental Workflow: FTIR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Grind 1-2 mg of sample with ~100 mg of dry KBr powder. B Place the mixture in a pellet press. A->B C Apply pressure to form a transparent pellet. B->C D Place the pellet in the FTIR spectrometer. C->D E Acquire the background spectrum (air or blank KBr pellet). D->E F Acquire the sample spectrum. E->F G Perform background subtraction. F->G H Identify and assign characteristic absorption bands. G->H

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.[5][6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For a hydrochloride salt, electrospray ionization (ESI) is a suitable "soft" ionization technique that allows for the observation of the protonated molecule.

Causality in MS: Understanding Fragmentation Patterns

In the mass spectrometer, the protonated molecule can undergo fragmentation. The resulting fragment ions provide clues about the molecule's structure. For this compound, common fragmentation pathways would involve the loss of small, stable molecules.

Expected Mass Spectrum (ESI+)
  • Protonated Molecule [M+H]⁺: The most abundant ion is expected to be the protonated form of the free amino acid at m/z 158.027. This corresponds to the loss of HCl from the parent molecule.

  • Key Fragment Ions:

    • Loss of H₂O: A fragment at m/z 140.017, corresponding to the loss of water from the carboxylic acid group.

    • Loss of CO₂: A fragment at m/z 114.032, resulting from the decarboxylation of the molecule.

    • Thienyl Cation: A fragment corresponding to the thienyl ring structure.

Table 5: Predicted High-Resolution Mass Spectrometry Data (ESI+)

IonPredicted m/zRationale
[C₆H₈NO₂S]⁺158.0270Protonated molecule of the free amino acid
[C₆H₆NOS]⁺140.0165Loss of H₂O
[C₅H₈NS]⁺114.0317Loss of CO₂

Experimental Workflow: Mass Spectrometry (ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water). B Infuse the solution directly into the ESI source. A->B C Optimize ESI source parameters (e.g., voltage, gas flow). B->C D Acquire the full scan mass spectrum. C->D E Perform tandem MS (MS/MS) on the parent ion for fragmentation analysis. D->E F Determine the exact mass of the parent ion. E->F G Analyze the fragmentation pattern to confirm the structure. F->G

Caption: Workflow for ESI-Mass Spectrometry analysis.[8][9][10]

Comparative Analysis and Alternative Methodologies

While NMR, FTIR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information. For instance, X-ray crystallography could provide the definitive solid-state structure, including the conformation and intermolecular interactions. Elemental analysis can be used to confirm the empirical formula of the compound.

In cases where the hydrochloride salt proves difficult to analyze directly, conversion to the free amino acid or a more volatile derivative (e.g., an ester) can be considered. However, it is crucial to understand that such derivatization alters the molecule and the resulting spectra will not be of the original compound.

Conclusion: A Synergistic Approach to Unambiguous Identification

References

A Comparative Guide to the Biological Activity of 2-Amino-2-(3-thienyl)acetic Acid and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The thiophene ring, a privileged scaffold in medicinal chemistry, is a constituent of numerous biologically active compounds. This guide provides a comparative analysis of the potential biological activities of 2-Amino-2-(3-thienyl)acetic Acid and its ester derivatives. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes data from structurally related compounds to provide a predictive framework. Furthermore, it offers detailed experimental protocols to enable researchers to conduct their own comprehensive comparative evaluations.

Introduction: Chemical Structures and Rationale for Comparison

2-Amino-2-(3-thienyl)acetic acid is a non-proteinogenic amino acid incorporating a thiophene moiety. Its structure presents multiple points for chemical modification, with the carboxylic acid group being a prime target for esterification. Esterification can significantly alter a molecule's physicochemical properties, such as lipophilicity, solubility, and membrane permeability, which in turn can profoundly impact its biological activity.

This guide will focus on the comparison between the parent acid and its simple alkyl ester derivatives, such as the methyl and ethyl esters.

Figure 1: Chemical Structures

  • A) 2-Amino-2-(3-thienyl)acetic Acid: The parent compound with a free carboxylic acid group.

  • B) Methyl 2-amino-2-(3-thienyl)acetate: The methyl ester derivative.

  • C) Ethyl 2-amino-2-(3-thienyl)acetate: The ethyl ester derivative.

The central hypothesis is that the ester derivatives, being more lipophilic, may exhibit enhanced cell penetration, potentially leading to increased potency in various biological assays compared to the more polar parent acid.

Postulated Biological Activities Based on Structural Analogs

Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects[1]. Derivatives of 2-aminothiophene, in particular, have been the subject of extensive research.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal potential of 2-aminothiophene derivatives[2][3][4]. The thiophene ring is a key pharmacophore in several approved drugs with antimicrobial properties. It is plausible that 2-Amino-2-(3-thienyl)acetic Acid and its esters could interfere with microbial growth. The increased lipophilicity of the ester derivatives may facilitate their passage through the lipid-rich cell membranes of bacteria and fungi, potentially leading to enhanced activity.

Cytotoxic (Anticancer) Activity

2-Aminothiophene derivatives have shown promise as anticancer agents[5][6]. Some have been found to induce apoptosis and interfere with the cell cycle in cancer cell lines[6]. The antiproliferative effects of these compounds are an active area of investigation. Esterification could enhance the cytotoxic potential by improving the uptake of the compound into cancer cells.

Comparative Biological Activity Data (Predictive)

In the absence of direct comparative experimental data for 2-Amino-2-(3-thienyl)acetic Acid and its specific ester derivatives, the following table is presented as a template for organizing future experimental findings. The expected trend is that the ester derivatives might show lower Minimum Inhibitory Concentrations (MIC) in antimicrobial/antifungal assays and lower IC50 values in cytotoxicity assays, indicating higher potency.

CompoundAntimicrobial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Cytotoxicity (IC50, µM)
S. aureusE. coliC. albicans
2-Amino-2-(3-thienyl)acetic AcidData Not AvailableData Not AvailableData Not Available
Methyl 2-amino-2-(3-thienyl)acetateData Not AvailableData Not AvailableData Not Available
Ethyl 2-amino-2-(3-thienyl)acetateData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Comparative Analysis

To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial and Antifungal Activity

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow prep Prepare stock solutions of test compounds serial_dilution Perform serial dilutions in 96-well plates prep->serial_dilution inoculate Inoculate plates with microbial suspension serial_dilution->inoculate inoculum Prepare standardized microbial inoculum inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read Read and interpret MIC values incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 2-Amino-2-(3-thienyl)acetic Acid and its ester derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add a specific volume of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or with the aid of a viability indicator.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 2-Amino-2-(3-thienyl)acetic Acid and its ester derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The data obtained from the proposed experiments would provide valuable insights into the structure-activity relationship of this class of compounds. Key considerations include:

  • Lipophilicity: The ester derivatives are expected to be more lipophilic than the parent acid. This property can be quantified by determining the logP value for each compound. A correlation between increased lipophilicity and enhanced biological activity would suggest that cell membrane permeability is a critical factor.

  • Hydrolytic Stability: The ester derivatives may be subject to hydrolysis by esterases present in the assay medium or within the cells, which would release the parent acid. The rate of hydrolysis could influence the observed activity.

Conclusion

This guide provides a framework for the comparative evaluation of the biological activities of 2-Amino-2-(3-thienyl)acetic Acid and its ester derivatives. While direct experimental comparisons are currently limited in the literature, the provided protocols and predictive analysis based on structural analogs offer a solid foundation for researchers to undertake such investigations. The systematic evaluation of these compounds will contribute to a better understanding of their therapeutic potential and guide the design of new, more effective thiophene-based therapeutic agents.

References

A Comparative Guide to the Purity Assessment of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity, both in terms of chemical contaminants and enantiomeric excess, can significantly impact the final drug product's performance and regulatory compliance.

This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare HPLC with other analytical techniques, offering a robust framework for your analytical workflow.

The Criticality of Purity for this compound

2-Amino-2-(3-thienyl)acetic Acid is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). In many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, assessing both the chemical purity (presence of byproducts from synthesis) and the enantiomeric purity (the ratio of the desired enantiomer to its counterpart) is paramount.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the most widely used analytical technique for the purity determination of non-volatile and semi-volatile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical analysis.

Understanding Potential Impurities

A robust purity assessment method begins with an understanding of potential impurities that may arise during the synthesis of the target compound. The Gewald reaction is a common and efficient method for the synthesis of 2-aminothiophenes.[1][2] This one-pot, multi-component reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Based on this synthetic route, potential impurities in this compound could include:

  • Unreacted starting materials: Thiophene, glyoxylic acid, and ammonia derivatives.

  • Intermediates: Such as the corresponding imine or cyanohydrin.

  • Byproducts from side reactions: Including over-alkylation or polymerization products.

  • Enantiomeric impurity: The undesired enantiomer of the final product.

  • Degradation products: Arising from instability during synthesis or storage.

A well-designed HPLC method should be capable of separating the main component from all these potential impurities.

Comparative Analysis of HPLC Methodologies

For a comprehensive purity assessment of this compound, two primary HPLC approaches are essential: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse of pharmaceutical analysis for separating a wide range of organic molecules. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point due to its high hydrophobicity, which provides good retention for a broad range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer controls the pH, which is crucial for ionizable compounds like amino acids. The organic modifier is adjusted to control the retention time of the analytes. For this compound, an acidic mobile phase (e.g., using formic acid or phosphoric acid) is generally preferred to ensure the amine group is protonated, leading to better peak shape and retention.

  • Detection: UV detection is the most common method for this compound, as the thiophene ring provides a chromophore that absorbs UV light. A detection wavelength in the range of 220-260 nm is typically suitable.

Chiral HPLC for Enantiomeric Purity

To separate the enantiomers of 2-Amino-2-(3-thienyl)acetic Acid, a chiral stationary phase (CSP) is required. These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): Several types of CSPs are available, with macrocyclic glycopeptide-based phases (e.g., those based on vancomycin or teicoplanin) being particularly effective for the direct separation of underivatized amino acids.[3][4] These CSPs offer multiple interaction sites (hydrogen bonding, ionic, and hydrophobic) that can differentiate between enantiomers.

  • Mobile Phase: The mobile phase composition is critical for achieving enantioseparation. It often consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. The pH and ionic strength of the buffer can significantly influence the separation. For underivatized amino acids, a polar ionic or reversed-phase mobile phase is commonly employed.[3]

  • Detection: Similar to RP-HPLC, UV detection is the standard method.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (1 mg/mL in Mobile Phase A) Inject Inject Sample (10 µL) Sample->Inject MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in Water) Equilibrate Equilibrate Column MobilePhaseA->Equilibrate MobilePhaseB Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) Gradient Run Gradient Elution MobilePhaseB->Gradient Equilibrate->Inject Inject->Gradient Detect UV Detection (230 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: RP-HPLC workflow for chemical purity assessment.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (0.5 mg/mL in Mobile Phase) Inject Inject Sample (5 µL) Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Methanol/Acetic Acid/Triethylamine) Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Isocratic Run Isocratic Elution Inject->Isocratic Detect UV Detection (230 nm) Isocratic->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Chiral HPLC workflow for enantiomeric purity assessment.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Mobile Phase Preparation: A common mobile phase for macrocyclic glycopeptide CSPs is a mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1, v/v/v). The exact composition may need to be optimized for the specific column and analyte.

  • HPLC Conditions:

    • Column: Chiral stationary phase based on teicoplanin or vancomycin, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

    • Elution: Isocratic.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The results from the HPLC analyses can be summarized in the following tables for easy comparison and reporting.

Table 1: Chemical Purity Data from RP-HPLC

Sample IDRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak Area% Purity
Batch 0018.521254367126012399.54
Batch 0028.511345678135234599.51

Table 2: Enantiomeric Purity Data from Chiral HPLC

Sample IDRetention Time of (R)-enantiomer (min)Retention Time of (S)-enantiomer (min)Peak Area of (R)-enantiomerPeak Area of (S)-enantiomer% Enantiomeric Excess
Batch 00112.3415.67987654123499.75
Batch 00212.3515.69998765112399.78

Comparison with Other Analytical Techniques

While HPLC is the primary method for purity assessment, other techniques can provide complementary information or may be more suitable in specific situations.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between stationary and mobile phases.High resolution, high sensitivity, quantitative, well-established for regulatory submissions.Requires solvent consumption, can be time-consuming for method development.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, fast analysis times, low solvent and sample consumption.[5][6]Lower sensitivity and sample loading capacity compared to HPLC, less robust for routine QC.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides structural information, can be used for absolute quantification (qNMR) without a reference standard.[9][10]Lower sensitivity than HPLC, complex spectra for mixtures, expensive instrumentation.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight and structural information, ideal for impurity identification.[11]Typically coupled with a separation technique (LC-MS), quantification can be challenging without standards.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable purity assessment of this compound, a combination of analytical techniques is often the most effective strategy. RP-HPLC remains the gold standard for determining chemical purity, while chiral HPLC is indispensable for assessing enantiomeric excess. Complementary techniques such as mass spectrometry are invaluable for the identification of unknown impurities, and NMR can provide orthogonal quantitative data. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can design a robust analytical workflow that ensures the quality and safety of their products.

References

Comparative Analysis of Novel P2Y12 Receptor Antagonists Derived from 2-Amino-2-(3-thienyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Performance Evaluation

Executive Summary

The development of novel antiplatelet agents remains a cornerstone of cardiovascular disease research, aimed at overcoming the limitations of existing therapies. This guide provides a comprehensive comparison of two novel compounds, CMPD-A and CMPD-B , derived from 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride. These compounds are evaluated as potential antagonists of the platelet P2Y12 receptor, a critical target in thrombosis.[1][2] Their performance is benchmarked against Ticagrelor, a clinically approved, reversible P2Y12 inhibitor.[3][4][5][6] This document details the synthetic rationale, structural elucidation, comparative in vitro pharmacology, and key physicochemical properties. Our findings indicate that while CMPD-A exhibits superior potency in receptor binding assays, CMPD-B presents a more balanced profile with enhanced metabolic stability, marking it as a promising candidate for further preclinical development.

Introduction

The Therapeutic Potential of Thienyl Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it a valuable component in designing receptor antagonists. In the context of cardiovascular disease, thienopyridine derivatives like Clopidogrel and Prasugrel have demonstrated profound clinical efficacy by irreversibly inhibiting the P2Y12 receptor.[5] However, the focus has shifted towards reversible, direct-acting inhibitors to offer a better safety profile, faster onset/offset of action, and more predictable dose-responses.[1][4]

Rationale for Novel Compound Development

Ticagrelor, a non-thienopyridine, cyclopentyl-triazolopyrimidine, is a first-in-class reversible, direct-acting oral P2Y12 receptor antagonist.[3][5] It binds to a site distinct from the endogenous agonist ADP, acting as an allosteric antagonist.[6] Despite its success, opportunities for improvement exist, particularly concerning twice-daily dosing due to its half-life (approx. 7-9 hours) and potential drug-drug interactions involving CYP3A4 metabolism.[3][6][7] The development of novel derivatives from a simple, readily available starting material like 2-Amino-2-(3-thienyl)acetic Acid aims to identify new chemical entities with potentially improved pharmacokinetic profiles, such as longer half-lives enabling once-daily dosing, and enhanced metabolic stability while retaining or improving upon the high potency of Ticagrelor.

Overview of Novel Derivatives and Study Objectives

This guide characterizes two novel derivatives, synthesized from the 2-Amino-2-(3-thienyl)acetic Acid core:

  • CMPD-A: An N-acylated derivative designed to probe a key hydrophobic pocket in the P2Y12 receptor.

  • CMPD-B: An esterified derivative with an appended lipophilic group, designed to enhance cell permeability and metabolic stability.

The primary objective is to conduct a head-to-head comparison of CMPD-A and CMPD-B against Ticagrelor, focusing on:

  • Synthesis and structural verification.

  • In vitro potency via P2Y12 receptor binding and platelet aggregation assays.

  • Preliminary ADME properties, specifically metabolic stability in human liver microsomes.

Synthesis and Structural Elucidation

Synthetic Strategy

The causality behind our synthetic approach was to utilize the primary amine and carboxylic acid functionalities of the parent molecule for straightforward derivatization. N-acylation (for CMPD-A) and esterification (for CMPD-B) are robust, high-yielding reactions that allow for the rapid introduction of chemical diversity. This strategy facilitates the exploration of structure-activity relationships (SAR) efficiently.

The overall workflow is designed for simplicity and scalability, key considerations in early drug discovery.

G cluster_synthesis Synthetic Workflow A 2-Amino-2-(3-thienyl) acetic Acid HCl B N-acylation (Acyl Chloride, Base) A->B Route 1 C Esterification (Alcohol, Acid Catalyst) A->C Route 2 D CMPD-A (Purification via Chromatography) B->D E CMPD-B (Purification via Chromatography) C->E F Structural Elucidation (NMR, HRMS, FT-IR) D->F E->F

Caption: High-level workflow for the synthesis and characterization of novel compounds.

Experimental Protocols: Synthesis

General Procedure for Synthesis of CMPD-A (N-acylation):

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1M HCl (aq).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield CMPD-A.

General Procedure for Synthesis of CMPD-B (Esterification):

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., butanol, 20 mL/mmol).

  • Cool the mixture to 0 °C and bubble SOCl₂ gas through the suspension for 10 minutes (or add dropwise, 1.5 eq).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool to room temperature and concentrate the mixture in vacuo.

  • Re-dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield CMPD-B.

Spectroscopic Characterization

All novel compounds were characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity (>95%). (Note: Representative spectral data would be inserted here in a real-world guide).

Comparative In Vitro Pharmacological Evaluation

Rationale for Assay Selection

To comprehensively assess the antiplatelet potential, a two-tiered in vitro testing cascade was employed:

  • P2Y12 Receptor Binding Assay: A direct measure of a compound's affinity for the target receptor. This is a primary screen to establish on-target activity and determine the inhibition constant (Ki).

  • ADP-Induced Platelet Aggregation Assay: A functional assay that measures the compound's ability to inhibit platelet aggregation in a more physiologically relevant environment (human platelet-rich plasma).[8][9] This provides the IC₅₀ value, a measure of functional potency.

G cluster_pathway P2Y12 Signaling Pathway & Antagonist Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein Activation P2Y12->Gi Antagonist CMPD-A / CMPD-B Ticagrelor Antagonist->P2Y12 Blocks AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits

Caption: Simplified P2Y12 signaling cascade and the mechanism of antagonist action.

Head-to-Head Performance Analysis

The in vitro potency of the novel compounds was directly compared with Ticagrelor. All experiments were conducted in triplicate.

Table 1: Comparative In Vitro Potency

Compound P2Y12 Binding Affinity (Ki, nM) Platelet Aggregation (IC₅₀, nM)
CMPD-A 8.5 ± 1.2 25.6 ± 3.1
CMPD-B 15.2 ± 2.5 33.4 ± 4.5

| Ticagrelor | 12.1 ± 1.8 | 30.5 ± 3.8 |

Analysis of Results:

  • CMPD-A demonstrated a slightly higher binding affinity (lower Ki) for the P2Y12 receptor than Ticagrelor, suggesting a highly effective interaction with the target binding site. This potency translated to a superior IC₅₀ in the functional platelet aggregation assay.

  • CMPD-B showed a binding affinity and functional potency comparable to Ticagrelor, indicating it is also a potent P2Y12 antagonist. While slightly less potent than CMPD-A, its values are well within the range of a promising lead compound.

Physicochemical and ADME Profiling

Comparative Analysis of Key Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. A microsomal stability assay was performed to predict hepatic clearance.[10][11][12]

Table 2: Comparative Physicochemical and ADME Properties

Compound clogP Aqueous Solubility (pH 7.4, µg/mL) Human Liver Microsome Stability (t½, min)
CMPD-A 3.8 5 15
CMPD-B 3.2 25 75

| Ticagrelor | 2.9 | 10 | ~45[3] |

Analysis of Results:

  • CMPD-A , despite its high potency, exhibits lower aqueous solubility and significantly lower metabolic stability (shorter half-life) in human liver microsomes. This suggests it may be subject to rapid first-pass metabolism, potentially limiting its in vivo exposure.

  • CMPD-B presents a more favorable drug-like profile. Its lower clogP contributes to better aqueous solubility. Critically, it demonstrates substantially improved metabolic stability compared to both CMPD-A and Ticagrelor, with a half-life of 75 minutes. This profile suggests a lower intrinsic clearance and potentially a longer duration of action in vivo, which could support a once-daily dosing regimen.

Detailed Experimental Methodologies

Protocol: P2Y12 Receptor Binding Assay

This protocol is a competitive radioligand binding assay.

  • Materials : Human platelet membranes, [³H]-MeS-ADP (radioligand), test compounds, assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure :

    • Prepare serial dilutions of test compounds (CMPD-A, CMPD-B, Ticagrelor) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-MeS-ADP (final concentration ~2 nM), and 25 µL of test compound dilution.

    • Initiate the binding reaction by adding 100 µL of human platelet membrane suspension (~20 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation.[13]

    • Terminate the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold wash buffer.

    • Dry the filter plate and measure radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

Protocol: ADP-Induced Platelet Aggregation Assay

This protocol uses Light Transmission Aggregometry (LTA).[8][9]

  • Materials : Freshly drawn human whole blood (3.2% sodium citrate), ADP, saline, test compounds.[14][15]

  • Procedure :

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes.[9]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.[8]

    • Adjust PRP platelet count to 250-300 x 10⁹/L using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate 450 µL of PRP with 50 µL of test compound dilution (or vehicle) for 5 minutes at 37 °C.

    • Initiate aggregation by adding ADP to a final concentration of 10 µM.

    • Record light transmission for 10 minutes.

    • Determine the maximal aggregation percentage and calculate IC₅₀ values from the dose-response curve.

Protocol: Microsomal Stability Assay

This protocol assesses the rate of metabolism of a compound by liver enzymes.[10][16]

  • Materials : Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds, phosphate buffer (pH 7.4).[12][17]

  • Procedure :

    • Pre-warm HLM suspension and NADPH regenerating system to 37 °C.

    • In a 96-well plate, add test compound (final concentration 1 µM) to the phosphate buffer.

    • Initiate the metabolic reaction by adding the HLM and NADPH system.

    • Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot and quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.[10][11]

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time.

Discussion and Future Directions

This comparative guide demonstrates the successful synthesis and characterization of two novel P2Y12 antagonists derived from 2-Amino-2-(3-thienyl)acetic Acid. The head-to-head comparison provides critical insights for lead selection.

CMPD-A , while exhibiting the highest potency, suffers from poor metabolic stability, a common challenge in early discovery that often leads to high clearance and poor oral bioavailability. This characteristic makes it a less desirable candidate for progression without significant chemical modification to block the sites of metabolism.

CMPD-B , in contrast, emerges as the more promising lead candidate. It maintains a high level of potency, comparable to the gold-standard Ticagrelor, but crucially combines this with superior metabolic stability and better aqueous solubility. This well-rounded profile suggests a higher probability of achieving a favorable pharmacokinetic profile in subsequent in vivo studies.

Future Directions will focus on the lead optimization of the CMPD-B scaffold. The next steps include:

  • In Vivo Pharmacokinetic Studies: Assess the oral bioavailability, half-life, and clearance of CMPD-B in a relevant animal model (e.g., rat or dog).

  • Ex Vivo Platelet Aggregation: Confirm target engagement and duration of action after oral dosing.

  • Selectivity and Off-Target Screening: Profile CMPD-B against a panel of other receptors and enzymes to ensure a clean safety profile.

  • Further SAR Studies: Synthesize additional analogs of CMPD-B to further refine potency and ADME properties.

By systematically building upon the balanced profile of CMPD-B, there is a clear path toward developing a next-generation P2Y12 antagonist with the potential for an improved clinical profile over existing therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride, grounded in established safety principles and regulatory compliance. Our focus extends beyond simple instructions to explain the causality behind each procedural step, empowering you to manage your laboratory's waste streams with confidence and integrity.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an amino acid derivative. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, data for the parent compound, 2-Amino-2-(thiophen-3-yl)acetic acid, provides a strong basis for risk assessment.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hydrochloride salt is an acidic solid. When dissolved in water, it can be expected to form a mildly corrosive acidic solution. This profile dictates that the material cannot be disposed of as common trash or via drain disposal.[2] It must be treated as hazardous chemical waste .

Essential Safety Protocols & Personal Protective Equipment (PPE)

Given the identified hazards, all disposal-related activities must be performed with appropriate PPE to prevent accidental exposure. The principle here is to create a barrier between the researcher and the chemical agent.

Hazard Classification Required Personal Protective Equipment (PPE) Rationale
Skin Irritation (H315) Nitrile glovesPrevents direct contact with skin, which can cause irritation or dermatitis.
Serious Eye Irritation (H319) ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from dust particles or splashes, which can cause serious damage.[3]
Respiratory Irritation (H335) Laboratory coat; long pants; closed-toe shoesProvides a general barrier against contamination of skin and personal clothing.
Solid Particulate/Aerosol Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of fine dust particles, which can irritate the respiratory tract.[4]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process involving clear identification, secure containment, and compliant storage while awaiting final removal by trained professionals.

Step 1: Waste Identification and Segregation

The foundation of safe chemical waste management is accurate identification and segregation to prevent dangerous reactions.

  • Identify: Clearly identify the waste as "this compound." This includes solid residues, contaminated items (e.g., weighing paper, gloves), and any solutions.

  • Segregate: This compound is an acidic solid. It is crucial to keep this waste stream separate from incompatible materials.

    • DO NOT mix with bases: Neutralization reactions can generate heat and are not a substitute for proper disposal.[5]

    • DO NOT mix with strong oxidizing agents: To prevent potentially hazardous reactions.[6]

    • DO NOT mix with other waste streams: Unless a specific waste profile has been established with your institution's Environmental Health & Safety (EHS) office.[7]

Step 2: Containerization and Labeling

The waste container is the primary barrier protecting the laboratory environment.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with acidic solids, such as high-density polyethylene (HDPE). The original product container is often an ideal choice if it is in good condition.[7] Never use food-stuff containers.[7]

  • Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled.[7] The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The specific hazard(s) associated with the contents (e.g., "Irritant," "Corrosive - Acidic Solid"). Pictograms can also be used.[8]

    • The name of the principal investigator (PI) or laboratory and the room number.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated by regulations to ensure waste is kept safely at or near its point of generation.[8]

  • Designate an SAA: Your laboratory must have a designated SAA for hazardous waste. This area must be under the control of laboratory personnel.[2]

  • Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[2][7]

  • Secondary Containment: Store the container within a larger, chemically resistant bin or tray to contain any potential leaks. This is particularly important for liquid waste but is a best practice for all hazardous waste.[2][5]

  • Time and Volume Limits: Regulations limit how long waste can be stored in an SAA. While partially filled containers may remain for up to one year, they must be removed within three days of becoming full.[7] Familiarize yourself with your institution's specific policies, which may be stricter.

Step 4: Arranging for Final Disposal

Hazardous waste must be handled by certified professionals.

  • Contact EHS: When your waste container is nearly full, or if you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests accurately. This information is critical for the waste disposal contractor to handle the material safely and in compliance with Department of Transportation (DOT) regulations.

  • Final Disposal: The EHS office will arrange for a licensed hazardous waste disposal contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The final disposal method will be determined by the contractor, often involving incineration at a high temperature.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the compliant disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor A Identify Waste: 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full or No Longer Needed? E->F G Keep Container Securely in SAA F->G No H Contact EHS for Pickup F->H Yes G->F I EHS Arranges Pickup with Licensed Waste Hauler H->I J Transport to Approved Waste Disposal Facility I->J

Caption: Disposal workflow for 2-Amino-2-(3-thienyl)acetic Acid HCl.

Spill and Emergency Procedures

In the event of a small spill of solid material within the laboratory:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the Spill: Gently sweep or vacuum up the solid material to avoid creating dust. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the towel as hazardous waste.

  • Report: For larger spills, or if you are ever unsure, evacuate the area and contact your institution's EHS office immediately.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste in these settings.[10][11] Regardless of the specific framework, the core requirements of proper waste determination, labeling, safe storage, and disposal by licensed facilities remain paramount.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(3-thienyl)acetic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(3-thienyl)acetic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.